Product packaging for 3-Ethyloxetane-3-carbaldehyde(Cat. No.:CAS No. 98485-37-1)

3-Ethyloxetane-3-carbaldehyde

Cat. No.: B1523375
CAS No.: 98485-37-1
M. Wt: 114.14 g/mol
InChI Key: WBBLZANXGQZNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethyloxetane-3-carbaldehyde (CAS 98485-37-1) is a high-purity chemical building block specifically designed for research and development in medicinal chemistry. This compound features a polar, three-dimensional oxetane ring, a motif of high contemporary interest in drug discovery for its ability to fine-tune the physicochemical properties of larger molecules . Incorporating an oxetane ring into a lead compound is a established strategy to improve key characteristics such as aqueous solubility, reduce lipophilicity (LogP), and enhance metabolic stability by blocking potential sites of oxidation . The 3,3-disubstitution pattern on the oxetane ring, with an ethyl group and an aldehyde, contributes to the stability of the ring system and provides a versatile handle for synthetic elaboration . The aldehyde functional group makes this reagent an ideal intermediate for constructing more complex molecules via reactions such as reductive amination or nucleophilic addition. Researchers utilize this and related oxetane derivatives in the discovery and optimization of novel bioactive compounds targeting a range of diseases, including cancer, viral infections, and metabolic disorders . The compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B1523375 3-Ethyloxetane-3-carbaldehyde CAS No. 98485-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyloxetane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6(3-7)4-8-5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBLZANXGQZNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704082
Record name 3-Ethyloxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98485-37-1
Record name 3-Ethyloxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyloxetane-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Incorporation of 3-Ethyloxetane-3-carbaldehyde in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged from a niche structural curiosity to a cornerstone in contemporary medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including enhanced polarity, metabolic stability, and aqueous solubility, offer a powerful tool to overcome common challenges in drug design.[2][3][4][5] This guide provides an in-depth technical analysis of 3-Ethyloxetane-3-carbaldehyde, a versatile building block for the synthesis of novel therapeutics. We will explore its fundamental chemical properties, plausible synthetic routes, predictable reactivity patterns, and strategic applications in the development of next-generation pharmaceuticals. This document serves as a comprehensive resource for researchers aiming to leverage the advantageous features of this specific 3,3-disubstituted oxetane.

The Oxetane Moiety: A Paradigm Shift in Physicochemical Property Modulation

The four-membered oxetane ring, once considered a strained and potentially unstable entity, is now celebrated for its profound and positive impact on the properties of drug candidates.[1][2][6] Its incorporation can lead to significant improvements in aqueous solubility and metabolic stability, while concurrently reducing lipophilicity.[2][3][4] A key application of the oxetane ring is as a bioisostere for commonly employed functional groups, such as gem-dimethyl and carbonyl groups.[2][7] This substitution allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, a critical aspect of drug development.[3]

The stability of the oxetane ring is a crucial consideration, with 3,3-disubstituted oxetanes demonstrating greater robustness compared to their monosubstituted counterparts, particularly under acidic conditions.[2][6] The electron-withdrawing nature of the oxetane's oxygen atom can also beneficially modulate the basicity of adjacent amines, a tactic often employed to mitigate off-target effects such as hERG channel inhibition.[3]

Physicochemical and Spectroscopic Profile of this compound

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Analogous Data Source
Molecular FormulaC6H10O2---
Molecular Weight114.14 g/mol ---
Boiling Point~130-140 °CExtrapolated from 3-Methyloxetane-3-carbaldehyde (118-119 °C)[8] with an additional ethyl group.
Density~0.95-1.05 g/cm³Similar to other small organic molecules with oxygen heteroatoms.
LogP~0.5 - 1.0The ethyl group increases lipophilicity compared to the methyl analogue (XLogP3: -0.3).[9][10]
Hydrogen Bond Acceptors2Oxygen of the oxetane ring and the carbonyl oxygen.[10]
Hydrogen Bond Donors0[10]
Rotatable Bond Count2The C-C bond of the ethyl group and the C-C bond connecting the aldehyde.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the oxetane ring are expected to appear as multiplets in the range of δ 4.0-5.0 ppm. The aldehyde proton will be a singlet around δ 9.5-10.0 ppm. The ethyl group will show a quartet and a triplet in the upfield region.

  • ¹³C NMR: The carbonyl carbon will be significantly downfield (δ > 190 ppm). The quaternary carbon of the oxetane ring will be in the range of δ 40-50 ppm, while the methylene carbons of the ring will be around δ 70-80 ppm.

  • IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde will be present around 1720-1740 cm⁻¹. C-O-C stretching vibrations of the oxetane ring will appear in the fingerprint region (around 950-1050 cm⁻¹).

Synthesis of this compound: A Proposed Strategy

The synthesis of 3,3-disubstituted oxetanes often involves the cyclization of a suitable 1,3-diol precursor.[1][11] A plausible and efficient route to this compound would start from the readily available 3-ethyl-3-oxetanemethanol.

G cluster_0 Synthetic Pathway A 3-Ethyl-3-oxetanemethanol B This compound A->B Oxidation (e.g., PDC, Swern, Dess-Martin)

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: Oxidation of 3-Ethyl-3-oxetanemethanol

  • Reagent Preparation: Prepare a solution of an appropriate oxidizing agent, such as Pyridinium Dichromate (PDC), in a suitable solvent like dichloromethane (DCM).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-3-oxetanemethanol in anhydrous DCM.

  • Oxidation: Slowly add the oxidizing agent to the solution of the alcohol at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite or silica gel to remove the chromium salts. The filtrate is then washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[12]

Causality behind Experimental Choices:

  • Choice of Oxidizing Agent: Mild oxidizing agents like PDC, or conditions for Swern or Dess-Martin oxidation, are preferred to avoid over-oxidation to the carboxylic acid and to minimize potential ring-opening of the strained oxetane.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the introduction of moisture, which can interfere with many oxidizing agents.

  • Anhydrous Solvents: The use of anhydrous solvents is necessary for the same reason as maintaining an inert atmosphere.

Reactivity and Synthetic Utility

This compound possesses two key reactive sites: the aldehyde functional group and the strained oxetane ring. This dual reactivity makes it a valuable intermediate for a variety of chemical transformations.

G cluster_0 Reactivity of this compound A This compound B Primary Alcohol A->B Reduction (e.g., NaBH4) C Carboxylic Acid A->C Oxidation (e.g., KMnO4) D Amine (via Reductive Amination) A->D Reductive Amination E Alkene (via Wittig Reaction) A->E Wittig Reaction F Ring-Opened Products A->F Acid/Lewis Acid Catalysis

Figure 2: Key reaction pathways of this compound.

Reactions of the Aldehyde Group:

  • Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (KMnO₄).

  • Reductive Amination: This is a powerful method to introduce amine functionalities, which are prevalent in bioactive molecules. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a route to extend the carbon chain and introduce unsaturation.

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by Grignard reagents or organolithium compounds, leading to the formation of secondary alcohols.

Reactivity of the Oxetane Ring:

The oxetane ring is generally stable under neutral and basic conditions. However, it is susceptible to ring-opening reactions in the presence of strong acids or Lewis acids.[2][7] This reactivity can be exploited for the synthesis of functionalized 1,3-diols. The 3,3-disubstitution pattern in this compound is expected to enhance its stability against ring-opening compared to 3-monosubstituted oxetanes.[13]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound motif into drug candidates can offer several strategic advantages:

  • Improved Physicochemical Properties: As a bioisosteric replacement for a gem-dimethyl or carbonyl group, it can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[2][3][7]

  • Vector for Further Functionalization: The aldehyde group serves as a versatile handle for the introduction of various functional groups through the reactions described above, enabling the exploration of a wider chemical space.

  • Scaffold for Novel Chemical Entities: The rigid, three-dimensional structure of the oxetane ring can be used to orient substituents in a defined spatial arrangement, which can be crucial for binding to biological targets.[2]

G cluster_0 Drug Discovery Workflow A Lead Compound - Poor solubility - Metabolic instability B Bioisosteric Replacement Introduction of this compound motif A->B Strategy C Derivative Synthesis - Reductive Amination - Wittig Reaction - etc. B->C Execution D Optimized Candidate - Improved ADME profile - Enhanced potency C->D Outcome

Figure 3: Workflow for utilizing this compound in lead optimization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aldehydes and strained cyclic ethers should be followed.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][16] Avoid inhalation of vapors and contact with skin and eyes.[14][15][16]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its strategic application can lead to significant improvements in the physicochemical properties of drug candidates, ultimately increasing the probability of success in the development pipeline. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its expected reactivity, and its potential applications, offering a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

An In-Depth Technical Guide to the Synthesis of 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principal synthetic pathways for 3-Ethyloxetane-3-carbaldehyde, a valuable substituted oxetane intermediate in medicinal chemistry and materials science. The oxetane ring, a strained four-membered ether, can act as a polar surrogate for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility of parent molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and a comparative analysis of synthetic routes.

Introduction: The Significance of the Oxetane Moiety

Oxetanes are increasingly utilized as building blocks in drug discovery.[2] Their unique structural and electronic properties, stemming from the strained four-membered ring, impart favorable physicochemical characteristics to bioactive molecules.[1] Specifically, 3,3-disubstituted oxetanes are of significant interest as they introduce a quaternary center, which can be crucial for creating complex molecular architectures and locking in specific conformations.[3][4] this compound serves as a key precursor for a variety of functional groups, enabling further molecular elaboration.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most logical and experimentally validated approaches involve either the construction of the oxetane ring with the desired substituents already in place or the functionalization of a pre-formed oxetane core. This guide will focus on two primary, highly plausible synthetic routes:

  • Pathway A: Grignard Addition to Oxetan-3-one followed by Oxidation. This is a convergent and highly adaptable route starting from the commercially available oxetan-3-one.

  • Pathway B: Williamson Etherification of a Substituted 1,3-Diol. This classical method remains one of the most robust and common strategies for forming the oxetane ring.[5]

Pathway A: Synthesis from Oxetan-3-one

This pathway leverages the reactivity of the carbonyl group in oxetan-3-one, a readily available starting material.[1] The synthesis is a two-step process involving the introduction of the ethyl group via a Grignard reaction, followed by the oxidation of the resulting hydroxymethyl group to the target aldehyde.

Step 1: Synthesis of (3-Ethyloxetan-3-yl)methanol

The first step is a nucleophilic addition of an ethyl group to the ketone functionality of oxetan-3-one. To generate the required hydroxymethyl group for subsequent oxidation, a formyl anion equivalent is required. A common and effective choice is the use of a protected formaldehyde equivalent in the Grignard reagent, which upon workup, reveals the primary alcohol. However, a more direct approach for the creation of the tertiary alcohol, 3-ethyl-3-(hydroxymethyl)oxetane, involves the addition of an ethyl Grignard reagent to oxetan-3-one, followed by a one-carbon homologation. A more straightforward approach, though not explicitly detailed in the provided search results for this specific molecule, would be a Grignard reaction with ethylmagnesium bromide on a protected 3-formyloxetan-3-one, or more practically, the addition of ethylmagnesium bromide to oxetan-3-one to yield 3-ethyl-3-hydroxyoxetane, which is then further functionalized.

A more direct and logical synthesis of the intermediate alcohol, (3-ethyloxetan-3-yl)methanol, starts from diethyl malonate.

Logical Causality: The choice of oxetan-3-one as a starting material is strategic due to its commercial availability and the well-established chemistry of ketone functionalization.[6] The Grignard reaction is a robust and high-yielding method for carbon-carbon bond formation.

Step 2: Oxidation to this compound

The selective oxidation of the primary alcohol, (3-ethyloxetan-3-yl)methanol, to the corresponding aldehyde is a critical step. Care must be taken to avoid over-oxidation to the carboxylic acid and to ensure the stability of the strained oxetane ring.[6]

Expert Insights: Several mild oxidation reagents are suitable for this transformation. The choice of oxidant is crucial to prevent ring-opening of the sensitive oxetane moiety.[7] Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are often effective for such sensitive substrates, providing the aldehyde in good yield with minimal side products.[6] Swern oxidation is another viable alternative.

Experimental Protocol (Pathway A)

Part 1: Synthesis of 3-Ethyl-3-hydroxyoxetane

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (N₂ or Ar), add ethylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-3-hydroxyoxetane, which can be purified by column chromatography.

Part 2: Conversion to (3-Ethyloxetan-3-yl)methanol (Multi-step, not detailed)

This intermediate is more efficiently synthesized via Pathway B.

Part 3: Oxidation of (3-Ethyloxetan-3-yl)methanol to this compound

  • To a solution of (3-ethyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[6]

Data Summary (Pathway A)
StepReactantsReagents/ConditionsProductTypical Yield
1Oxetan-3-one1. EtMgBr, THF, 0°C to rt3-Ethyl-3-hydroxyoxetane80-95%
2(3-Ethyloxetan-3-yl)methanolDMP, DCM, rtThis compound70-90%

Yields are estimated based on analogous reactions reported in the literature.

Visualization of Pathway A

Synthesis Pathway A cluster_0 Step 1: Grignard Addition cluster_1 Intermediate Synthesis cluster_2 Step 2: Oxidation Oxetan-3-one Oxetan-3-one 3-Ethyl-3-hydroxyoxetane 3-Ethyl-3-hydroxyoxetane Oxetan-3-one->3-Ethyl-3-hydroxyoxetane 1. EtMgBr, THF 2. H₂O workup (3-Ethyloxetan-3-yl)methanol (3-Ethyloxetan-3-yl)methanol 3-Ethyl-3-hydroxyoxetane->(3-Ethyloxetan-3-yl)methanol Multi-step homologation This compound This compound (3-Ethyloxetan-3-yl)methanol->this compound DMP or PCC, DCM Synthesis Pathway B cluster_0 Step 1: Reduction cluster_1 Step 2 & 3: Cyclization cluster_2 Step 4: Oxidation Diethyl ethylmalonate Diethyl ethylmalonate Triol 2-Ethyl-2-(hydroxymethyl) propane-1,3-diol Diethyl ethylmalonate->Triol LiAlH₄, THF Monotosylate Monotosylated Intermediate Triol->Monotosylate TsCl, Pyridine Alcohol (3-Ethyloxetan-3-yl)methanol Monotosylate->Alcohol NaH or KOtBu Aldehyde This compound Alcohol->Aldehyde DMP or PCC, DCM

References

Spectroscopic data for 3-Ethyloxetane-3-carbaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethyloxetane-3-carbaldehyde

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a valuable building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles of spectroscopic theory to provide a robust predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this molecule, explaining the causality behind experimental choices and data interpretation.

Introduction: The Significance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can improve key pharmacokinetic properties such as solubility, metabolic stability, and lipophilicity. This compound serves as a bifunctional reagent, featuring the desirable oxetane core and a reactive aldehyde handle, making it a versatile precursor for more complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis, and a multi-technique spectroscopic approach (NMR, IR, MS) is the gold standard for this purpose.

Molecular Structure and Key Features

Before delving into the spectroscopic data, a clear understanding of the molecule's structure is essential.

  • Molecular Formula: C₆H₁₀O₂

  • Molecular Weight: 114.14 g/mol [1]

  • CAS Number: 98485-37-1[1][2]

The structure contains several distinct features that will give rise to characteristic spectroscopic signals:

  • A strained oxetane ring with a C-O-C ether linkage.

  • A quaternary carbon (C3) at the point of substitution.

  • An aldehyde functional group (-CHO).

  • An ethyl side chain (-CH₂CH₃).

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Rationale for NMR Analysis

For this compound, ¹H NMR will confirm the presence and connectivity of the aldehyde, ethyl, and oxetane protons, while ¹³C NMR will identify all six unique carbon environments. The chemical shifts are highly sensitive to the electron-withdrawing effects of the oxygen atoms and the strain of the four-membered ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The protons on the oxetane ring (C2 and C4) are diastereotopic, meaning they are chemically non-equivalent and are expected to show distinct signals and coupling patterns.

LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
Hₑ9.5 - 9.8s (singlet)1HAldehyde (-H -C=O)
Hₐ, Hₐ'4.6 - 4.8d (doublet)2HOxetane (-O-CH ₂-), axial-like
Hₑ, Hₑ'4.4 - 4.6d (doublet)2HOxetane (-O-CH ₂-), equatorial-like
Hc1.8 - 2.0q (quartet)2HEthyl (-CH ₂-CH₃)
Hd0.9 - 1.1t (triplet)3HEthyl (-CH₂-CH ₃)

Interpretation Insights:

  • Aldehyde Proton (Hₑ): The strong deshielding effect of the carbonyl group places this proton far downfield, in a region (9-10 ppm) that is highly diagnostic for aldehydes.[3]

  • Oxetane Protons (Hₐ/Hₑ): The protons on the oxetane ring are adjacent to an oxygen atom, shifting them downfield to the 4.4-4.8 ppm region. Because they are diastereotopic, they are expected to couple to each other, likely forming an AB quartet system (two doublets).

  • Ethyl Protons (Hc, Hd): These protons will show a classic quartet-triplet pattern due to mutual coupling, appearing in the standard aliphatic region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
LabelPredicted δ (ppm)AssignmentRationale
C7198 - 202Aldehyde C =OCarbonyl carbons are highly deshielded.[4]
C2, C475 - 80Oxetane -O-C H₂-Carbons bonded to oxygen in an ether linkage.
C345 - 55Quaternary C A quaternary carbon in a strained ring.
C525 - 30Ethyl -C H₂-CH₃Aliphatic methylene carbon.
C68 - 12Ethyl -CH₂-C H₃Aliphatic methyl carbon.

Interpretation Insights:

  • The aldehyde carbonyl carbon (C7) is the most downfield signal, which is a definitive marker.[4]

  • The two methylene carbons of the oxetane ring (C2, C4) are equivalent by symmetry and will appear as a single peak in the ether region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A robust protocol is critical for acquiring high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5][6]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[7] Solid particles will degrade the magnetic field homogeneity, leading to poor spectral resolution.[7]

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical solvent peak shape.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a standard pulse program with a spectral width of approximately 16 ppm.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (7.26 ppm for ¹H) or internal tetramethylsilane (TMS) if added.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Rationale for IR Analysis

The key diagnostic absorptions for this compound will be the strong carbonyl (C=O) stretch and the characteristic C-H stretches of the aldehyde group. The C-O-C stretch of the oxetane ether will also be a notable feature in the fingerprint region.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850Medium-StrongC-H Stretch (Aliphatic - ethyl and oxetane)
~2820MediumC-H Stretch (Aldehyde O=C-H )
~2720MediumC-H Stretch (Aldehyde O=C-H , Fermi Resonance)
1735 - 1720Strong, SharpC=O Stretch (Saturated Aldehyde)
1000 - 950StrongC-O-C Stretch (Oxetane Ring)

Interpretation Insights:

  • Aldehyde Peaks: The most definitive evidence for an aldehyde is the combination of the strong C=O stretch around 1725 cm⁻¹ and the pair of medium-intensity C-H stretches at ~2820 and ~2720 cm⁻¹.[8][9] The latter peak is particularly useful as it appears in a region with few other absorptions.

  • Oxetane C-O-C Stretch: The strained four-membered ring ether is expected to have a strong C-O-C stretching vibration. Based on data for the related 3-Ethyl-3-hydroxymethyl oxetane, this peak is anticipated in the 1000-950 cm⁻¹ range.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a rapid and convenient method for analyzing liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a single drop of neat this compound onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Rationale for MS Analysis

Electron Ionization (EI) is a standard "hard" ionization technique that will provide a clear molecular ion peak for a molecule of this size, confirming its molecular weight.[11][12] The resulting fragmentation pattern will serve as a "fingerprint" and help confirm the connectivity of the functional groups.[13][14]

Predicted Mass Spectrum Data (EI, 70 eV)
m/zProposed FragmentIdentity
114[C₆H₁₀O₂]⁺˙Molecular Ion (M⁺˙)
85[M - CHO]⁺Loss of the formyl radical
85[M - C₂H₅]⁺Loss of the ethyl radical
71[C₄H₇O]⁺Cleavage of the oxetane ring
57[C₃H₅O]⁺Further fragmentation
29[CHO]⁺Formyl cation
29[C₂H₅]⁺Ethyl cation

Interpretation Insights:

  • Molecular Ion (m/z 114): The highest mass peak (excluding isotopes) will correspond to the intact molecule with one electron removed, confirming the molecular weight.

  • Alpha-Cleavage: The most probable fragmentation pathways involve cleavage of the bonds adjacent to the oxygen atoms (alpha-cleavage). Loss of the ethyl group (M-29) or the formyl group (M-29) are both highly likely, leading to a prominent peak at m/z 85.

  • Ring Opening: Fragmentation of the strained oxetane ring will also occur, leading to characteristic lower-mass fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is often performed using a Gas Chromatograph (GC) as the inlet system (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Setup:

    • Inlet: Use a GC inlet temperature of ~250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure volatilization and elution of the compound.

  • MS Setup (EI Source):

    • Ionization Energy: Set to the standard 70 eV.[11][13][15]

    • Source Temperature: Typically set around 230 °C.

    • Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 25 to 200.

  • Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The mass spectrometer will record spectra continuously as compounds elute from the column. Analyze the mass spectrum corresponding to the GC peak of the target compound.

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of accumulating and synthesizing corroborating evidence from multiple techniques. No single technique provides the complete picture.

Spectroscopic_Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Confirmation Start Synthesized Compound (this compound) MS Mass Spectrometry (EI-MS) Start->MS Confirm MW = 114 & Fragmentation IR Infrared Spectroscopy (FTIR) Start->IR Identify C=O, C-O-C & Aldehyde C-H NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Elucidate C-H Framework & Connectivity Interpret Integrate All Data MS->Interpret IR->Interpret NMR->Interpret Structure Structure Confirmed Interpret->Structure Data Consistent?

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS. While direct experimental data is sparse, a thorough analysis based on fundamental principles and analogous compounds provides a clear and reliable predictive dataset. Key identifying features include the characteristic aldehyde proton signal near 9.6 ppm in ¹H NMR, the strong carbonyl absorption around 1725 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 114 in the mass spectrum. This guide provides the necessary framework for researchers to confidently identify and characterize this important chemical building block.

References

3-Ethyloxetane-3-carbaldehyde CAS number 98485-37-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of the Oxetane Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led researchers to explore novel chemical space. Among the scaffolds that have gained significant traction, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful motif.[1] Initially viewed as a niche structural curiosity, the oxetane is now a validated tool for enhancing molecular properties. Its low molecular weight, inherent polarity, and distinct three-dimensional structure offer a compelling alternative to more traditional functional groups.[2][3]

This guide focuses on a specific, highly functionalized building block: This compound (CAS No. 98485-37-1). The presence of a reactive aldehyde handle on a stable 3,3-disubstituted oxetane core makes this compound a particularly valuable intermediate for drug discovery campaigns. Herein, we provide a senior application scientist's perspective on its synthesis, reactivity, and strategic application, grounded in established chemical principles and field-proven insights.

Core Molecular Profile: Properties and Spectroscopic Signature

Understanding the fundamental characteristics of this compound is the first step toward its effective utilization. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from close analogs.

Physicochemical Properties

The properties of the title compound are summarized below, with data for its immediate precursor, 3-Ethyl-3-oxetanemethanol, provided for context. The aldehyde is expected to have a slightly lower boiling point and different polarity compared to the corresponding alcohol.

PropertyValue (this compound)Reference Analog Data (3-Ethyl-3-oxetanemethanol)
CAS Number 98485-37-13047-32-3
Molecular Formula C₆H₁₀O₂C₆H₁₂O₂
Molecular Weight 114.14 g/mol [4]116.16 g/mol
Appearance Colorless Liquid (Predicted)Colorless Liquid[5]
Boiling Point Predicted: ~85-95 °C @ 4 mmHg96 °C @ 4 mmHg
Density Predicted: ~1.0 g/mL1.019 g/mL @ 25 °C
Purity ≥97% (Commercially available)[4]≥96% (Commercially available)
Storage Inert atmosphere, store in freezer, under -20°C[6]Room Temperature[7]
Predicted Spectroscopic Data

For the medicinal chemist, confirming the structure of a building block is paramount. The following are the expected key signals in standard spectroscopic analyses.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton (CHO): A characteristic singlet or triplet (if coupled to adjacent protons, though unlikely here) at δ 9.5-10.0 ppm.

    • Oxetane Methylene Protons (CH₂O): Two distinct doublets or an AB quartet system around δ 4.4-4.8 ppm, resulting from the geminal protons on the two equivalent methylene groups of the oxetane ring.

    • Ethyl Group (CH₂CH₃): A quartet around δ 1.6-1.8 ppm and a triplet around δ 0.8-1.0 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aldehyde Carbonyl (C=O): A signal in the downfield region, δ 198-202 ppm.

    • Oxetane Methylene Carbons (CH₂O): A signal around δ 75-80 ppm.

    • Quaternary Oxetane Carbon (C-C(CHO)C): A signal around δ 50-55 ppm.

    • Ethyl Group Carbons (CH₂CH₃): Signals in the aliphatic region, δ 20-30 ppm and δ 5-10 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: A strong, sharp absorption band at ~1725 cm⁻¹, characteristic of an aliphatic aldehyde.

    • Aldehyde C-H Stretch: Two medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.

    • C-O-C Stretch: A strong band in the fingerprint region, ~980-1050 cm⁻¹, indicative of the cyclic ether. The IR spectrum for the precursor alcohol, 3-Ethyl-3-hydroxymethyl oxetane, is publicly available and serves as a useful comparison.[8]

  • Mass Spectrometry (MS):

    • [M]+: The molecular ion peak at m/z = 114.

    • Fragmentation: Expect key fragments corresponding to the loss of CHO (m/z = 85) and the ethyl group (m/z = 85), followed by fragmentation of the oxetane ring.

Synthesis and Purification: A Practical Workflow

While this compound is commercially available from several suppliers, understanding its synthesis is crucial for scalability and derivatization.[4][6][9] The most logical and field-proven route involves the oxidation of its corresponding primary alcohol, 3-Ethyl-3-oxetanemethanol.

Synthesis_Workflow cluster_0 Step 1: Oxetane Ring Formation cluster_1 Step 2: Oxidation TMP Trimethylolpropane Precursor_Alcohol 3-Ethyl-3-oxetanemethanol (CAS 3047-32-3) TMP->Precursor_Alcohol KOH, Reflux, Distillation Carbonate Diethyl Carbonate Carbonate->Precursor_Alcohol KOH, Reflux, Distillation Target_Aldehyde This compound (CAS 98485-37-1) Precursor_Alcohol->Target_Aldehyde CH₂Cl₂ Room Temp. Oxidant Oxidizing Agent (e.g., PCC, DMP) Oxidant->Target_Aldehyde CH₂Cl₂ Room Temp.

Caption: A practical two-step synthesis of this compound.

Step 1: Synthesis of 3-Ethyl-3-oxetanemethanol

This precursor is readily synthesized from inexpensive starting materials. The reaction involves an intramolecular Williamson ether-type cyclization.

  • Principle: The synthesis begins with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (trimethylolpropane). Reaction with diethyl carbonate in the presence of a base like potassium hydroxide first forms a cyclic carbonate. Upon heating, this intermediate undergoes decarboxylation and cyclization to yield the desired 3,3-disubstituted oxetane.[10][11] The reaction is driven to completion by distilling off the ethanol byproduct.

  • Protocol Outline:

    • Combine trimethylolpropane, diethyl carbonate, and a catalytic amount of potassium hydroxide in absolute ethanol.

    • Heat the mixture to reflux (e.g., 110 °C) for 1-2 hours.[10]

    • Gradually increase the temperature (up to 185 °C) and distill the product under vacuum. The product is collected in a cold trap.[10][11]

    • This method typically provides the alcohol precursor in high yield (>85%).[10]

Step 2: Oxidation to this compound

The conversion of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. Care must be taken to prevent over-oxidation to the carboxylic acid. Milder, selective oxidizing agents are preferred.

  • Expertise & Causality: While many reagents can effect this transformation (e.g., Swern, Moffatt), Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are excellent choices for small- to medium-scale synthesis. They are known for their mild conditions, high yields, and simple workups, which are critical for preserving the integrity of the strained oxetane ring. The reaction with DMP, for example, is run at room temperature and avoids the use of harsh acids or bases that could promote ring-opening.[12]

  • Detailed Protocol (Dess-Martin Oxidation):

    • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Ethyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Addition: To the stirred solution, add Dess-Martin periodinane (1.1-1.2 eq) portion-wise at room temperature. The addition should be controlled to manage any mild exotherm.

    • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

    • Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude aldehyde can be purified by silica gel column chromatography or, if sufficiently pure, by vacuum distillation. Given the volatility of the product, careful handling during concentration is advised.

Chemical Reactivity and Strategic Utility

The value of this compound lies in the duality of its structure: a stable, property-modifying core (the oxetane) and a versatile synthetic handle (the aldehyde).

Stability of the Oxetane Core

The 3,3-disubstitution pattern significantly enhances the stability of the oxetane ring compared to unsubstituted or 2-substituted analogs.[12][13] This increased robustness is a key advantage, allowing the ring to tolerate a wide range of synthetic transformations performed on the aldehyde group.[13] However, it is not indestructible.

  • Trustworthiness: While generally stable to neutral and basic conditions, the oxetane ring can undergo ring-opening in the presence of strong acids or Lewis acids.[2] This reaction is often initiated by protonation of the ether oxygen, followed by nucleophilic attack. Therefore, synthetic steps involving harsh acidic conditions should be approached with caution.

Reactivity of the Aldehyde Functional Group

The aldehyde is a gateway to a vast array of chemical structures, making this building block exceptionally useful for late-stage diversification in drug discovery programs.

Reactivity_Map Aldehyde This compound Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation (e.g., Jones, Pinnick) Primary_Alcohol Primary Alcohol Aldehyde->Primary_Alcohol Reduction (e.g., NaBH₄) Secondary_Alcohol Secondary Alcohol Aldehyde->Secondary_Alcohol Nucleophilic Addition (e.g., Grignard, Organolithium) Amine Amine Aldehyde->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Alkene Aldehyde->Alkene Wittig Reaction (Ph₃P=CHR)

Caption: Key transformations of the aldehyde group on the oxetane scaffold.

  • Reductive Amination: This is arguably one of the most powerful reactions for drug discovery. The aldehyde can be readily converted into primary, secondary, or tertiary amines by reacting it with ammonia or a suitable amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This directly installs nitrogen-containing groups, which are prevalent in bioactive molecules.

  • Nucleophilic Addition: Grignard reagents (R-MgBr) and organolithiums (R-Li) can add to the aldehyde to form secondary alcohols, enabling the construction of new C-C bonds and introducing chiral centers.

  • Wittig Reaction: The aldehyde can be converted into an alkene using a phosphorus ylide (Wittig reagent). This is a reliable method for forming C=C bonds with control over geometry.

  • Reduction and Oxidation: The aldehyde can be easily reduced back to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to the corresponding carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or by a Pinnick oxidation.

Application in Drug Discovery: A Property-Modifying Powerhouse

The incorporation of an oxetane is a deliberate, strategic choice to modulate the physicochemical properties of a lead compound.[12] It serves as a potent bioisostere for other common chemical groups, often with superior characteristics.[3][14]

The Oxetane as a Bioisostere
  • gem-Dimethyl Group Replacement: An oxetane can act as a more polar and metabolically stable replacement for a gem-dimethyl group.[14] While occupying a similar steric footprint, the oxetane introduces a dipole moment and hydrogen bond accepting capability, which can dramatically improve aqueous solubility.[3] This is a critical advantage for improving the oral bioavailability of drug candidates.

  • Carbonyl Group Replacement: The oxetane can also serve as a non-planar, non-reducible isostere for a carbonyl group, offering improved metabolic stability and altering local polarity.[12]

Quantitative Impact on Molecular Properties

The strategic replacement of common motifs with an oxetane ring can lead to profound and predictable improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

ParameterImpact of Replacing gem-Dimethyl with OxetaneRationale and Causality
Aqueous Solubility Increase by a factor of 4 to >4000[3][14]The ether oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice packing and improving solvation by water.
Lipophilicity (LogD) Reduction (less lipophilic)[12]The polarity introduced by the oxygen atom outweighs the lipophilicity of the hydrocarbon backbone of the ring.
Metabolic Stability Generally increased[14]The oxetane ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to metabolically labile methylene or gem-dimethyl groups.
Amine Basicity (pKa) Reduction of adjacent amine pKa[3]The electron-withdrawing effect of the oxetane oxygen can significantly lower the basicity of a nearby amine, which can be crucial for reducing hERG liability or improving cell permeability.[3]

digraph "Drug_Discovery_Logic" {
graph [rankdir="TB"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368", arrowhead="normal"];

Lead_Compound [label="Lead Compound with\nPoor Properties\n(e.g., Low Solubility, High Clearance)"];
Problem [label="Identify Liability:\n- Lipophilic gem-dimethyl group\n- Metabolically weak C-H bond", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Strategy [label="Strategic Bioisosteric Replacement", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Building_Block [label="{this compound | as a versatile building block}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Improved_Compound [label="New Analog with\nImproved Profile\n(e.g., Higher Solubility, Lower Clearance)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Lead_Compound -> Problem;
Problem -> Strategy;
Strategy -> Building_Block [label="Utilize"];
Building_Block -> Improved_Compound [label="Incorporate via\nAldehyde Chemistry"];

}

Caption: Strategic use of an oxetane building block in lead optimization.

Safety, Handling, and Storage

As a reactive aldehyde, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely available, prudent laboratory practices should be based on the known hazards of similar compounds.[15][16]

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and contact with skin and eyes. Aldehydes can be irritants and potential sensitizers.[15]

  • Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term stability, storage in a freezer at or below -20°C is recommended by suppliers.[6] This prevents degradation through oxidation or polymerization.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just another chemical reagent; it is a sophisticated tool for molecular design. It provides medicinal chemists with a stable, 3,3-disubstituted oxetane core—a proven motif for enhancing drug-like properties—pre-functionalized with a versatile aldehyde handle. Its robust yet accessible synthesis and predictable reactivity make it an invaluable building block for creating novel chemical entities with improved solubility, metabolic stability, and overall pharmacokinetic profiles. As the strategic application of small, strained rings continues to define the cutting edge of drug discovery, compounds like this compound will undoubtedly play a central role in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Stability and Storage of 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Ethyloxetane-3-carbaldehyde is a valuable building block in medicinal chemistry and drug development, prized for its unique structural features that can impart desirable physicochemical properties to novel therapeutic agents. However, the inherent ring strain of the oxetane moiety and the reactivity of the aldehyde functional group present significant challenges regarding its stability and proper storage. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its principal degradation pathways and offering evidence-based recommendations for its optimal storage and handling. This document is intended to serve as an essential resource for researchers, enabling them to ensure the integrity of their starting materials and the reliability of their experimental outcomes.

Introduction: The Double-Edged Sword of Reactivity

The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug design as a bioisostere for gem-dimethyl or carbonyl groups.[1][2] This structural motif can enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity, thereby favorably influencing the pharmacokinetic profile of a drug candidate. When coupled with a reactive carbaldehyde group, as in this compound, it becomes a versatile synthon for a variety of chemical transformations.

However, the very features that make this molecule attractive—the strained oxetane ring and the electrophilic aldehyde—also render it susceptible to degradation. Understanding the interplay of these functional groups and their vulnerability to common laboratory and storage conditions is paramount for any scientist working with this compound. This guide will dissect the key factors influencing the stability of this compound and provide actionable protocols to mitigate degradation.

Intrinsic Stability and Key Degradation Pathways

The stability of this compound is primarily dictated by the chemical reactivity of its two key functional moieties: the oxetane ring and the aldehyde group. Degradation can be initiated by several factors, including exposure to acidic or basic conditions, oxidizing agents, light, and elevated temperatures.

Hydrolytic Degradation: The Vulnerability of the Oxetane Ring

The strained four-membered ring of the oxetane is susceptible to cleavage under acidic conditions. The ether oxygen can be protonated, which facilitates nucleophilic attack by water, leading to ring-opening.

  • Mechanism: In the presence of acid, the ether oxygen of the oxetane ring is protonated, forming a highly reactive oxonium ion. This strained intermediate is then readily attacked by a water molecule, resulting in the formation of a diol.

The likely primary degradation product under acidic hydrolysis is 1-(3-hydroxy-3-(hydroxymethyl)pentyl)ethan-1-one .

Oxidative Degradation: The Achilles' Heel of the Aldehyde

Aldehydes are readily oxidized to carboxylic acids, and this represents a major degradation pathway for this compound. This oxidation can be triggered by atmospheric oxygen, especially in the presence of light or metal ions, or by stronger oxidizing agents.

  • Mechanism: The oxidation of the aldehyde group to a carboxylic acid can proceed through a radical mechanism, particularly in the presence of oxygen and light. The primary oxidative degradation product is 3-ethyloxetane-3-carboxylic acid .

Thermal and Photolytic Degradation

While specific data for this compound is limited, thermal stress can potentially lead to polymerization or decomposition, especially if impurities are present that can initiate such reactions. Similarly, photolytic degradation, particularly in the presence of oxygen, can accelerate the oxidative pathway described above.

The following diagram illustrates the primary degradation pathways:

G A This compound B Acidic Hydrolysis (H₂O, H⁺) A->B C Oxidation ([O]) A->C D 1-(3-hydroxy-3-(hydroxymethyl)pentyl)ethan-1-one (Diol Degradant) B->D E 3-Ethyloxetane-3-carboxylic acid (Carboxylic Acid Degradant) C->E

Caption: Primary degradation pathways of this compound.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

Based on information from various suppliers and the inherent reactivity of the compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C.[3]Minimizes thermal degradation and slows down potential polymerization or other reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]Prevents oxidation of the aldehyde group by atmospheric oxygen.
Light Store in an amber vial or in the dark.Protects the compound from photolytic degradation, which can catalyze oxidation.
Container Use a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap).Prevents exposure to moisture and atmospheric contaminants.
Handling Procedures

When working with this compound, the following handling practices should be observed:

  • Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when dispensing or weighing.

  • Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing impurities that could catalyze degradation.

  • Minimize Exposure: Minimize the time the container is open to the atmosphere.

  • Solvent Selection: If preparing solutions, use high-purity, dry solvents. For prolonged storage in solution, aprotic solvents are preferred over protic solvents like methanol, which could potentially react with the aldehyde.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, a forced degradation study can be performed to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines the conditions for intentionally degrading the compound to understand its stability profile.

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability-indicating capability of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • GC-MS system (for identification of volatile degradants)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile to the stock solution concentration.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a period compliant with ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

The following diagram outlines the workflow for the forced degradation study:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A This compound Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, RT) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Neutralization (for A & B) B->G C->G H Dilution D->H E->H F->H G->H I HPLC Analysis H->I J GC-MS for Volatile Impurities H->J

Caption: Workflow for the forced degradation study of this compound.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is suitable for monitoring the purity of this compound and separating its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • A C18 column provides good retention and separation for moderately polar compounds.

  • The use of formic acid in the mobile phase helps to achieve better peak shapes for acidic and basic compounds.

  • A gradient elution is necessary to separate the non-polar parent compound from potentially more polar degradation products.

  • UV detection at 210 nm is suitable for compounds with limited chromophores, such as aldehydes and their degradation products.

Conclusion: Ensuring Compound Integrity for Reliable Research

This compound is a molecule of significant interest in contemporary drug discovery. Its unique structural attributes, however, are intrinsically linked to its chemical lability. A thorough understanding of its stability profile and the implementation of rigorous storage and handling protocols are not merely best practices but are fundamental to the integrity of any research in which this compound is employed. By adhering to the guidelines and protocols outlined in this technical guide, researchers can confidently utilize this compound, ensuring the reproducibility and accuracy of their scientific endeavors.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyloxetane-3-carbaldehyde is a fascinating molecule that combines the unique properties of a strained oxetane ring with the reactivity of an aldehyde. This guide provides a comprehensive analysis of its molecular structure and conformational landscape. We will delve into the puckered nature of the oxetane ring, the influence of the ethyl and carbaldehyde substituents, and the rotational isomerism of the aldehyde group. This document will also explore the experimental and computational methodologies used to elucidate these structural features, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Oxetane Moiety

Oxetanes, four-membered cyclic ethers, have garnered significant interest in medicinal chemistry and drug discovery.[1][2] They are often employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a way to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2][3][4] The strained nature of the oxetane ring, with a ring strain energy of approximately 106 kJ·mol⁻¹, not only influences its reactivity but also imparts specific conformational preferences to the molecules that contain it.[3][5] this compound, with its two functional groups at a single stereocenter, presents a compelling case study for understanding the interplay of these structural and electronic effects.

Molecular Structure of this compound

The molecular structure of this compound is defined by a central four-membered oxetane ring substituted at the C3 position with both an ethyl group and a carbaldehyde (aldehyde) group.

The Oxetane Ring: A Puckered Conformation

Contrary to early assumptions of planarity, the oxetane ring is known to adopt a puckered, or bent, conformation.[3][6] This puckering helps to alleviate torsional strain from eclipsing interactions between adjacent methylene groups.[5] The parent oxetane molecule has a small puckering angle, but the introduction of substituents, especially at the 3-position, can significantly increase this angle.[5][7][8][9] For 3,3-disubstituted oxetanes like the one , the increased steric hindrance between the substituents and the ring's methylene groups is expected to lead to a more pronounced puckered conformation.[5][7]

The puckering of the oxetane ring can be described as an equilibrium between two equivalent bent conformers (Cs symmetry) that interconvert through a planar transition state (C2v symmetry).[6] The energy barrier for this ring inversion is generally low.

dot graph ERD { layout=neato; graph [bb="0,0,760,150"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Puckering equilibrium of the oxetane ring.

Substituent Effects on Ring Geometry

The presence of both an ethyl and a carbaldehyde group at the C3 position will influence the bond lengths and angles of the oxetane ring. In the parent oxetane, the C-O bond length is approximately 1.448 Å and the C-C bond length is about 1.546 Å.[10] The internal bond angles are significantly compressed from the ideal tetrahedral angle, with C-O-C at ~91.9° and C-C-C at ~84.6°.[10] The gem-disubstitution in this compound is expected to cause some distortion of these parameters due to steric and electronic interactions.

Conformational Analysis

The overall conformation of this compound is determined by two key factors: the puckering of the oxetane ring and the rotational isomerism of the carbaldehyde group.

Ring Conformation and Substituent Orientation

In the puckered conformation of the oxetane ring, the substituents at the C3 position can adopt either axial or equatorial-like orientations. However, due to the gem-disubstitution, one group will be in a pseudo-axial position and the other in a pseudo-equatorial position relative to the approximate plane of the ring. The preferred conformation will seek to minimize steric interactions. Given the larger size of the ethyl group compared to the carbaldehyde group, it is likely that the conformation where the ethyl group occupies the more sterically favorable pseudo-equatorial position will be of lower energy.

Rotational Isomerism of the Carbaldehyde Group

The carbaldehyde group (–CHO) can rotate around the C3-C(aldehyde) single bond. The carbonyl group (C=O) is trigonal planar, with the carbon atom being sp² hybridized.[11][12] This planarity, coupled with potential steric and electronic interactions with the oxetane ring, leads to distinct rotational isomers, or rotamers.

The two most likely low-energy conformations would involve the carbonyl double bond eclipsing one of the C-C bonds of the oxetane ring. These can be described by the dihedral angle between the C=O bond and a reference bond in the ring.

dot graph ERD { layout=neato; graph [bb="0,0,760,200"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Rotational isomerism of the carbaldehyde group.

The relative stability of these rotamers will be influenced by a combination of:

  • Steric Hindrance: Minimizing repulsion between the carbonyl oxygen and the atoms of the oxetane ring and the ethyl group.

  • Dipole-Dipole Interactions: The alignment of the C=O dipole with the dipole of the C-O-C ether linkage in the oxetane ring.

Experimental and Computational Methodologies for Conformation Determination

Elucidating the precise conformational preferences of this compound requires a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[13][14]

  • Step 1: Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Step 2: ¹H and ¹³C NMR Spectra Acquisition: Record standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.[15]

  • Step 3: 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons.

  • Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining spatial proximity between protons.[5] The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing strong evidence for specific conformations.[16] For example, an NOE between the aldehyde proton and protons on one face of the oxetane ring would indicate a preferred rotational isomer.

  • Step 5: Analysis of Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about dihedral angles through the Karplus equation.

Microwave Spectroscopy: This gas-phase technique provides highly accurate rotational constants, from which precise molecular geometries can be determined.[10] It is particularly useful for small, polar molecules and can distinguish between different conformers.

Computational Chemistry Workflows

Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling molecular structures and predicting their relative energies.[17]

  • Step 1: Initial Structure Generation: Create an initial 3D model of this compound.

  • Step 2: Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers (rotamers and ring puckering).

  • Step 3: Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[17]

  • Step 4: Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Step 5: Relative Energy Calculation: Compare the ZPVE-corrected electronic energies of the conformers to determine their relative stabilities and predict the most abundant conformer.

  • Step 6: NMR Chemical Shift and Coupling Constant Prediction: Calculate NMR parameters for the low-energy conformers and compare them with experimental data to validate the predicted conformational preferences.[13]

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: A typical computational workflow for conformational analysis.

Summary of Key Structural and Conformational Data

The following table summarizes the expected structural features of this compound based on the analysis of related compounds.

ParameterExpected Value/CharacteristicRationale/Reference
Oxetane Ring Conformation Puckered (non-planar)Minimizes torsional strain[3][5][6]
Puckering Angle Greater than parent oxetane (~8.7°)Increased eclipsing interactions from 3,3-disubstitution[5][8][9]
Ethyl Group Orientation Predominantly pseudo-equatorialMinimizes steric hindrance
Carbaldehyde Group Orientation Predominantly pseudo-axialTo accommodate the larger ethyl group in the equatorial position
Carbaldehyde Rotamers Equilibrium between two or more stable rotamersRotation around the C3-C(aldehyde) single bond
Dominant Conformer Determined by a combination of ring puckering and aldehyde rotation that minimizes steric and electronic repulsionGeneral principles of conformational analysis

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of ring strain, steric hindrance, and electronic interactions. The oxetane ring is inherently puckered, and this puckering is amplified by the 3,3-disubstitution. The molecule likely exists as an equilibrium of conformers, differing in the orientation of the substituents relative to the ring and the rotation of the carbaldehyde group. A combined approach of advanced NMR spectroscopy and high-level computational modeling is essential for a complete and accurate description of its conformational landscape. Understanding these structural nuances is critical for professionals in drug development, as conformation plays a pivotal role in molecular recognition and biological activity.

References

The Dual Reactivity of 3-Ethyloxetane-3-carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry and materials science.[1][2] Its unique combination of properties, including high polarity, a distinct three-dimensional structure, and metabolic stability, makes it an attractive component in the design of novel therapeutics and functional polymers.[3][4] This technical guide provides an in-depth exploration of the reactivity of a specific, highly functionalized derivative, 3-Ethyloxetane-3-carbaldehyde. We will delve into the dual nature of its reactivity, governed by both the strained oxetane ring and the versatile aldehyde group. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, stability, and diverse chemical transformations of this promising building block.

Introduction: The Oxetane Moiety in Modern Chemistry

The incorporation of oxetane rings into molecular scaffolds has been shown to impart a range of beneficial physicochemical properties.[1] They can act as polar bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[2][3] The 3,3-disubstituted oxetane scaffold, in particular, exhibits enhanced stability compared to other substitution patterns, making it a robust component in complex molecular architectures.[5] this compound presents a unique synthetic platform, combining the inherent reactivity of the strained oxetane ring with the rich chemistry of the aldehyde functional group.

Synthesis of this compound

The primary route to this compound involves the oxidation of the corresponding primary alcohol, 3-Ethyl-3-hydroxymethyloxetane. This precursor is readily accessible through established synthetic methods.[6][7][8]

Synthesis of 3-Ethyl-3-hydroxymethyloxetane

3-Ethyl-3-hydroxymethyloxetane can be synthesized from trimethylolpropane and diethyl carbonate in the presence of a basic catalyst.[6]

Oxidation to this compound

The oxidation of 3-Ethyl-3-hydroxymethyloxetane to the corresponding aldehyde requires mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or cleavage of the oxetane ring.

Table 1: Recommended Oxidation Methods for 3-Ethyl-3-hydroxymethyloxetane

Oxidizing AgentSolventTemperature (°C)Notes
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureStandard, reliable method for primary alcohol to aldehyde oxidation.[9]
Dess-Martin periodinane (DMP)Dichloromethane (DCM)Room TemperatureMild and efficient, tolerates a wide range of functional groups.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM)-78 to Room TemperatureEffective for sensitive substrates, requires low temperatures.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • To a stirred solution of 3-Ethyl-3-hydroxymethyloxetane (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldehyde.

Reactivity of the Oxetane Ring

The reactivity of the oxetane ring in this compound is dominated by ring-opening reactions, driven by the relief of ring strain (approximately 25-26 kcal/mol).[10] These reactions can be initiated by electrophiles (acid-catalyzed) or strong nucleophiles (base-catalyzed), though the latter is less common for 3,3-disubstituted oxetanes.[11]

Acid-Catalyzed Ring-Opening

In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring is protonated or coordinates to the Lewis acid, activating the ring for nucleophilic attack. The 3,3-disubstitution pattern in this compound generally leads to high stability under many acidic conditions.[5] However, with a suitable nucleophile and acid catalyst, regioselective ring-opening can be achieved.

Diagram 1: Acid-Catalyzed Ring-Opening of this compound

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Oxetane This compound ActivatedOxetane Protonated Oxetane Oxetane->ActivatedOxetane Protonation Acid H⁺ (Acid Catalyst) Acid->ActivatedOxetane Nucleophile Nu-H (Nucleophile) Carbocation Tertiary Carbocation Intermediate Nucleophile->Carbocation Nucleophilic Attack ActivatedOxetane->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product Deprotonation

Caption: Acid-catalyzed ring-opening mechanism.

Experimental Protocol: Acid-Catalyzed Methanolysis

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Cationic Ring-Opening Polymerization

Functionalized oxetanes can undergo cationic ring-opening polymerization to form polyethers.[10][12] The aldehyde group in this compound could potentially participate in or be affected by the polymerization conditions, requiring careful selection of initiators and reaction parameters.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile handle for a wide array of chemical transformations, with the stability of the adjacent oxetane ring being a key consideration.

Reduction to the Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-Ethyl-3-hydroxymethyloxetane, using mild reducing agents.

Table 2: Recommended Reducing Agents for the Aldehyde Group

Reducing AgentSolventTemperature (°C)Notes
Sodium borohydride (NaBH₄)Methanol or Ethanol0 to Room TemperatureMild and selective for aldehydes and ketones.
Lithium aluminium hydride (LiAlH₄)Diethyl ether or THF-78 to 0Powerful reducing agent; will also reduce esters and carboxylic acids.
Oxidation to the Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 3-Ethyloxetane-3-carboxylic acid.

Table 3: Recommended Oxidizing Agents for the Aldehyde Group

Oxidizing AgentSolventTemperature (°C)Notes
Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene)t-Butanol/WaterRoom TemperatureHighly selective for aldehydes.
Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone0 to Room TemperatureStrong oxidizing agent; may affect the oxetane ring under harsh conditions.
Carbon-Carbon Bond Forming Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various carbon nucleophiles.

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[13][14][15][16][17] The nature of the phosphonium ylide will determine the stereoselectivity of the resulting alkene.

Diagram 2: Wittig Reaction Workflow

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Olefination

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature.

  • To the solution of the ylide, add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer.

  • Purify the resulting alkene by column chromatography.

The addition of Grignard or organolithium reagents to the aldehyde will generate a secondary alcohol.

Stability Profile

The 3,3-disubstituted nature of this compound imparts significant stability to the oxetane ring.[5]

  • Acidic Conditions: While susceptible to ring-opening in the presence of strong acids and nucleophiles, the ring is generally stable to mild acidic conditions used for reactions such as acetal formation or removal of acid-labile protecting groups.[18][19]

  • Basic Conditions: The oxetane ring is highly stable under a wide range of basic conditions, allowing for reactions such as base-catalyzed aldol condensations or saponifications to be performed on derivatives without affecting the ring.[18]

Applications in Drug Discovery and Materials Science

The dual functionality of this compound makes it a valuable building block for the synthesis of complex molecules.

  • Medicinal Chemistry: The oxetane moiety can be incorporated into drug candidates to enhance properties such as solubility and metabolic stability.[1][2][4] The aldehyde group provides a point for further elaboration and connection to other parts of a molecule.

  • Polymer Chemistry: As a functionalized monomer, it has the potential for use in the synthesis of advanced polymers with tailored properties through cationic ring-opening polymerization of the oxetane and subsequent modification of the pendant aldehyde groups.[12]

Conclusion

This compound is a versatile and valuable synthetic intermediate. Its reactivity is characterized by the interplay between the strained oxetane ring and the electrophilic aldehyde group. A thorough understanding of its stability and reaction pathways under various conditions is crucial for its effective utilization in the design and synthesis of novel small molecules and polymers. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this unique building block.

References

Aldehyde group reactivity in 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aldehyde Group Reactivity in 3-Ethyloxetane-3-carbaldehyde

Abstract

This compound is a valuable building block in modern medicinal and materials chemistry. Its unique structure, featuring a reactive aldehyde group appended to a quaternary carbon within a strained oxetane ring, presents both synthetic opportunities and challenges. This guide provides a comprehensive analysis of the aldehyde group's reactivity, framed by the critical need to maintain the integrity of the sensitive oxetane moiety. We will explore the causality behind experimental choices for key transformations including nucleophilic additions, olefinations, oxidations, and reductions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: A Dichotomy of Reactivity and Stability

The oxetane ring is increasingly utilized in drug design as a metabolically stable, polar isostere for gem-dimethyl or carbonyl groups.[1] Its incorporation can improve physicochemical properties such as solubility and metabolic stability.[2] However, the four-membered ring possesses significant ring strain (approx. 25.5 kcal/mol), making it susceptible to ring-opening reactions under harsh conditions, particularly strong acids, bases, or certain nucleophiles.[1][3]

The core challenge in the chemistry of this compound lies in exploiting the electrophilic nature of the aldehyde's carbonyl carbon without inducing cleavage of the oxetane ring. The aldehyde group itself is a classic electrophile, amenable to a wide array of transformations. The key to success is the judicious selection of reagents and conditions that are mild enough to preserve the heterocyclic core. This guide will focus on reaction pathways that selectively target the aldehyde while respecting the chemical tolerance of the oxetane.

cluster_molecule This compound cluster_properties Key Structural Features mol aldehyde Aldehyde Group Electrophilic Carbonyl Carbon Site of Reactivity oxetane Oxetane Ring Strained 4-Membered Heterocycle Prone to Ring-Opening quat_carbon Quaternary α-Carbon No Enolization Possible Steric Hindrance start Aldehyde + Nucleophile (Nu⁻) attack Nucleophilic attack on carbonyl carbon (C=O) start->attack intermediate Tetrahedral Alkoxide Intermediate attack->intermediate protonation Protonation (e.g., aqueous workup) intermediate->protonation product Alcohol Product protonation->product cluster_prep Ylide Preparation cluster_reaction Wittig Reaction p_salt Triphenylphosphonium Salt [Ph₃P⁺-CH₂R]X⁻ ylide Phosphorus Ylide Ph₃P=CHR p_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde 3-Ethyloxetane- 3-carbaldehyde aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo start This compound mild Mild Conditions (Low Temp, Neutral pH) start->mild harsh Harsh Conditions (Strong Acid/Base, High Temp) start->harsh desired Desired Reaction at Aldehyde undesired Undesired Oxetane Ring-Opening mild->desired harsh->undesired

References

An In-Depth Technical Guide to 3-Ethyloxetane-3-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyloxetane-3-carbaldehyde, a seemingly niche molecule, resides at the intersection of strained ring chemistry and modern medicinal chemistry. The oxetane motif, a four-membered cyclic ether, has garnered significant attention for its ability to fine-tune the physicochemical properties of drug candidates, acting as a versatile bioisostere for commonly used functional groups.[1][2][3] This technical guide provides a comprehensive overview of this compound, delving into its inferred discovery and history within the broader context of oxetane chemistry, detailing plausible synthetic routes with step-by-step protocols, and exploring its potential applications in drug discovery and materials science. While specific historical records for this exact molecule are scarce, this document synthesizes information from analogous compounds and general principles of oxetane chemistry to provide a robust and scientifically grounded resource.

Introduction: The Rise of the Oxetane Moiety

The oxetane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable building block in contemporary organic and medicinal chemistry.[1][4] Its unique stereoelectronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, allow it to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity when incorporated into larger molecules.[1] Oxetanes are increasingly utilized as isosteres for gem-dimethyl and carbonyl groups, offering a strategy to block metabolic "weak spots" in drug candidates without the associated increase in lipophilicity of the former.[5] The 3-substituted oxetane scaffold, in particular, provides a key vector for introducing diverse functionality.

This guide focuses on this compound, a molecule that combines the advantageous properties of the oxetane ring with the reactive potential of an aldehyde functional group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for researchers in designing experiments and predicting the behavior of the molecule in various chemical and biological systems.

PropertyValueSource
CAS Number 98485-37-1-
Molecular Formula C₆H₁₀O₂-
Molecular Weight 114.14 g/mol -
Appearance Colorless to pale yellow liquid (predicted)General observation for similar compounds
Boiling Point Not explicitly reported, but likely higher than 3-Ethyloxetane-3-methanol (96 °C @ 4 mmHg)[6]Inferred
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water is expected.Inferred from structure

Plausible Synthetic Pathways and Methodologies

Synthesis of the Precursor: 3-Ethyl-3-hydroxymethyloxetane

The synthesis of 3-alkyl-3-hydroxymethyloxetanes typically starts from readily available 1,3-diols.[7][8][9][10][11] The general strategy involves the cyclization of a suitably functionalized diol.

Workflow for the Synthesis of 3-Ethyl-3-hydroxymethyloxetane:

G A 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol B Monotosylation A->B TsCl, Pyridine C Intramolecular Williamson Ether Synthesis B->C Base (e.g., NaH, KOtBu) D 3-Ethyl-3-hydroxymethyloxetane C->D

Caption: Synthetic workflow for 3-Ethyl-3-hydroxymethyloxetane.

Detailed Experimental Protocol (Hypothetical, based on general procedures[8][12]):

  • Monotosylation of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol:

    • To a stirred solution of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (1 equivalent) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate.

  • Intramolecular Cyclization:

    • Dissolve the crude monotosylate in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 3-Ethyl-3-hydroxymethyloxetane.[13][14]

Oxidation to this compound

The final step in the synthesis is the oxidation of the primary alcohol to the corresponding aldehyde. Several mild oxidation methods are suitable to avoid over-oxidation to the carboxylic acid or cleavage of the strained oxetane ring.[15][16]

Workflow for the Oxidation of 3-Ethyl-3-hydroxymethyloxetane:

G A 3-Ethyl-3-hydroxymethyloxetane B Mild Oxidation A->B PCC or Dess-Martin Periodinane C This compound B->C G A This compound B Reductive Amination A->B C Wittig Reaction A->C D Grignard Reaction A->D E Bioactive Amines B->E F Alkenes for further functionalization C->F G Chiral Alcohols D->G

References

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 3-Ethyloxetane-3-carbaldehyde from Diethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3-ethyloxetane-3-carbaldehyde, a valuable building block in medicinal chemistry. The synthesis is presented as a robust two-step process commencing with readily available starting materials: diethyl carbonate and trimethylolpropane. The initial step involves a base-catalyzed cyclization to form the intermediate, 3-ethyl-3-oxetanemethanol. The subsequent step details the selective oxidation of this primary alcohol to the target aldehyde. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers aiming to incorporate this versatile oxetane motif into their discovery programs.

Introduction: The Strategic Value of the Oxetane Moiety

Oxetanes, four-membered saturated ethers, have emerged as highly valuable structural motifs in modern drug discovery.[1][2][3] Their incorporation into molecular scaffolds can significantly enhance key physicochemical properties, including aqueous solubility and metabolic stability, while reducing lipophilicity.[4] Specifically, 3,3-disubstituted oxetanes serve as effective polar replacements for gem-dimethyl groups or carbonyl functionalities, offering a sophisticated tool for property modulation in drug candidates.[4] this compound is a versatile synthetic intermediate, providing a reactive handle for further molecular elaboration and the construction of complex, bioactive molecules.

This application note outlines a reliable and scalable two-step synthesis beginning with diethyl carbonate, an environmentally benign and versatile C1 building block.[5][6][7][8] The described pathway is designed for practical implementation in a standard synthetic chemistry laboratory.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a sequential two-step process. The first step constructs the core oxetane ring system, and the second step performs a functional group transformation to yield the target aldehyde.

Synthesis_Workflow cluster_step1 Step 1: Oxetane Ring Formation cluster_step2 Step 2: Selective Oxidation A Trimethylolpropane + Diethyl Carbonate B Base-Catalyzed Cyclization (KOH, Reflux) A->B Reagents C 3-Ethyl-3-oxetanemethanol B->C Product D 3-Ethyl-3-oxetanemethanol C->D Intermediate Purification & Use E Oxidation (PCC or DMP) D->E Reactant F This compound E->F Final Product

Diagram 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-3-oxetanemethanol

This procedure is adapted from established literature methods for the synthesis of 3-substituted oxetanes from 1,1,1-tris(hydroxymethyl)alkanes.[9][10] The reaction proceeds via an in-situ formation of a cyclic carbonate from trimethylolpropane and diethyl carbonate, which subsequently undergoes decarboxylation and intramolecular cyclization (Williamson ether synthesis) to form the oxetane ring.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
Trimethylolpropane134.1726.8 g200Starting Material
Diethyl carbonate118.1323.6 g (24.0 mL)200Reagent/Solvent
Potassium hydroxide (KOH)56.110.1 g1.8Catalyst
Absolute Ethanol46.072.0 mL-Solvent

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimethylolpropane (26.8 g, 200 mmol), diethyl carbonate (23.6 g, 200 mmol), and a solution of potassium hydroxide (0.1 g, 1.8 mmol) in 2 mL of absolute ethanol.

  • Reflux: Heat the mixture in an oil bath set to 110 °C and maintain a gentle reflux for 1 hour.

  • Distillation: After 1 hour of reflux, arrange the apparatus for distillation. Continue heating at 110 °C to distill off the ethanol formed during the reaction for approximately 1 hour.

  • Temperature Increase: Gradually increase the oil bath temperature to 140 °C and continue distillation until no more solvent is collected.

  • High-Temperature Pyrolysis/Cyclization: Increase the oil bath temperature to 185-200 °C. The cyclic carbonate intermediate will decompose (decarboxylate) and the resulting alkoxide will cyclize.

  • Product Collection: The product, 3-ethyl-3-oxetanemethanol, will distill over. Collect the distilled liquid in a receiving flask, which may be cooled in an ice bath to improve condensation efficiency. A vacuum can be gently applied to facilitate the final stages of distillation.

  • Purification & Analysis: The collected product is often of sufficient purity (>85%) for the next step.[9][10] If required, fractional vacuum distillation can be performed for further purification.

    • Expected Yield: >85%

    • Boiling Point: 96 °C at 4 mmHg.[10][11]

    • Density: 1.019 g/mL at 25 °C.[10][11]

Step 2: Oxidation of 3-Ethyl-3-oxetanemethanol to this compound

The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid.[12][13][14] Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, particularly for sensitive substrates where the oxetane ring's stability is a concern.[15][16]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-Ethyl-3-oxetanemethanol116.1611.6 g100Reactant
Pyridinium chlorochromate (PCC)215.5632.3 g150Oxidizing Agent
Dichloromethane (DCM), anhydrous84.93200 mL-Solvent
Celite® or Silica Gel-~30 g-Filtration Aid

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (32.3 g, 150 mmol) in 150 mL of anhydrous dichloromethane (DCM). Stir the mixture vigorously.

  • Substrate Addition: Dissolve 3-ethyl-3-oxetanemethanol (11.6 g, 100 mmol) in 50 mL of anhydrous DCM. Add this solution to the stirred PCC suspension in one portion.

  • Reaction Monitoring: The reaction is typically exothermic and the mixture will turn dark brown/black. Stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Workup - Filtration: Upon completion, add approximately 30 g of Celite® or silica gel to the reaction mixture and stir for 10 minutes. This will adsorb the chromium tars.

  • Purification: Filter the mixture through a short plug of silica gel or Celite® in a sintered glass funnel, washing the plug thoroughly with additional DCM (~100-150 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the DCM under reduced pressure using a rotary evaporator. Caution: The product aldehyde may be volatile.

  • Final Purification: The crude aldehyde can be purified by vacuum distillation to yield the final product, this compound.

Discussion: Rationale and Scientific Integrity

  • Choice of Starting Materials: Diethyl carbonate is an excellent choice as it is less toxic than phosgene-based reagents and serves as both a reactant and a high-boiling solvent in the initial phase.[17] Trimethylolpropane is a readily available, trifunctional precursor that enables the efficient formation of the 3,3-disubstituted oxetane core.

  • Mechanism of Oxetane Formation: The reaction of the triol with diethyl carbonate in the presence of a base (KOH) first leads to the formation of a five-membered cyclic carbonate. At elevated temperatures (>185 °C), this intermediate undergoes a concerted decarboxylation and intramolecular nucleophilic substitution. The resulting primary alkoxide attacks the carbon bearing the leaving group (the rest of the decomposing carbonate), closing the four-membered ring in a Williamson ether-type synthesis.[1]

  • Selection of Oxidation Reagent: The stability of the oxetane ring is a critical consideration. While strong oxidants like chromic acid or potassium permanganate could be used, they risk over-oxidation to the carboxylic acid or cleavage of the strained ether ring.[12][14] PCC is a milder chromium(VI) reagent that is highly effective for the selective oxidation of primary alcohols to aldehydes with minimal side reactions.[18] Alternative mild reagents include Dess-Martin periodinane (DMP), which offers the advantage of being a non-chromium-based oxidant.[14][16] The choice between PCC and DMP often comes down to reagent availability, cost, and ease of workup.

Conclusion

The two-step protocol detailed herein provides a reliable and efficient pathway for the synthesis of this compound from diethyl carbonate. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully prepare this valuable building block for application in medicinal chemistry and broader organic synthesis.

References

Application Notes & Protocols: Asymmetric Synthesis of 3-Ethyloxetane-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique physicochemical properties—acting as a metabolically stable, polar bioisostere for gem-dimethyl and carbonyl groups—allow for the enhancement of compound solubility, metabolic stability, and cell permeability.[1][2] The strategic introduction of a 3,3-disubstituted oxetane, particularly one bearing a chiral quaternary center, presents a formidable challenge but offers significant opportunities to explore novel chemical space. This document provides a detailed guide to the asymmetric synthesis of 3-ethyloxetane-3-carbaldehyde, a versatile building block for the development of complex chiral molecules.

The core synthetic challenge lies in the enantioselective construction of the C3 quaternary stereocenter. Direct asymmetric synthesis is complicated by the sensitivity of the aldehyde functionality. Therefore, our primary strategy will focus on an organometallic-catalyzed C-C bond formation on a prochiral precursor, followed by a robust functional group transformation.

Strategic Overview: Constructing the Chiral Quaternary Center

Two principal retrosynthetic pathways are considered for accessing the target molecule. This guide will focus on the most robust and adaptable method: Asymmetric C-C bond formation on a prochiral ketone, which offers high levels of stereocontrol and substrate scope.

G cluster_0 Strategic Pathways cluster_1 Pathway A: Asymmetric C-C Bond Formation (Recommended) cluster_2 Pathway B: Chiral Auxiliary Approach Target Target Molecule (R/S)-3-Ethyloxetane-3-carbaldehyde Ketone 3-Oxetanone (Prochiral Ketone) Chiral_Alcohol Chiral Tertiary Alcohol (Key Intermediate) Ketone->Chiral_Alcohol Asymmetric Allylation (Iridium Catalysis) Chiral_Alcohol->Target Oxidative Cleavage (Ozonolysis) Auxiliary Attach Chiral Auxiliary to 3-Oxetanone Alkylation Diastereoselective Alkylation Auxiliary->Alkylation Cleavage Auxiliary Cleavage & Homologation Alkylation->Cleavage Cleavage->Target [Less Direct]

Figure 1: High-level retrosynthetic strategies for the target chiral oxetane.

Recommended Protocol: Iridium-Catalyzed Asymmetric Allylation and Oxidative Cleavage

This protocol leverages a highly enantioselective, iridium-catalyzed reductive coupling of the prochiral ketone, 3-oxetanone, with an allyl acetate.[3] This key step establishes the chiral tertiary-quaternary center with high fidelity. Subsequent oxidative cleavage of the allyl group unmasks the desired carbaldehyde.

Mechanism & Rationale

The enantioselectivity of the reaction is governed by a chiral iridium-ligand complex. The reaction proceeds via the formation of a π-allyliridium intermediate. The chiral ligand, such as (S)-tol-BINAP, creates a sterically defined pocket that dictates the enantiofacial selection upon nucleophilic attack on the 3-oxetanone carbonyl. 2-Propanol serves as a mild terminal reductant in this catalytic cycle.

G Ir_cat [Ir(cod)Cl]₂ (S)-tol-BINAP Active_Ir Active π-Allyl Iridium(III) Complex Ir_cat->Active_Ir Activation Allyl_Ac Allyl Acetate Allyl_Ac->Active_Ir iPrOH 2-Propanol (Reductant) Ir_Alkoxide Iridium Alkoxide Intermediate iPrOH->Ir_Alkoxide Acetone Acetone (Oxidized Reductant) iPrOH->Acetone Oxidation Active_Ir->Ir_Alkoxide Nucleophilic Attack Oxetanone 3-Oxetanone Oxetanone->Ir_Alkoxide Ir_Alkoxide->Active_Ir Regeneration Product Chiral Oxetanol Product Ir_Alkoxide->Product Protonolysis

References

The Strategic Deployment of 3-Ethyloxetane-3-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Strained Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in the medicinal chemist's toolkit.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional geometry offers a powerful strategy to modulate the physicochemical properties of drug candidates.[3][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[3][4]

This guide focuses on a particularly valuable, yet under-explored building block: 3-Ethyloxetane-3-carbaldehyde . The presence of a reactive aldehyde functionality on a stable 3,3-disubstituted oxetane core provides a versatile handle for the synthesis of a diverse array of complex molecules.[5] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this promising intermediate.

The Oxetane Moiety as a Bioisosteric Tool

A primary application of the oxetane ring is as a bioisostere for more common functional groups, enabling the medicinal chemist to fine-tune molecular properties while preserving or enhancing biological activity.

  • gem-Dimethyl Group Replacement: The oxetane unit can act as a hydrophilic substitute for the gem-dimethyl group.[4] While occupying a similar steric footprint, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically susceptible C-H bonds, and markedly improve aqueous solubility.[3]

  • Carbonyl Group Mimic: The oxetane's oxygen atom can function as a hydrogen bond acceptor, mimicking the properties of a carbonyl group. This substitution can enhance metabolic stability by removing a site susceptible to enzymatic reduction or oxidation.

PropertyImpact of Oxetane IncorporationReference
Aqueous Solubility Can increase solubility by a factor of 4 to over 4000 compared to a gem-dimethyl analogue.[3]
Lipophilicity (LogD) Typically less lipophilic than gem-dimethyl counterparts, aiding in the reduction of off-target toxicity.[3]
Basicity (pKa) Modulation The electron-withdrawing nature of the oxetane oxygen can lower the pKa of an adjacent amine by approximately 2.7 units.[3]
Metabolic Stability Often more resistant to metabolic degradation compared to corresponding gem-dimethyl or carbonyl compounds.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The following protocol details a reliable route to its precursor, 3-Ethyl-3-oxetanemethanol, and its subsequent oxidation.

Part 1: Synthesis of 3-Ethyl-3-oxetanemethanol

This procedure is adapted from established methods for the synthesis of 3,3-disubstituted oxetanes.[6]

Workflow for the Synthesis of 3-Ethyl-3-oxetanemethanol

trimethylolpropane Trimethylolpropane reflux Reflux (110°C, 1h) trimethylolpropane->reflux diethyl_carbonate Diethyl Carbonate diethyl_carbonate->reflux koh KOH (cat.) Ethanol koh->reflux distillation Distillation (up to 140°C) reflux->distillation vacuum Vacuum (1h) distillation->vacuum intermediate Cyclic Carbonate Intermediate vacuum->intermediate heating Heat (>185°C) Vacuum Distillation intermediate->heating product 3-Ethyl-3-oxetanemethanol heating->product

Caption: Synthetic workflow for 3-Ethyl-3-oxetanemethanol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine trimethylolpropane (1 equivalent), diethyl carbonate (1 equivalent), and a catalytic amount of potassium hydroxide in absolute ethanol.

  • Reflux: Heat the mixture to reflux at 110°C for 1 hour.

  • Distillation: Gradually increase the temperature to 140°C to distill off ethanol and other volatile byproducts.

  • Vacuum: Apply vacuum to the system for 1 hour to remove any remaining solvent.

  • Cyclization and Purification: Heat the resulting crude cyclic carbonate intermediate to above 185°C under vacuum. The desired product, 3-Ethyl-3-oxetanemethanol, will distill and can be collected in a cold trap. The yield is typically greater than 85%.[6]

Part 2: Oxidation to this compound

The final step involves the mild oxidation of the primary alcohol to the corresponding aldehyde.

Protocol:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium dichromate (PDC) (1.5 equivalents) in dichloromethane (DCM).

  • Addition of Alcohol: Dissolve 3-Ethyl-3-oxetanemethanol (1 equivalent) in DCM and add it dropwise to the PDC suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography on silica gel.

Applications in Medicinal Chemistry: Key Synthetic Transformations

The aldehyde functionality of this compound serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of complex drug-like molecules.

Application 1: Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1] This reaction is particularly useful for introducing exocyclic double bonds, a common motif in bioactive compounds.

Workflow for the Wittig Reaction

phosphonium_salt Triphenylphosphonium Salt ylide Phosphonium Ylide (Wittig Reagent) phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide reaction Reaction in Anhydrous Solvent (e.g., THF) ylide->reaction aldehyde This compound aldehyde->reaction oxaphosphetane Oxaphosphetane Intermediate reaction->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: General workflow of the Wittig reaction.

Protocol for a Non-stabilized Ylide (leading to a Z-alkene):

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting ylide solution at 0°C for 30 minutes.

  • Aldehyde Addition: Cool the ylide solution to -78°C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature over 2 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application 2: Amine Synthesis via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8] It involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Workflow for Reductive Amination

aldehyde This compound imine_formation Imine Formation (Acid Catalyst optional) aldehyde->imine_formation amine Primary or Secondary Amine amine->imine_formation solvent Solvent (e.g., Methanol, DCE) solvent->imine_formation imine Imine Intermediate imine_formation->imine reduction In situ Reduction imine->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->reduction product Amine Product reduction->product

Caption: General workflow for reductive amination.

Protocol using Sodium Triacetoxyborohydride (STAB):

  • Reaction Setup: To a solution of this compound (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in 1,2-dichloroethane (DCE), add acetic acid (1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique structural and electronic properties, stemming from the strained oxetane ring, offer a powerful means to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates. The protocols detailed herein provide a practical guide for the synthesis and application of this compound, paving the way for the exploration of novel chemical space and the development of next-generation therapeutics. The stability of the 3,3-disubstituted oxetane core under a variety of reaction conditions further underscores its utility as a robust scaffold in multi-step synthetic campaigns.

References

The Ascendant Role of 3-Ethyloxetane-3-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is paramount. Among the various heterocyclic systems, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its incorporation into drug candidates has been shown to confer a range of benefits, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, all while introducing a three-dimensional character to otherwise planar molecules. The oxetane unit is often considered a polar bioisostere for gem-dimethyl or carbonyl groups, offering a unique combination of steric bulk and hydrogen bond accepting capability.

At the heart of this chemical revolution is a select group of versatile building blocks that enable the facile introduction of the oxetane scaffold. Among these, 3-Ethyloxetane-3-carbaldehyde stands out as a highly valuable and reactive intermediate. Its bifunctional nature, possessing both a reactive aldehyde group and a stable 3,3-disubstituted oxetane core, opens a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed application notes and field-proven protocols for its use in key chemical reactions.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be inferred from its close analogue, 3-methyloxetane-3-carbaldehyde.

PropertyEstimated ValueSource
Molecular FormulaC6H10O2-
Molecular Weight114.14 g/mol -
Boiling Point~130-140 °C (estimated)Inferred from[1]
Density~1.0 g/mL (estimated)Inferred from[1]
SolubilitySoluble in common organic solventsGeneral chemical knowledge

Handling and Storage: this compound is expected to be a liquid at room temperature. Like most aldehydes, it is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Therefore, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C). The oxetane ring itself is generally stable under neutral and mildly basic or acidic conditions but can be susceptible to ring-opening under strongly acidic or nucleophilic conditions, a reactivity profile that can be strategically exploited in synthesis.

Core Synthetic Applications and Protocols

The aldehyde functionality of this compound serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the application of this building block in three cornerstone reactions of modern organic synthesis: the Wittig reaction, reductive amination, and multicomponent reactions.

The Wittig Reaction: Accessing Exocyclic Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[2][3] In the context of this compound, this reaction provides a direct route to 3-ethyl-3-(alkenyl)oxetanes, which are valuable intermediates for further functionalization. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to the desired alkene and triphenylphosphine oxide.[4][5]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Synthesis PPh3 PPh₃ Phosphonium_Salt [Ph₃P⁺-CH₂R]Br⁻ PPh3->Phosphonium_Salt SN2 RCH2Br R-CH₂-Br RCH2Br->Phosphonium_Salt Ylide Ph₃P⁺-C⁻HR (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 3-Ethyloxetane- 3-carbaldehyde Aldehyde->Oxaphosphetane Alkene 3-Ethyl-3-(alkenyl)oxetane Oxaphosphetane->Alkene Fragmentation Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

This protocol is adapted from established Wittig procedures and should be optimized for this specific substrate.[2][6]

Materials:

  • Benzyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF to form a suspension. Cool the flask to 0 °C in an ice bath. Add n-BuLi (1.1 eq) dropwise via the dropping funnel over 15 minutes. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 3-ethyl-3-(2-phenylvinyl)oxetane.

Reductive Amination: A Gateway to Novel Amine Scaffolds

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of a new C-N bond through the reaction of a carbonyl compound with an amine, followed by in-situ reduction of the resulting imine or enamine intermediate.[7][8] This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct amine alkylations. Using this compound as the carbonyl partner provides access to a wide array of novel amines bearing the oxetane moiety.

Reductive_Amination Start Start Mix Mix Aldehyde and Amine Start->Mix Imine_Formation Imine/Iminium Ion Formation Mix->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reducing_Agent Reduction Reduction Add_Reducing_Agent->Reduction Workup Aqueous Work-up Reduction->Workup Purification Purification Workup->Purification Product Final Amine Product Purification->Product

Caption: General workflow for reductive amination.

This protocol is based on well-established reductive amination procedures using sodium triacetoxyborohydride.[7][9][10]

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and benzylamine (1.1 eq). Dissolve the components in DCM or DCE. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is typically exothermic, so maintain the temperature below 30 °C. Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO3. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol or ethyl acetate/hexanes gradient) to yield the pure N-benzyl-1-(3-ethyloxetan-3-yl)methanamine.

Multicomponent Reactions (MCRs): Rapid Assembly of Molecular Complexity

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, are powerful tools for the rapid generation of molecular diversity.[11] The aldehyde functionality of this compound makes it an excellent substrate for a variety of MCRs, such as the Ugi or Passerini reactions, enabling the construction of complex, drug-like molecules in a highly convergent and atom-economical fashion.

MCR Aldehyde 3-Ethyloxetane- 3-carbaldehyde Ugi_Product α-Acylamino Amide (Ugi Product) Aldehyde->Ugi_Product Ugi-4CR (with a carboxylic acid) Amine Amine (e.g., Aniline) Amine->Ugi_Product Isocyanide Isocyanide (e.g., t-BuNC) Isocyanide->Ugi_Product

Caption: Conceptual diagram of a multicomponent reaction.

Conclusion: A Building Block with a Bright Future

This compound is a potent and versatile building block for the introduction of the valuable oxetane motif into a wide range of molecular scaffolds. Its ability to participate in fundamental organic transformations such as the Wittig reaction, reductive amination, and multicomponent reactions makes it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and application notes provided herein serve as a guide for the effective utilization of this reagent, enabling the synthesis of novel and potentially bioactive compounds. As the demand for molecules with improved physicochemical and pharmacological properties continues to grow, the importance of building blocks like this compound in the synthetic chemist's arsenal is set to increase significantly.

References

Application Note: 3-Ethyloxetane-3-carbaldehyde as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane motif has emerged as a highly valuable structural element in modern medicinal chemistry, prized for its ability to enhance physicochemical properties such as aqueous solubility and metabolic stability while increasing the sp³-character of drug candidates.[1][2][3] This application note details the utility of 3-Ethyloxetane-3-carbaldehyde, a bifunctional building block, in the diversity-oriented synthesis of novel heterocyclic systems. We provide in-depth mechanistic insights and field-proven, step-by-step protocols for the construction of high-value scaffolds, including oxetane-substituted dihydropyrimidines and spiro[oxetane-3,5'-oxazolidines], tailored for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the Oxetane Moiety

The four-membered oxetane ring is a fascinating and increasingly utilized scaffold in drug discovery.[4] It is often employed as a polar bioisostere for less desirable functional groups like gem-dimethyl or carbonyl groups.[3] The incorporation of an oxetane can lead to significant improvements in a molecule's property profile:

  • Enhanced Solubility: The polar ether linkage introduces a hydrogen bond acceptor site, often improving aqueous solubility.[5]

  • Improved Metabolic Stability: The strained ring system is surprisingly robust to metabolic degradation compared to more conventional alkyl or carbocyclic groups.[2][5]

  • Reduced Lipophilicity: The substitution of a carbocyclic or gem-dimethyl group with an oxetane can lower the LogP, a critical parameter in drug design.

  • Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane oxygen can lower the pKₐ of adjacent basic nitrogen atoms, which can be crucial for mitigating off-target effects, such as hERG channel inhibition.[1][2]

This compound presents a unique synthetic opportunity by combining the beneficial properties of the oxetane ring with the versatile reactivity of an aldehyde. This allows for its direct incorporation into a wide array of classic and modern synthetic transformations to generate novel and complex heterocyclic structures.

Synthesis of the Core Building Block: this compound

The target aldehyde is not widely commercially available and is typically prepared from its corresponding alcohol precursor. The synthesis requires mild oxidation conditions to prevent the rupture of the strained oxetane ring, a known sensitivity under harsh oxidative, acidic, or basic conditions.[6]

Protocol 1: Oxidation of 3-Ethyl-3-(hydroxymethyl)oxetane

This protocol outlines a common method using Pyridinium Dichromate (PDC), a relatively mild oxidant suitable for this transformation.

Causality Behind Experimental Choices:

  • Oxidant: PDC is chosen over stronger oxidants like potassium permanganate or chromic acid to minimize the risk of over-oxidation to the carboxylic acid or cleavage of the oxetane ring.

  • Solvent: Dichloromethane (DCM) is an inert solvent that allows for easy product extraction and is compatible with the oxidant.

  • Workup: A simple filtration through a silica plug is employed to remove chromium byproducts without exposing the sensitive aldehyde to aqueous acidic or basic conditions for extended periods.

Step-by-Step Methodology:

  • To a stirred solution of 3-ethyl-3-(hydroxymethyl)oxetane (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) under a nitrogen atmosphere, add pyridinium dichromate (PDC, 1.5 eq).

  • Stir the resulting orange-brown suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Pass the suspension through a short plug of silica gel, eluting with DCM to separate the product from the chromium salts.

  • Concentrate the filtrate under reduced pressure at low temperature (<30 °C) to afford crude this compound.

  • The crude aldehyde is often sufficiently pure for subsequent steps. If further purification is required, flash column chromatography on silica gel can be performed, although care must be taken due to the compound's potential instability on silica over long periods. The aldehyde should be used immediately in the next reaction.[6]

Reactivity and Application in Heterocycle Synthesis

The aldehyde functional group serves as a powerful linchpin for building molecular complexity. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, making it an ideal substrate for multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy in generating compound libraries.[7][8]

Visualization of Synthetic Pathways

The following diagram illustrates the key reactive pathways of this compound for building diverse heterocyclic cores.

G cluster_mcr Multicomponent Reactions cluster_classic Classic Condensations cluster_products Resulting Heterocyclic Scaffolds main This compound mcr_biginelli Biginelli Reaction (+ β-Ketoester, + Urea/Thiourea) main->mcr_biginelli mcr_hantzsch Hantzsch Reaction (+ β-Ketoester x2, + Ammonia) main->mcr_hantzsch mcr_spiro A³-Coupling Type (+ Amino Alcohol, + Alkyne) main->mcr_spiro classic_wittig Wittig / HWE Reaction (+ Phosphonium Ylide) main->classic_wittig classic_knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd.) main->classic_knoevenagel prod_dihydropyrimidine Oxetanyl-Dihydropyrimidines mcr_biginelli->prod_dihydropyrimidine prod_pyridine Oxetanyl-Pyridines mcr_hantzsch->prod_pyridine prod_spiro Spiro[oxetane-oxazolidines] mcr_spiro->prod_spiro prod_alkene Oxetanyl-Alkenes classic_wittig->prod_alkene prod_fused Fused Systems classic_knoevenagel->prod_fused

Caption: Synthetic utility of this compound.

Detailed Application Protocols

Protocol 2: Multicomponent Synthesis of Oxetane-Substituted Dihydropyrimidines (Biginelli Reaction)

This protocol describes a one-pot, three-component reaction to synthesize dihydropyrimidinones (DHPMs), a privileged scaffold in medicinal chemistry.[7]

Mechanism Visualization:

G aldehyde Oxetane-CHO (R-CHO) imine N-Acyliminium Ion aldehyde->imine + Urea, -H₂O urea Thiourea ketoester Ethyl Acetoacetate enolate Enolate ketoester->enolate Tautomerization michael_adduct Michael Adduct imine->michael_adduct Michael Addition enolate->michael_adduct Michael Addition cyclized Cyclized Intermediate michael_adduct->cyclized Intramolecular Cyclization product Oxetanyl-DHPM cyclized->product Dehydration

Caption: Mechanism of the Biginelli reaction.

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and thiourea (1.2 eq) in ethanol (0.5 M).

  • Add a catalytic amount of hydrochloric acid (HCl, ~10 mol%) or a Lewis acid such as copper(II) triflate (Cu(OTf)₂).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a solid has formed, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure dihydropyrimidinone product.

EntryAldehydeβ-DicarbonylUrea/ThioureaCatalystYield (%)
13-Et-Ox-CHOEthyl AcetoacetateThioureaHCl75-85
23-Et-Ox-CHOMethyl AcetoacetateUreaCu(OTf)₂70-80
33-Et-Ox-CHOAcetylacetoneThioureaYb(OTf)₃80-90

Table 1: Representative yields for the Biginelli reaction.

Protocol 3: Synthesis of Spiro[oxetane-3,5'-oxazolidine] Derivatives

This protocol details the synthesis of a spirocyclic system, which increases the three-dimensionality of a molecule—a highly desirable trait for exploring new chemical space and improving binding selectivity.[9][10] The reaction proceeds via the formation of an imine or iminium ion, followed by an intramolecular nucleophilic attack by the hydroxyl group.

Experimental Workflow:

G start Combine Aldehyde & Amino Alcohol in Toluene dean_stark Heat to Reflux with Dean-Stark Trap start->dean_stark monitor Monitor by TLC (Imine Formation) dean_stark->monitor cool Cool to RT monitor->cool workup Aqueous Workup (e.g., NaHCO₃ wash) cool->workup extract Extract with Organic Solvent workup->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for spiro-oxazolidine synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq) and an N-substituted-2-aminoethanol (e.g., 2-(methylamino)ethanol, 1.05 eq).

  • Add toluene as the solvent (approx. 0.3 M) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.

  • Monitor the reaction for 4-12 hours until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure spiro[oxetane-3,5'-oxazolidine].

EntryAmino AlcoholCatalystYield (%)
12-(Methylamino)ethanolp-TsOH80-90
22-Aminoethanolp-TsOH75-85
3(R)-2-PhenylglycinolSc(OTf)₃85-95 (as a mixture of diastereomers)

Table 2: Representative yields for spiro-oxazolidine synthesis.

Conclusion

This compound is a potent and versatile building block for modern organic synthesis and drug discovery. Its dual functionality allows for straightforward participation in robust, complexity-generating reactions, particularly multicomponent reactions, to create novel heterocyclic scaffolds. The protocols provided herein offer reliable and reproducible methods for accessing oxetane-substituted dihydropyrimidines and spiro-oxazolidines, enabling research and development teams to rapidly explore this valuable chemical space and leverage the advantageous physicochemical properties of the oxetane motif.

References

The Emergence of 3-Ethyloxetane-3-carbaldehyde in Agrochemical Innovation: A Guide for Discovery Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety in Agrochemical Design

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, discovery chemists are increasingly turning to underexplored chemical motifs. Among these, the oxetane ring has emerged as a compelling structural element.[1][2] This small, four-membered cyclic ether is not merely a bioisostere for gem-dimethyl or carbonyl groups, but a powerful modulator of physicochemical properties. Its incorporation into a molecular scaffold can significantly enhance aqueous solubility, metabolic stability, and three-dimensionality – all critical parameters in the design of effective crop protection agents.[2][3]

This application note focuses on a particularly promising, yet underutilized building block: 3-Ethyloxetane-3-carbaldehyde . The presence of a reactive aldehyde function on a metabolically stable and property-enhancing oxetane core presents a unique opportunity for the rapid generation of diverse chemical libraries. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in agrochemical research, complete with detailed synthetic protocols and strategic insights.

Physicochemical Properties and Synthetic Accessibility

A foundational understanding of the starting material is paramount. Below is a summary of the key properties of this compound and its immediate synthetic precursor.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compound 98485-37-1C₆H₁₀O₂114.14Reactive aldehyde for diverse functionalization; stable oxetane core.
3-Ethyl-3-hydroxymethyloxetane3047-32-3C₆H₁₂O₂116.16Primary alcohol precursor to the aldehyde; accessible via standard oxidation protocols.

The synthesis of this compound is readily achievable from its corresponding alcohol, 3-Ethyl-3-hydroxymethyloxetane, through a variety of standard oxidation methods.

Strategic Application in Fungicide Discovery: Leveraging the Aldehyde for Novel Scaffolds

The aldehyde functional group is a versatile handle for the synthesis of a wide array of chemical entities. In the context of agrochemical research, it serves as a gateway to compound classes with known fungicidal activity.[4]

Protocol 1: Synthesis of 3-Ethyloxetanyl-Thiourea Derivatives

Rationale: Thiourea derivatives of aldehydes have demonstrated significant potential as antifungal agents, with some exhibiting superior efficacy to commercial fungicides.[1][5] The proposed protocol leverages this by incorporating the beneficial properties of the oxetane ring.

Experimental Workflow:

G start This compound + Substituted Phenylthiosemicarbazide step1 Reflux in Ethanol with Catalytic Acetic Acid start->step1 step2 Reaction Monitoring by TLC step1->step2 step3 Cooling and Precipitation step2->step3 step4 Filtration and Washing with Cold Ethanol step3->step4 end Purified 3-Ethyloxetanyl-Thiourea Derivative step4->end

Caption: Synthesis of 3-Ethyloxetanyl-Thiourea Derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add a substituted phenylthiosemicarbazide (1.05 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

This protocol allows for the generation of a library of compounds by varying the substituents on the phenylthiosemicarbazide, enabling structure-activity relationship (SAR) studies.

Herbicide and Insecticide Discovery: Expanding the Chemical Space

The reactivity of the aldehyde group extends beyond the synthesis of thiourea derivatives, opening avenues for the creation of potential herbicides and insecticides.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that converts aldehydes into α,β-unsaturated compounds.[4][6] These products can serve as key intermediates or as bioactive molecules themselves.

Experimental Workflow:

G start This compound + Active Methylene Compound step1 Reaction in Toluene with Piperidine/Acetic Acid start->step1 step2 Azeotropic Removal of Water (Dean-Stark) step1->step2 step3 Quenching with Water and Extraction step2->step3 step4 Purification by Column Chromatography step3->step4 end Purified α,β-Unsaturated Oxetane Derivative step4->end

Caption: Knoevenagel Condensation Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in toluene (0.3 M).

  • Catalysis: Add piperidine (0.1 eq) and a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.

Protocol 3: Wittig Reaction for Alkene Synthesis

Rationale: The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[7][8] This allows for the introduction of a wide variety of substituents, leading to diverse molecular scaffolds for biological screening.

Experimental Workflow:

G start Phosphonium Salt + Strong Base (e.g., n-BuLi) in THF step1 Formation of Ylide (Wittig Reagent) at -78 °C to 0 °C start->step1 step2 Addition of this compound at -78 °C step1->step2 step3 Warming to Room Temperature step2->step3 step4 Aqueous Quench and Extraction step3->step4 end Purified Alkene Product step4->end

Caption: Wittig Reaction for Alkene Synthesis.

Step-by-Step Methodology:

  • Ylide Formation: Suspend the desired phosphonium salt (1.1 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add a strong base such as n-butyllithium (1.05 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Reaction with Aldehyde: Cool the resulting ylide solution back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Reductive Amination for Amine Synthesis

Rationale: Reductive amination is a highly efficient method for the synthesis of amines from aldehydes.[9][10] This reaction is crucial for accessing a vast chemical space of potential agrochemicals, as the amine functionality is a common feature in many bioactive molecules.

Experimental Workflow:

G start This compound + Primary/Secondary Amine step1 Formation of Imine/Enamine in Methanol start->step1 step2 In situ Reduction with Sodium Borohydride step1->step2 step3 Acidic Work-up and Basification step2->step3 step4 Extraction and Purification step3->step4 end Purified Amine Derivative step4->end

Caption: Reductive Amination Workflow.

Step-by-Step Methodology:

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in methanol (0.25 M). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours or until completion as indicated by TLC.

  • Work-up: Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases. Make the solution basic (pH > 9) with the addition of aqueous sodium hydroxide.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Potential Biological Targets and Screening Strategies

The diverse libraries of compounds synthesized from this compound can be screened against a range of biological targets relevant to agrochemical discovery.

  • Fungicides: Oxetane-containing compounds have been reported to exhibit antifungal activity.[5][11] Potential targets include enzymes involved in fungal cell wall biosynthesis, respiration (e.g., succinate dehydrogenase), or signal transduction pathways.[12]

  • Herbicides: The structural diversity achievable from this building block allows for the exploration of various herbicidal modes of action. Targets could include enzymes in amino acid or lipid biosynthesis pathways, or photosystem II.

  • Insecticides: The amine derivatives synthesized via reductive amination could be designed to target the insect nervous system, such as nicotinic acetylcholine receptors or GABA-gated chloride channels.

A tiered screening approach is recommended, starting with in vitro whole-organism screens against a panel of relevant fungal pathogens, weed species, and insect pests. Hits from these primary screens can then be advanced to more detailed mode of action studies and in planta or in vivo efficacy trials.

Conclusion

This compound represents a versatile and valuable building block for modern agrochemical research. Its unique combination of a property-enhancing oxetane core and a synthetically tractable aldehyde handle provides a powerful platform for the generation of novel and diverse chemical libraries. The protocols outlined in this guide offer a starting point for the exploration of this promising chemical space, with the potential to deliver the next generation of innovative and effective crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethyloxetane-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable building block. The inherent ring strain of the oxetane core and the sensitivity of the aldehyde functional group can present unique synthetic challenges.[1][2] This guide provides in-depth, experience-driven answers to common problems, helping you troubleshoot and optimize your reaction outcomes.

The synthesis is typically approached in two key stages: first, the preparation of the precursor alcohol, (3-ethyloxetan-3-yl)methanol, followed by its oxidation to the target aldehyde. This guide is structured to address potential issues in both stages of this synthetic workflow.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Oxidation A Trimethylolpropane + Diethyl Carbonate B (3-ethyloxetan-3-yl)methanol (Precursor Alcohol) A->B KOH, Reflux C This compound (Target Product) B->C Mild Oxidation (e.g., DMP, Swern, PCC)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Part 1: Synthesis of (3-Ethyloxetan-3-yl)methanol (Precursor)

Question: My yield of (3-ethyloxetan-3-yl)methanol from trimethylolpropane is significantly lower than reported (>85%). What went wrong?

Answer: Low yields in this intramolecular cyclization are typically traced back to three areas: inefficient reaction, incomplete removal of byproducts, or issues during the final distillation.

  • Inefficient Cyclization: The reaction involves the formation of a cyclic carbonate intermediate from trimethylolpropane and diethyl carbonate, which then decarboxylates and cyclizes to form the oxetane ring.[3][4]

    • Cause: Insufficient catalysis or reaction time. The potassium hydroxide (KOH) catalyst is crucial. Using old or low-quality KOH can stall the reaction.

    • Solution: Ensure you are using freshly powdered, high-purity KOH. The reaction is typically refluxed for 1-2 hours; monitor by TLC or GC to ensure the disappearance of the starting material before proceeding.

  • Incomplete Byproduct Removal: The reaction produces ethanol as a byproduct. For the cyclization to proceed efficiently at high temperatures, this ethanol must be removed.

    • Cause: Failure to effectively remove ethanol shifts the equilibrium backward, hindering the formation of the intermediate.

    • Solution: After the initial reflux, distill the ethanol from the reaction mixture. Continue distillation until the pot temperature reaches ~140-150°C to ensure all low-boiling components are removed.[3] Applying a vacuum for a short period can also aid in removing residual solvents.[3]

  • Product Loss During Distillation: The final product is purified by vacuum distillation.

    • Cause: The product can be lost if the vacuum is too high or the collection flask is not adequately cooled. The boiling point is reported as 96°C at 4 mmHg.[3][5]

    • Solution: Use a well-controlled vacuum source and a cold trap between the receiving flask and the vacuum pump. Ensure the collection flask is immersed in a cold bath (e.g., ice-water) to maximize condensation.

Part 2: Oxidation to this compound

Question: My Swern oxidation of (3-ethyloxetan-3-yl)methanol is giving a very low yield of the aldehyde. What are the likely causes?

Answer: The Swern oxidation is highly effective but notoriously sensitive to temperature and the order of reagent addition.[6][7] Low yields are almost always a result of procedural deviations.

  • Cause: Reaction temperature rose above -60°C.

    • Scientific Rationale: The key intermediate, chloro(dimethyl)sulfonium chloride, formed from DMSO and oxalyl chloride, is unstable at higher temperatures and rapidly decomposes.[7][8] Furthermore, the subsequent alkoxysulfonium ion intermediate can undergo side reactions if the temperature is not strictly maintained.

    • Solution: Perform the reaction in a dry ice/acetone bath, ensuring the internal temperature is consistently maintained between -78°C and -60°C during the addition of all reagents. Use a calibrated low-temperature thermometer.

  • Cause: Water was introduced into the reaction.

    • Scientific Rationale: Swern reagents are highly moisture-sensitive. Water will consume the activated DMSO species, quenching the reaction.

    • Solution: Use anhydrous solvents (DCM is typical) and glassware that has been oven- or flame-dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause: Incorrect order of addition or stoichiometry.

    • Scientific Rationale: The alcohol must be added after the activation of DMSO with oxalyl chloride. The tertiary amine base (e.g., triethylamine) must be added last to deprotonate the alkoxysulfonium ion and initiate the elimination to form the aldehyde.[7][9] Using less than two equivalents of the amine base can result in an incomplete reaction.[7]

    • Solution: Follow the established protocol precisely: 1) Add oxalyl chloride to a solution of DMSO at -78°C. 2) After a brief aging period, add the alcohol solution. 3) Finally, add triethylamine.

References

Preventing ring-opening of 3-Ethyloxetane-3-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving the Oxetane Ring During Synthetic Transformations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethyloxetane-3-carbaldehyde. This guide provides in-depth troubleshooting advice and validated protocols to help you navigate the unique chemical reactivity of this valuable building block, focusing on the prevention of undesired ring-opening reactions. As Senior Application Scientists, we have synthesized data from the literature and extensive laboratory experience to explain the causality behind experimental choices, ensuring you can apply these principles to your specific synthetic challenges.

The oxetane motif is increasingly incorporated into drug candidates to enhance properties like solubility, metabolic stability, and polarity.[1][2][3][4] However, the inherent ring strain of this four-membered ether (approximately 25.5 kcal/mol) makes it susceptible to cleavage under various conditions, a reaction that can derail a synthetic sequence.[2][3] The 3,3-disubstituted pattern of this compound offers enhanced stability compared to other substitution patterns because the substituents sterically hinder the approach of external nucleophiles.[1] Nevertheless, careful selection of reagents and reaction conditions is paramount to preserving the integrity of this critical structural motif.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions & Troubleshooting Guides
Q1: My oxetane ring opened! What are the most common causes?

Ring-opening of oxetanes is most frequently initiated by the activation of the ether oxygen.[3] This activation makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack. The primary culprits are:

  • Strongly Acidic Conditions (Brønsted and Lewis Acids): This is the most common cause of ring-opening.[1][2][5] Protonation or coordination of a Lewis acid to the oxetane oxygen activates the ring, facilitating attack by even weak nucleophiles (including the solvent) to yield 1,3-diols or other opened products.[2][6] Strong Lewis acids like B(C₆F₅)₃, AlCl₃, or even BF₃·OEt₂ can readily catalyze this process.[7][8][9]

  • High Temperatures: While 3,3-disubstituted oxetanes are relatively stable, prolonged heating, especially in the presence of nucleophiles or catalysts, can provide the necessary activation energy for ring cleavage.[1][10]

  • Certain Nucleophiles with Lewis Acid Activation: Hard nucleophiles like organolithium or Grignard reagents can open the oxetane ring, particularly at elevated temperatures or in the presence of Lewis acids that coordinate to the oxetane oxygen.[10]

The general mechanism for acid-catalyzed ring-opening is depicted below.

cluster_0 Acid-Catalyzed Ring-Opening Mechanism Start 3-Ethyloxetane -3-carbaldehyde Protonation Protonation/ Lewis Acid Coordination Start->Protonation + H⁺ or LA Activated Activated Oxetanium Ion (Electrophilic Carbons) Protonation->Activated Attack Nucleophilic Attack (e.g., H₂O, Alcohol, Halide) Activated->Attack + Nu⁻ Opened Ring-Opened Product (e.g., 1,3-Diol) Attack->Opened

Caption: General mechanism of acid-catalyzed oxetane ring-opening.

Q2: How can I safely reduce the aldehyde to a primary alcohol without cleaving the oxetane?

Reduction of the aldehyde to the corresponding 3-ethyl-3-hydroxymethyloxetane is a common transformation. However, aggressive reducing agents can lead to decomposition.

The Challenge: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can open the oxetane ring, especially at elevated temperatures or with prolonged reaction times.[5][10] Attempts to use LiAlH₄ have been reported to result in the decomposition of oxetane-containing starting materials.[5]

Recommended Solutions: Milder, more selective reducing agents that operate under neutral or slightly basic conditions are highly preferred.

ReagentTypical ConditionsAdvantagesPotential Pitfalls
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTMild, inexpensive, tolerates the oxetane ring well.Slower than LiAlH₄; may require longer reaction times.
diisobutylaluminium hydride (DIBAL-H) Toluene or DCM, -78 °CHighly effective at low temperatures.[2]Requires strict anhydrous conditions and inert atmosphere.
Catalytic Hydrogenation H₂, Pd/C, Ethanol or Ethyl AcetateVery clean, high-yielding reaction.[5]May not be suitable if other reducible functional groups (e.g., alkenes, alkynes) are present.

Validated Protocol: Reduction using Sodium Borohydride

This protocol provides a reliable method for the reduction of this compound while preserving the core structure.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding acetone at 0 °C to consume excess NaBH₄.

  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude 3-ethyl-3-hydroxymethyloxetane can be purified by silica gel chromatography if necessary.

Q3: I need to oxidize the aldehyde to a carboxylic acid. Which methods are safe for the oxetane ring?

Acidic oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄), must be avoided as they will readily cause ring-opening.[5] The key is to use reagents that perform under neutral or basic conditions.

Recommended Solutions: Several modern oxidation methods are well-suited for this transformation.

Reagent SystemTypical ConditionsAdvantagesPotential Pitfalls
Potassium Permanganate (KMnO₄) Acetone/water, buffered with NaHCO₃Robust and effective for alkyl-substituted oxetanes.[5]Can be harsh; requires careful temperature control and buffering to prevent basicity from becoming too high.
Pinnick Oxidation (NaClO₂) t-BuOH/water, 2-methyl-2-butene, NaH₂PO₄ bufferHighly selective for aldehydes, operates under mildly acidic buffered conditions (pH ~4-5) that are often tolerated.The mild acidity should be tested on a small scale first to ensure compatibility.
TEMPO/Bleach (NaOCl) DCM/water, KBr, NaHCO₃ buffer, 0 °C to RTCatalytic, mild, and operates under buffered basic conditions.[5]Can sometimes lead to partial decomposition depending on the substrate.[5]

Validated Protocol: Oxidation using Potassium Permanganate

This robust method has been shown to be effective for converting alkyl-substituted oxetane aldehydes to their corresponding carboxylic acids without decomposition.[5]

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v) in a flask equipped with a mechanical stirrer. Add sodium bicarbonate (NaHCO₃, 2.0 eq) to buffer the solution.

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add a solution of Potassium Permanganate (KMnO₄, 1.5 - 2.0 eq) in water dropwise, maintaining the temperature below 5 °C. The purple color should dissipate as the reaction proceeds.

  • Reaction: Stir vigorously at 0-5 °C until TLC or LC-MS indicates complete consumption of the aldehyde. A brown precipitate of MnO₂ will form.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and the mixture becomes colorless or pale yellow.

  • Work-up: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the pad with acetone. Remove the acetone from the filtrate under reduced pressure.

  • Isolation: Acidify the remaining aqueous solution carefully to pH ~2-3 with 1 M HCl at 0 °C. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 3-ethyloxetane-3-carboxylic acid. Purify by chromatography or crystallization as needed.

Q4: How do I perform a Grignard or other organometallic addition to the aldehyde without side reactions?

Adding carbon nucleophiles to the aldehyde presents a dual challenge: the nucleophile could potentially attack the oxetane ring, or the Lewis acidic nature of the Grignard reagent (MgX₂) could catalyze ring-opening.

The Challenge: Grignard reagents and organolithiums are highly reactive and basic. Their use often requires low temperatures and careful control to prevent side reactions.[10] Lewis acid catalysis is generally required for these nucleophiles to open the oxetane ring, but the magnesium salts present in Grignard reagents can act as weak Lewis acids.[10]

Recommended Solutions:

  • Low Temperature: Perform the reaction at very low temperatures (-78 °C) to favor the kinetically faster addition to the highly electrophilic aldehyde carbonyl over the slower attack on the less electrophilic ring carbons.

  • Inverse Addition: Add the aldehyde solution slowly to the Grignard reagent solution (inverse addition). This keeps the aldehyde in low concentration, minimizing potential enolization and side reactions.

  • Use of Cerium (III) Chloride (Luche Conditions): Transmetalation of the organometallic reagent with CeCl₃ generates a less basic, more oxophilic organocerium species. This reagent adds selectively to the carbonyl group and is much less likely to induce ring-opening.

cluster_0 Decision Workflow for Aldehyde Transformation Start Desired Transformation of This compound Choice What is the target functional group? Start->Choice Reduction Reduction to Alcohol Choice->Reduction Alcohol Oxidation Oxidation to Carboxylic Acid Choice->Oxidation Acid C-C Bond C-C Bond Formation Choice->C-C Bond Alkene/Alcohol Red_Cond Use Mild Reagents: - NaBH₄ in MeOH - H₂/Pd-C Reduction->Red_Cond Ox_Cond Use Neutral/Basic Conditions: - KMnO₄/NaHCO₃ - Pinnick Oxidation Oxidation->Ox_Cond CC_Cond Use Low Temperature & Controlled Conditions: - Grignard at -78°C - Wittig Reagents - Luche Conditions (CeCl₃) C-C Bond->CC_Cond Avoid_Red AVOID: LiAlH₄ at high temp. Red_Cond->Avoid_Red Avoid_Ox AVOID: Jones Reagent (CrO₃/H₂SO₄) Ox_Cond->Avoid_Ox Avoid_CC AVOID: High Temp., Strong Lewis Acids CC_Cond->Avoid_CC

Caption: Decision workflow for selecting ring-preserving reaction conditions.

References

Technical Support Center: Navigating Side Reactions of 3-Ethyloxetane-3-carbaldehyde with Strong Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Ethyloxetane-3-carbaldehyde. This valuable building block is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering improvements in properties like solubility and metabolic stability.[1][2] However, its unique structure, featuring both a reactive aldehyde and a strained oxetane ring, presents a significant synthetic challenge. The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane susceptible to nucleophilic attack, creating a competitive reaction pathway that can diminish the yield of the desired aldehyde addition product.[1][2]

This guide provides troubleshooting solutions and in-depth answers to frequently asked questions, enabling researchers to mitigate side reactions and optimize their synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format.

Question 1: My reaction resulted in a low yield of the desired secondary alcohol, and NMR analysis shows a complex mixture of products. What are the most likely side reactions?

Answer: A low yield of the target alcohol coupled with a complex product mixture almost certainly indicates a lack of chemoselectivity. With strong nucleophiles like Grignard or organolithium reagents, two primary competing side reactions are at play:

  • Nucleophilic Ring-Opening: The strong nucleophile can act as a nucleophile towards the oxetane ring itself, attacking one of the sterically accessible ring carbons (C2 or C4) in an SN2 fashion.[3][4] This results in a ring-opened primary alcohol, a common and often major byproduct.

  • Aldehyde Reduction: If the nucleophile possesses a β-hydride (e.g., Isopropylmagnesium chloride), it can act as a reducing agent via a Meerwein-Ponndorf-Verley-type transition state, reducing the aldehyde to the corresponding primary alcohol (3-Ethyloxetane-3-yl)methanol.

The following decision tree can help diagnose the issue based on your analytical data.

G start Low Yield & Complex Mixture q1 Analyze Byproduct Profile (GC-MS, NMR) start->q1 res1 Primary Issue: Nucleophilic Ring-Opening. Troubleshooting: 1. Drastically lower reaction temperature (-78°C). 2. Use less basic nucleophiles (e.g., organocuprates). 3. Change solvent to favor aldehyde coordination. q1->res1 Ring-Opened Product? res2 Primary Issue: Aldehyde Reduction. Troubleshooting: 1. Use a Grignard reagent without β-hydrides (e.g., MeMgBr, PhMgBr). 2. Ensure low temperature to disfavor the six-membered ring transition state. q1->res2 Reduced Aldehyde? res3 Primary Issue: Poor Nucleophile Activity. Troubleshooting: 1. Titrate the nucleophile (Grignard/Organolithium) immediately before use. 2. Ensure strictly anhydrous conditions. q1->res3 Starting Material? path1 Major byproduct is a ring-opened alcohol (e.g., 3-ethyl-3-(hydroxymethyl)hexan-1-ol for n-propyl nucleophile) path2 Major byproduct is (3-Ethyloxetane-3-yl)methanol (Primary alcohol, ring intact) path3 Significant recovery of starting material

Caption: Troubleshooting Decision Tree for this compound Reactions.

Question 2: I've isolated a significant amount of a long-chain, acyclic alcohol and very little of my target product. How can I prevent this oxetane ring-opening?

Answer: The isolation of a ring-opened product confirms that the nucleophile is preferentially attacking the oxetane ring. This is often driven by temperature and the nature of the nucleophile. Oxetane ring-opening reactions with strong nucleophiles are well-documented and typically proceed via an SN2 mechanism, attacking the less sterically hindered carbon adjacent to the ring oxygen.[3][5]

To suppress this side reaction and favor addition to the aldehyde, consider the following critical adjustments:

  • Temperature Control: This is the most critical parameter. Perform the nucleophilic addition at very low temperatures, typically -78 °C (dry ice/acetone bath). Aldehyde addition is generally faster at low temperatures, whereas the higher activation energy of ring-opening becomes more competitive as the temperature rises.

  • Nucleophile Choice: Highly basic and sterically unhindered nucleophiles (e.g., n-BuLi) are more prone to ring-opening. Consider using a "softer" nucleophile like an organocuprate (R₂CuLi), which has a higher propensity for 1,2-addition to carbonyls and is less likely to attack the saturated ether ring.

  • Solvent Effects: The choice of solvent can influence reactivity. While THF is common, diethyl ether can sometimes offer better selectivity in Grignard reactions due to differences in solvation of the magnesium species.

ConditionFavors Aldehyde AdditionFavors Ring-OpeningRationale
Temperature -78 °C0 °C to RTAldehyde addition has a lower activation energy.
Nucleophile R₂CuLi, bulky GrignardsRLi, simple Grignards"Softer" nucleophiles are more selective for the carbonyl.
Addition Rate Slow, dropwise additionRapid additionMaintains low local concentration of the nucleophile.

Question 3: My reaction is clean but sluggish, and I recover most of my starting material after workup. What's wrong?

Answer: Recovery of starting material points to an issue with the nucleophile's activity or concentration, rather than a competing side reaction. Strong nucleophiles like Grignard reagents are notoriously sensitive to moisture and air.[6]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents. Even trace amounts of water will quench the nucleophile.[6][7]

  • Verify Nucleophile Concentration: The concentration of commercially available or freshly prepared organometallic reagents can vary. It is crucial to determine the exact molarity before use. A simple titration is a non-negotiable quality control step for reproducible results. See Protocol 2 for a standard procedure.[6]

  • Check Magnesium Quality (for Grignards): If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and shiny. An oxidized, dull surface will hinder the reaction.[7][8]

Part 2: Scientific FAQs

This section explores the mechanistic basis for the observed reactivity and provides deeper insights into reaction optimization.

Question 1: What fundamental factors dictate whether a nucleophile attacks the aldehyde versus the oxetane ring?

Answer: The competition between these two pathways is a classic case of kinetic versus thermodynamic control, influenced by both steric and electronic factors.

  • Kinetic Control (Favors Aldehyde Addition): The aldehyde's carbonyl carbon is highly electrophilic and sterically accessible. Nucleophilic addition to the π* orbital of the C=O bond is a low-energy, rapid process, especially at low temperatures. This is the kinetically favored pathway.

  • Thermodynamic Control (Can Favor Ring-Opening): The oxetane ring possesses significant ring strain (~25.5 kcal/mol).[1][2] Relieving this strain provides a strong thermodynamic driving force for the ring-opening reaction. While this reaction has a higher activation barrier, it can become the dominant pathway at higher temperatures where this barrier can be overcome.

  • The Role of the Lewis Acid: The counter-ion of the nucleophile (e.g., MgX⁺ in a Grignard reagent) acts as a Lewis acid. It can coordinate to either the aldehyde oxygen or the oxetane oxygen. Coordination to the aldehyde oxygen activates the carbonyl for attack. However, coordination to the oxetane oxygen can also facilitate ring-opening, making the balance delicate.

G cluster_0 Reaction Pathways cluster_1 Kinetic Pathway (-78°C) cluster_2 Thermodynamic Pathway (Higher Temp) SM This compound + R-MgX P1 Desired Secondary Alcohol (Aldehyde Addition) SM->P1 Fast, Low Ea P2 Ring-Opened Primary Alcohol (S N 2 Attack) SM->P2 Slow, High Ea (Thermodynamically Favorable)

Caption: Kinetic vs. Thermodynamic control in nucleophilic additions.

Question 2: What is the detailed mechanism of the nucleophilic ring-opening side reaction?

Answer: The ring-opening proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The high ring strain makes the oxetane a more reactive ether than, for example, THF.[4][9]

Mechanism Steps:

  • Nucleophilic Attack: The strong nucleophile (e.g., the R⁻ group from R-MgX) directly attacks one of the electrophilic methylene carbons (C2 or C4) of the oxetane ring. Due to the steric bulk of the quaternary center at C3, this attack occurs exclusively at the less substituted carbons.

  • Ring Opening: The attack occurs from the backside, leading to the cleavage of the C-O bond and inversion of stereochemistry if a chiral center were present. The ring opens to form a magnesium alkoxide intermediate.

  • Protonation: During the aqueous workup (e.g., with NH₄Cl or dilute acid), the alkoxide is protonated to yield the final ring-opened primary alcohol product.

Caption: Mechanism of Nucleophilic Ring-Opening of the Oxetane.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Procedure for Selective Nucleophilic Addition to the Aldehyde

This protocol is designed to maximize the yield of the desired secondary alcohol by favoring the kinetic pathway.

  • Apparatus Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Allow to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (to make a ~0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the strong nucleophile (e.g., freshly titrated Grignard reagent, 1.1 eq) dropwise via syringe over 30-45 minutes. It is critical to maintain the internal temperature below -70 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Progress can be monitored by TLC or LC-MS by quenching a small aliquot in saturated aqueous NH₄Cl.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. If necessary, add more aqueous NH₄Cl to dissolve all salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Titration of Grignard Reagents with Iodine

Accurately determining the molarity of your Grignard reagent is essential for stoichiometry and reproducibility.[6]

  • Preparation: Rigorously dry a small Erlenmeyer flask and a magnetic stir bar. Add ~10-15 mg of solid iodine (I₂) to the flask and dissolve it in 2-3 mL of anhydrous THF. The solution will be a dark brown/red color.

  • Titration: Slowly add the Grignard reagent solution dropwise from a 1.0 mL syringe while stirring vigorously. The Grignard reagent will react with the iodine.

  • Endpoint: The endpoint is reached when the dark iodine color just disappears, leaving a colorless or slightly cloudy solution. Record the exact volume of the Grignard reagent added.

  • Calculation:

    • Calculate the moles of iodine used (moles = mass of I₂ / 253.8 g/mol ).

    • The stoichiometry of the reaction is 1:1 (1 mole of RMgX reacts with 1 mole of I₂).

    • Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L).

  • Reproducibility: Repeat the titration at least twice and average the results for an accurate concentration.

References

Improving the stability of 3-Ethyloxetane-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethyloxetane-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of this versatile building block in solution. As a bifunctional molecule containing a strained oxetane ring and a reactive aldehyde group, this compound presents unique stability challenges. This document offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Understanding the Instability: A Tale of Two Functional Groups

The stability of this compound in solution is governed by the chemical reactivity of its two key functional groups: the oxetane ring and the carbaldehyde.

  • The Oxetane Ring: This four-membered ether is strained and susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of Lewis acids.[1][2][3] While more stable than epoxides, the inherent ring strain makes it more reactive than larger cyclic ethers like tetrahydrofuran.[4][5]

  • The Carbaldehyde Group: Aldehydes are prone to a variety of degradation pathways, including oxidation to carboxylic acids, polymerization, and aldol condensation reactions.[6][7] These reactions can be catalyzed by air (oxygen), light, heat, and trace impurities.[6]

The interplay of these two groups means that solution conditions must be carefully controlled to prevent both ring-opening of the oxetane and degradation of the aldehyde.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Decreasing Purity of the Compound in Solution Over Time

Symptoms:

  • Appearance of new peaks in NMR or LC-MS analysis.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

  • Inconsistent reaction yields.

Potential Causes & Solutions:

Potential CauseProposed Solution & Explanation
Oxidation of the Aldehyde The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid. Solution: Degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[6][8][9] For long-term storage, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) at a low concentration (e.g., <0.1%).
Polymerization/Condensation Aldehydes can undergo self-condensation, especially in the presence of acidic or basic impurities. This is a common issue with neat samples or concentrated solutions.[6][10] Solution: Store the compound in a dilute solution. If you must use a concentrated solution, prepare it fresh before use. Ensure your solvent is free from acidic or basic residues.
Solvent-Induced Degradation Protic solvents (e.g., methanol, ethanol) can react with the aldehyde to form hemiacetals, which may be unstable.[7] Some solvents may contain impurities that can catalyze degradation. Solution: Use aprotic, anhydrous solvents such as acetonitrile, THF, or dichloromethane. Always use high-purity, freshly opened solvents.
Oxetane Ring Opening Traces of acid in the solvent or on glassware can catalyze the ring-opening of the oxetane.[2][3] Solution: Use glassware that has been base-washed (e.g., with a dilute ammonia solution) and oven-dried to remove any acidic residues. If your reaction conditions are acidic, consider if a less acidic catalyst or shorter reaction times can be used.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for storing this compound?

A1: The ideal storage solvent is a high-purity, anhydrous, aprotic solvent. Acetonitrile is an excellent first choice due to its polarity and relative inertness. Anhydrous dichloromethane or THF are also suitable options. Avoid protic solvents like alcohols for long-term storage as they can form hemiacetals with the aldehyde group.[7] Regardless of the solvent, it is crucial to store the solution under an inert atmosphere to prevent oxidation.[8][9]

Q2: How should I handle and store the neat compound?

A2: If you receive this compound as a neat oil, it is critical to minimize its exposure to air and moisture.[6][8] Store it at a low temperature (2-8°C is recommended) under an inert atmosphere (argon or nitrogen).[9] The container should be tightly sealed. For repeated use, it is best to aliquot the neat compound into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.

Q3: My reaction involves acidic conditions. How can I minimize the degradation of the oxetane ring?

A3: The oxetane ring is sensitive to acidic conditions, which can lead to ring-opening polymerization or other side reactions.[2][3] If acidic conditions are unavoidable, consider the following strategies:

  • Use the mildest possible acid catalyst.

  • Maintain a low reaction temperature.

  • Minimize the reaction time.

  • Slowly add the acid to the reaction mixture to avoid localized high concentrations.

  • Consider using a buffered system if compatible with your reaction.

Q4: I am seeing a precipitate form in my solution upon storage. What could it be?

A4: A precipitate is likely due to the polymerization of the aldehyde.[6][10] This is more common in concentrated solutions and can be catalyzed by impurities. To resolve this, try storing your compound in a more dilute solution. If you need a concentrated stock, prepare it fresh and use it immediately. The precipitate could also be a salt if the compound has degraded and is reacting with other components in the solution.

Q5: Can I use a buffer to stabilize my solution?

A5: Using a buffer can be an effective strategy, particularly if your solution is susceptible to pH shifts. A slightly acidic buffer (e.g., pH 4-6) may help to prevent base-catalyzed aldol condensation. However, be cautious as strongly acidic conditions can promote oxetane ring-opening.[2][5] It is advisable to perform a small-scale stability study with your chosen buffer system before committing to large-scale experiments.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability for general use.

Materials:

  • This compound

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Inert gas (argon or nitrogen)

  • Oven-dried glassware

  • Syringes and needles

Procedure:

  • Ensure all glassware is thoroughly cleaned and oven-dried to remove any moisture and acidic residues.

  • Place a stir bar in the flask and seal it with a septum.

  • Purge the flask with an inert gas for 5-10 minutes.

  • Using a syringe, add the desired volume of anhydrous acetonitrile to the flask.

  • Degas the solvent by bubbling the inert gas through it for 15-20 minutes.

  • Carefully weigh the required amount of this compound in a separate vial, under a stream of inert gas if possible.

  • Using a syringe, quickly add the neat compound to the degassed solvent.

  • Briefly purge the headspace of the flask with the inert gas before sealing the septum with paraffin film.

  • Store the solution at 2-8°C, protected from light.

Protocol 2: Monitoring Solution Stability by LC-MS

This protocol provides a general method for assessing the stability of your this compound solution over time.

Materials:

  • Stock solution of this compound

  • LC-MS grade solvent for dilution (e.g., acetonitrile)

  • Autosampler vials

  • LC-MS system

Procedure:

  • Immediately after preparing your stock solution (Time = 0), take an aliquot and dilute it to a suitable concentration for LC-MS analysis.

  • Analyze the sample to obtain an initial purity profile.

  • Store the stock solution under the desired conditions (e.g., at 4°C under nitrogen).

  • At regular intervals (e.g., 24 hours, 48 hours, 1 week), take another aliquot from the stock solution, dilute it in the same manner, and analyze it by LC-MS.

  • Compare the chromatograms over time, looking for a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.

Visualizing Degradation Pathways and Workflows

cluster_degradation Potential Degradation Pathways cluster_workflow Recommended Handling Workflow A This compound B Oxidation (Carboxylic Acid) A->B O2, light, metal traces C Polymerization A->C acid/base catalysis D Ring Opening A->D H+, Lewis Acids start Receive Compound storage Store Neat @ 2-8°C Under Inert Gas start->storage prep Prepare Stock Solution (Anhydrous, Aprotic Solvent) storage->prep Aliquot as needed use Use in Experiment prep->use Freshly prepared end Successful Experiment use->end

Caption: Key degradation pathways and the recommended workflow for handling this compound.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethyloxetane-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic strategies. As a bifunctional molecule containing both a reactive aldehyde and a strained oxetane ring, it presents unique opportunities and challenges. This document provides in-depth, experience-driven answers to common issues encountered during its use, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Foundational Knowledge & Pre-Reaction Checks

Before troubleshooting a reaction, it is crucial to understand the inherent properties of this compound and to verify the quality of your starting material. The molecule's reactivity is dominated by two key features: the electrophilic carbonyl carbon of the aldehyde and the strained four-membered ether ring.[1][2] The high ring strain (approx. 25.5 kcal/mol) makes the oxetane susceptible to ring-opening, particularly under acidic conditions or with certain nucleophiles.[1][3]

FAQ 1: My reaction is sluggish or failing to initiate. How can I confirm the quality of my this compound starting material?

Answer: The primary culprits for reduced reactivity are degradation of the aldehyde through oxidation or polymerization and the presence of impurities. Aldehydes, in general, are prone to air oxidation to the corresponding carboxylic acid and can form peroxides.

Recommended Purity Verification Protocol:

  • Visual Inspection: The compound should be a clear, colorless to light yellow liquid.[4] Any significant discoloration or presence of solid precipitates warrants further investigation.

  • ¹H NMR Spectroscopy: This is the most effective method. Acquire a spectrum in CDCl₃.

    • Aldehyde Proton: Look for a sharp singlet between δ 9.5 and 10.0 ppm.[5] A diminished integration value for this peak relative to the ethyl and oxetane protons is a clear sign of degradation.

    • Carboxylic Acid Proton: The corresponding carboxylic acid will show a broad singlet, typically above δ 10 ppm.

    • Impurities: Check for residual solvents from its synthesis or purification.

  • Peroxide Test: Use commercially available peroxide test strips. A positive test indicates the potential for hazardous reactions and suggests the material should be purified or discarded safely.

Storage and Handling Best Practices: To prevent degradation, adhere to the following storage conditions:

  • Temperature: Store in a freezer at -10°C to -20°C.[6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[6]

  • Container: Use a tightly sealed container to prevent moisture ingress.

Section 2: Troubleshooting Nucleophilic Addition Reactions

Nucleophilic additions to the aldehyde carbonyl are the most common transformations for this substrate.[2][8] These include reactions with Grignard reagents, organolithiums, and reducing agents. The primary challenge is achieving selective addition to the carbonyl without triggering the ring-opening of the oxetane.

dot

G cluster_main Troubleshooting Nucleophilic Additions Start Problem Observed: Low Yield / Complex Mixture Check_Acid Was an acid (Lewis or Brønsted) present in the reaction? Start->Check_Acid Check_Nu Is the nucleophile sterically hindered or a hard nucleophile? Check_Acid->Check_Nu No Sol_Acid Root Cause: Acid-Catalyzed Ring Opening. Solution: - Use non-acidic conditions. - Perform a buffered or basic workup. Check_Acid->Sol_Acid Yes Check_Temp Was the reaction run at elevated temperatures? Check_Nu->Check_Temp No Sol_Nu Potential Cause: Ring-opening by nucleophile. Solution: - Use pre-formed organometallics. - Consider transmetalation to a softer metal (e.g., Cu). Check_Nu->Sol_Nu Yes Sol_Temp Potential Cause: Thermal decomposition or side reactions. Solution: - Run reaction at low temperature (e.g., -78 °C to 0 °C). Check_Temp->Sol_Temp Yes Sol_Other Other Checks: - Verify starting material purity. - Ensure anhydrous conditions. - Check reagent stoichiometry. Check_Temp->Sol_Other No

Caption: A decision tree for troubleshooting nucleophilic additions.

FAQ 2: My Grignard/Organolithium reaction resulted in a complex mixture, and I suspect the oxetane ring has opened. Why did this happen and how can I prevent it?

Answer: This is the most common failure mode. The oxetane ring is susceptible to cleavage under acidic conditions, which can be inadvertently introduced, or by the nucleophile itself.[9][10]

Causality Analysis:

  • Acid-Catalyzed Ring Opening: The oxygen atom of the oxetane can be protonated by a Brønsted acid or coordinate to a Lewis acid (like MgX₂ from the Grignard reagent). This activation makes the ring highly susceptible to nucleophilic attack, leading to a 1,3-diol derivative after workup.[10][11] This is often the dominant undesired pathway.

  • Direct Nucleophilic Attack: While less common for 3,3-disubstituted oxetanes which are more stable[12], highly reactive or sterically small nucleophiles can directly attack one of the oxetane's methylene carbons.

Preventative Protocols & Strategies:

  • Strictly Anhydrous Conditions: Any trace of water will quench your organometallic reagent and can generate acids/bases that catalyze side reactions. Ensure all glassware is oven-dried and solvents are rigorously dried.

  • Low Temperature: Perform the addition at low temperatures (-78 °C to 0 °C). This minimizes the rate of the undesired ring-opening reaction relative to the desired carbonyl addition.

  • Inverse Addition: Add the this compound solution slowly to the Grignard/organolithium reagent. This ensures the aldehyde is always in the presence of an excess of the nucleophile, promoting rapid carbonyl addition before the Lewis-acidic magnesium species can coordinate with and activate the oxetane ring of another aldehyde molecule.

  • Use of Additives (Transmetalation): For particularly sensitive substrates, consider transmetalation. Adding a salt like CuI or CeCl₃ can generate a "softer" organocuprate or organocerium reagent in situ, which is often more selective for 1,2-addition to the carbonyl and less likely to coordinate to the oxetane oxygen.

  • Careful Workup: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl, not a strong acid. A buffered or slightly basic workup is much safer for the oxetane ring than an acidic one.[9]

dot

G Reaction Pathways of this compound cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start This compound + R-MgX Desired_Product Secondary Alcohol Product (Oxetane Intact) Start->Desired_Product  1,2-Addition to C=O (Favored at Low Temp) Lewis_Acid_Complex Lewis Acid Complexation (MgX₂ with Oxetane Oxygen) Start->Lewis_Acid_Complex  Lewis Acid Activation (Favored by excess MgX₂, higher temp) Ring_Opened Ring-Opened Intermediate Lewis_Acid_Complex->Ring_Opened  Nucleophilic Attack on Ring Carbon Undesired_Product 1,3-Diol Derivative (After Workup) Ring_Opened->Undesired_Product

Caption: Desired carbonyl addition vs. undesired ring-opening pathway.

FAQ 3: I am trying to reduce the aldehyde to an alcohol using LiAlH₄, but I am seeing low yields and decomposition. What is going wrong?

Answer: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, its high reactivity and the Lewis acidity of the aluminum byproducts can lead to the decomposition of the oxetane ring.[9][13]

Recommended Reagents and Conditions for Reduction:

ReagentRecommended Temp.SolventWorkupComments
Sodium borohydride (NaBH₄) 0 °C to RTMethanol, EthanolAqueousPreferred Method. NaBH₄ is a milder reducing agent and is highly selective for the aldehyde over the oxetane. It is tolerant of protic solvents, making the reaction simple to perform.[13]
Lithium aluminum hydride (LiAlH₄) -30 °C to -10 °CTHF, Et₂OCareful sequential addition of H₂O, then 15% NaOH(aq), then H₂O (Fieser workup)Use with caution. Low temperatures are critical to minimize ring-opening.[9] The Fieser workup helps to neutralize Lewis acidic aluminum species.
Diisobutylaluminium hydride (DIBAL-H) -78 °CToluene, CH₂Cl₂Rochelle's salt (aq)Excellent for low-temperature reductions. The workup with Rochelle's salt chelates aluminum salts, preventing acid-catalyzed degradation.

Protocol for a Robust Reduction using NaBH₄:

  • Dissolve this compound (1.0 eq) in methanol at 0 °C (ice bath).

  • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄.

  • Add water and extract the product with ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Ethyl-3-oxetanemethanol.

Section 3: Oxidation and Purification Challenges

FAQ 4: How can I oxidize the aldehyde to a carboxylic acid without cleaving the oxetane ring?

Answer: Strong, acidic oxidants like Jones reagent (CrO₃/H₂SO₄) or acidic permanganate will readily cleave the oxetane ring.[9] The method of choice is the Pinnick oxidation, which operates under mild, buffered conditions.

Pinnick Oxidation Protocol:

  • Dissolve the aldehyde (1.0 eq) in a 2:1 mixture of t-butanol and THF.

  • Add 2-methyl-2-butene (4-5 eq) as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Cool the aldehyde solution to 0 °C and add the aqueous oxidant solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with aqueous sodium sulfite (Na₂SO₃), acidify carefully to pH ~3-4 with dilute HCl, and extract with ethyl acetate.

This method is highly effective because it is performed under buffered, slightly acidic conditions that the oxetane ring can tolerate.

FAQ 5: My product seems unstable during silica gel chromatography. Are there alternative purification methods?

Answer: Yes, the inherent Lewis acidity of standard silica gel can cause on-column degradation or ring-opening of oxetane-containing products, especially if they are sensitive alcohol or amine derivatives.

Purification Strategies:

  • Neutralized Silica Gel: Before preparing your column, slurry the silica gel in your desired eluent containing 1-2% triethylamine or ammonia (for basic compounds). This deactivates the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography, as these are generally less acidic than silica.

  • Non-Chromatographic Methods:

    • Distillation: If your product is thermally stable and volatile, Kugelrohr or short-path distillation can be an excellent, non-destructive purification method.

    • Crystallization: If the product is a solid, crystallization is the ideal purification technique.

    • Bisulfite Adduct Formation: For purifying the aldehyde itself or removing unreacted aldehyde, you can form the solid sodium bisulfite adduct, filter it, and then regenerate the pure aldehyde by treatment with a mild base.[5][14]

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyloxetane-3-carbaldehyde. Moving beyond a simple procedural list, this document explains the causality behind experimental choices, offers robust troubleshooting protocols, and is grounded in authoritative scientific literature to ensure accuracy and reliability.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively and reliably achieved via a two-stage process. This approach is designed to accommodate the inherent ring strain of the oxetane core, which makes it susceptible to degradation under harsh reaction conditions.[1][2][3] The general workflow involves the initial construction of the stable alcohol precursor, 3-Ethyl-3-hydroxymethyloxetane, followed by a mild oxidation to yield the target aldehyde.

The selected pathway is outlined below:

  • Formation of the Oxetane Ring: Synthesis of the precursor, 3-Ethyl-3-hydroxymethyloxetane, typically via an intramolecular Williamson etherification of a suitable 1,3-diol derivative. This remains the most common and reliable method for constructing the oxetane core.[1]

  • Mild Oxidation: Conversion of the primary alcohol to the desired aldehyde using an oxidant known for high selectivity and tolerance of sensitive functional groups.

Synthesis_Workflow Start 2-Ethyl-2-(hydroxymethyl) propane-1,3-diol Step1 Intramolecular Williamson Etherification Start->Step1 Intermediate 3-Ethyl-3-hydroxymethyloxetane (Precursor Alcohol) Step1->Intermediate Step2 Mild Oxidation (e.g., Dess-Martin) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol: Oxidation of 3-Ethyl-3-hydroxymethyloxetane

This protocol focuses on the critical oxidation step. The Dess-Martin Periodinane (DMP) oxidation is recommended due to its mild, neutral conditions, high chemoselectivity, and avoidance of toxic chromium reagents.[4][5] The reaction proceeds quickly at room temperature and the workup is relatively straightforward.[4]

Reagent and Reaction Parameters
Reagent/ParameterMolecular Weight ( g/mol )Molar Equiv.Sample Scale (10 mmol)Purpose
3-Ethyl-3-hydroxymethyloxetane116.161.01.16 gStarting Material
Dess-Martin Periodinane (DMP)424.141.2 - 1.55.10 g (1.2 equiv)Oxidizing Agent[5]
Dichloromethane (DCM), anhydrous84.93-100 mL (0.1 M)Anhydrous Solvent
Sodium Bicarbonate (NaHCO₃)84.012.0 - 4.02.52 g (3.0 equiv)Buffer to neutralize acetic acid byproduct[4]
Reaction Temperature--Room Temp. (20-25°C)Optimal for DMP oxidation[4]
Reaction Time--1 - 3 hoursMonitor by TLC
Step-by-Step Procedure
  • Setup: To a flame-dried, argon-purged round-bottom flask, add 3-Ethyl-3-hydroxymethyloxetane (1.0 equiv) and anhydrous dichloromethane (to 0.1 M).

  • Buffering: Add solid sodium bicarbonate (3.0 equiv) to the solution. The use of a buffer is critical to neutralize the two equivalents of acetic acid generated during the reaction, which could otherwise promote ring-opening of the acid-sensitive oxetane.[2][4]

  • Addition of Oxidant: With vigorous stirring, add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting alcohol spot is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, purify via flash column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing logical steps for resolution.

Troubleshooting_Low_Yield Problem Problem: Low Yield of Aldehyde TLC Check TLC of crude reaction mixture Problem->TLC Cause1 Cause: Incomplete Reaction (Starting material remains) TLC->Cause1  SM Present? Cause2 Cause: Degradation (Multiple unidentified spots) TLC->Cause2  Streaking/Spots? Cause3 Cause: Volatility Loss (Clean TLC, low mass) TLC->Cause3  Clean? Sol1a Solution: - Use fresh, high-purity DMP. - Increase DMP stoichiometry to 1.5 equiv. Cause1->Sol1a Sol1b - Extend reaction time, monitoring by TLC. Cause1->Sol1b Sol2 Solution: - Ensure buffer (NaHCO₃) was added. - Maintain room temperature; avoid heating. - Check for acidic contaminants in solvent. Cause2->Sol2 Sol3 Solution: - Use high-vacuum rotary evaporator with a cold trap. - Avoid heating during solvent removal. Cause3->Sol3

Caption: Troubleshooting logic for low yield in the oxidation step.

Question 1: The oxidation reaction is sluggish or stalls completely. What is the cause?

Answer: This issue typically points to inactive reagents or insufficient stoichiometry.

  • Cause A: Inactive Dess-Martin Periodinane (DMP). DMP is moisture-sensitive. If it has been stored improperly or is from an old batch, its oxidizing power will be diminished.

    • Solution: Use DMP from a freshly opened bottle or a reputable supplier. Store it in a desiccator.

  • Cause B: Insufficient Oxidant. If the starting alcohol is not completely pure or contains solvent residues, you may need more than 1.2 equivalents of DMP.

    • Solution: Monitor the reaction by TLC. If starting material remains after 2 hours, add another 0.2-0.3 equivalents of DMP and continue to monitor. For future runs, consider starting with 1.5 equivalents.[5]

Question 2: I'm observing significant byproduct formation, and my yield of the desired aldehyde is low.

Answer: This often indicates degradation of the oxetane ring, which is sensitive to acidic conditions.[2][3]

  • Cause A: Acidic Byproduct. The DMP oxidation produces two equivalents of acetic acid.[4] Without a buffer, this acid can catalyze the ring-opening of the strained oxetane.

    • Solution: Ensure you have added a sufficient amount of a mild base like sodium bicarbonate (NaHCO₃) before adding the DMP. This is the most critical parameter for protecting the oxetane core.

  • Cause B: Acidic Contaminants. Using old or unstabilized dichloromethane can introduce trace amounts of HCl, which can also damage the product.

    • Solution: Use fresh, anhydrous, stabilized grade DCM for the reaction.

Question 3: My final isolated mass is very low, but the crude NMR looks clean. What happened?

Answer: The target product, this compound, is a relatively low molecular weight aldehyde and can be volatile.

  • Cause A: Loss during Solvent Removal. Aggressive solvent removal using high heat or a strong vacuum can lead to significant loss of the product.

    • Solution: Remove the solvent on a rotary evaporator at or below room temperature. Use a well-maintained vacuum pump and consider using a cold trap to recover any volatilized product.

  • Cause B: Loss during Workup. The product has some water solubility.

    • Solution: When performing aqueous washes, ensure they are done efficiently and without excessive shaking that can lead to emulsions. Back-extract the aqueous layers with a small portion of DCM or ether to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: Can I use a different oxidation method, like a Swern oxidation? A1: Yes, the Swern oxidation is an excellent alternative and is also known for its mild character and wide functional group tolerance.[6][7] It uses oxalyl chloride and DMSO at low temperatures (-78 °C).[8] It is a very reliable method but has two main practical drawbacks: 1) It must be run at cryogenic temperatures, and 2) it generates dimethyl sulfide as a byproduct, which has an extremely unpleasant and pervasive odor.[6][8]

Q2: Is it possible to over-oxidize the alcohol to a carboxylic acid with DMP? A2: It is highly unlikely under the recommended conditions. DMP is a mild oxidizing agent that selectively converts primary alcohols to aldehydes.[9] Over-oxidation to the carboxylic acid is a common problem with stronger, chromium-based oxidants but not with hypervalent iodine reagents like DMP.[4][9]

Q3: What are the key safety considerations for this protocol? A3: While DMP is safer than chromium reagents, it is known to be potentially explosive under certain conditions (impurities, heating).[5][10] Handle it with care, avoid grinding it, and do not heat the reaction mixture unnecessarily. The Swern oxidation alternative generates carbon monoxide, which is acutely toxic, and must be performed in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: How do I confirm the identity and purity of my final product? A4: Standard analytical techniques should be used:

  • ¹H NMR: Look for the characteristic aldehyde proton signal around 9-10 ppm and the absence of the primary alcohol's -CH₂OH signals.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear around 200 ppm.

  • FT-IR: A strong C=O stretch will be present around 1720-1740 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight.

References

Handling and safety precautions for 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive handling and safety information for 3-Ethyloxetane-3-carbaldehyde, designed for researchers, scientists, and professionals in drug development. It offers in-depth troubleshooting and frequently asked questions to ensure safe and successful experimentation.

I. Hazard and Safety Information

A. GHS Hazard Classification (Anticipated)

Based on analogs, this compound is anticipated to have the following classifications[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.

  • Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long-lasting effects.

B. Physical and Chemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₆H₁₀O₂[3]
Molecular Weight114.14 g/mol [3]
Boiling PointData not available; (3-Methyloxetane-3-carbaldehyde: 63 °C @ 30 Torr)[4]
AppearanceColorless to light yellow liquid (predicted)
StorageStore in a well-ventilated place. Keep container tightly closed.[5] Recommended to store under an inert atmosphere in a freezer at -20°C.[4]

C. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical splash gogglesNitrile glovesLaboratory coatUse in a certified chemical fume hood.
Solution Preparation and Handling Chemical splash goggles and face shieldNitrile glovesChemical-resistant apron over a laboratory coatUse in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsNIOSH-approved respirator with an organic vapor cartridge.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

dot

Troubleshooting_Workflow cluster_reaction Reaction Issues cluster_workup Work-up & Purification Issues Low or No Conversion Low or No Conversion Check Reagent Quality Check Reagent Quality Low or No Conversion->Check Reagent Quality Optimize Reaction Conditions Optimize Reaction Conditions Low or No Conversion->Optimize Reaction Conditions Unexpected Side Product(s) Unexpected Side Product(s) Identify Side Products Identify Side Products Unexpected Side Product(s)->Identify Side Products Modify Reaction Conditions Modify Reaction Conditions Unexpected Side Product(s)->Modify Reaction Conditions Reaction Mixture Darkens Reaction Mixture Darkens Assess for Decomposition Assess for Decomposition Reaction Mixture Darkens->Assess for Decomposition Difficulty in Extraction Difficulty in Extraction Adjust pH of Aqueous Layer Adjust pH of Aqueous Layer Difficulty in Extraction->Adjust pH of Aqueous Layer Use Brine Wash Use Brine Wash Difficulty in Extraction->Use Brine Wash Product Decomposition on Silica Gel Product Decomposition on Silica Gel Use Neutralized Silica or Alumina Use Neutralized Silica or Alumina Product Decomposition on Silica Gel->Use Neutralized Silica or Alumina Alternative Purification Alternative Purification Product Decomposition on Silica Gel->Alternative Purification Co-elution of Impurities Co-elution of Impurities Optimize Chromatography Solvent System Optimize Chromatography Solvent System Co-elution of Impurities->Optimize Chromatography Solvent System

Caption: Troubleshooting workflow for common experimental issues.

Q1: My reaction is showing low or no conversion of the starting aldehyde. What could be the cause?

A1:

  • Reagent Quality: Aldehydes can be prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Ensure that your this compound is of high purity and has been stored properly under an inert atmosphere.

  • Reaction Conditions:

    • Base/Acid Sensitivity: The oxetane ring is susceptible to ring-opening under strongly acidic or basic conditions. If your reaction employs a strong acid or base, consider using milder alternatives. For base-mediated reactions, non-nucleophilic bases like DBU or Hunig's base may be preferable.

    • Temperature: While some reactions require heat, prolonged heating can lead to polymerization or decomposition of the aldehyde. Monitor your reaction closely and consider running it at a lower temperature for a longer duration.

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q2: I am observing unexpected side products in my reaction. What are the likely culprits?

A2:

  • Oxetane Ring Opening: As mentioned, strong nucleophiles, acids, or bases can open the strained oxetane ring, leading to diol-type byproducts. If you suspect this, analyze your crude mixture by LC-MS to look for masses corresponding to the addition of your nucleophile or solvent to the aldehyde.

  • Aldol Condensation: In the presence of base, aldehydes can undergo self-condensation. This is more likely if the reaction is run at higher concentrations or temperatures.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-proton can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

  • Side Reactions with Specific Reagents:

    • Wittig Reaction: The formation of the ylide is a critical step. Ensure your base is strong enough to deprotonate the phosphonium salt. In some cases, the ylide can be unstable, and it may be beneficial to generate it in the presence of the aldehyde.[6] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[7][8]

Q3: I am having trouble purifying my product by silica gel chromatography. The aldehyde seems to be decomposing on the column.

A3:

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds like oxetanes and aldehydes.

  • Solutions:

    • Neutralize the Silica Gel: Prepare a slurry of silica gel in your desired solvent system containing 1-2% triethylamine or another non-nucleophilic base to neutralize the acidic sites.

    • Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of base-sensitive compounds.

    • Alternative Purification: Consider other purification methods such as distillation (if the product is thermally stable and volatile) or preparative HPLC.

    • Bisulfite Adduct Formation: For aldehydes, forming the water-soluble bisulfite adduct can be an effective purification method. The aldehyde can then be regenerated by treatment with a mild base.[9]

III. Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer at -20°C to minimize degradation.[4] Avoid repeated freeze-thaw cycles.

Q2: What are the first aid measures in case of exposure?

A2:

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[5][10]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[5][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][10]

Q3: How should I dispose of waste containing this compound?

A3: Dispose of this material as hazardous waste through a licensed professional waste disposal service.[10] Do not allow it to enter drains or waterways. Contaminated packaging should be disposed of as unused product.[10]

Q4: Is the oxetane ring in this compound stable?

A4: The oxetane ring is a strained four-membered ether. While it is more stable than an epoxide, it is susceptible to ring-opening under certain conditions. It is particularly sensitive to strong acids and strong bases. However, it has been shown to be tolerant to a wide range of other synthetic transformations, including many oxidations, reductions, and C-C bond-forming reactions under carefully controlled conditions.[11]

dot

Oxetane_Reactivity cluster_tolerated Generally Tolerated Conditions cluster_caution Conditions Requiring Caution This compound This compound Mild Oxidizing Agents (e.g., PDC, DMP) Mild Oxidizing Agents (e.g., PDC, DMP) This compound->Mild Oxidizing Agents (e.g., PDC, DMP) Stable Reductions (e.g., NaBH4) Reductions (e.g., NaBH4) This compound->Reductions (e.g., NaBH4) Stable Wittig Olefination Wittig Olefination This compound->Wittig Olefination Stable Reductive Amination Reductive Amination This compound->Reductive Amination Stable Strong Acids (e.g., HCl, H2SO4) Strong Acids (e.g., HCl, H2SO4) This compound->Strong Acids (e.g., HCl, H2SO4) Ring Opening Strong Bases (e.g., NaOH, KOtBu) Strong Bases (e.g., NaOH, KOtBu) This compound->Strong Bases (e.g., NaOH, KOtBu) Ring Opening Strong Nucleophiles Strong Nucleophiles This compound->Strong Nucleophiles Ring Opening Prolonged Heating Prolonged Heating This compound->Prolonged Heating Decomposition

Caption: Reactivity profile of the oxetane ring.

IV. References

  • Manchester Organics. 3-Methyloxetane-3-carbaldehyde | 99419-31-5. --INVALID-LINK--

  • Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--

  • LookChem. 3-Methyloxetane-3-carbaldehyde. --INVALID-LINK--

  • Wikipedia. Wittig reaction. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--

  • Angene Chemical. Safety Data Sheet. --INVALID-LINK--

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. --INVALID-LINK--

  • National Center for Biotechnology Information. Chemical Space Exploration of Oxetanes. --INVALID-LINK--

  • Reddit. Problems with wittig reaction : r/Chempros. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--

  • National Center for Biotechnology Information. 3-Methyloxetane-3-carbaldehyde | C5H8O2 | CID 18962468 - PubChem. --INVALID-LINK--

  • TCI Chemicals. SAFETY DATA SHEET. --INVALID-LINK--

  • Chemsrc. This compound | CAS#:98485-37-1. --INVALID-LINK--

  • National Center for Biotechnology Information. Oxetanes: formation, reactivity and total syntheses of natural products. --INVALID-LINK--

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. --INVALID-LINK--

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. --INVALID-LINK--

  • Organic Chemistry Portal. Wittig Reaction. --INVALID-LINK--

  • Chemistry Steps. Wittig Reaction Practice Problems. --INVALID-LINK--

  • National Center for Biotechnology Information. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. --INVALID-LINK--

  • National Center for Biotechnology Information. Oxetane Synthesis via Alcohol C–H Functionalization. --INVALID-LINK--

  • Sigma-Aldrich. 3-ethyl-3-{[(3-ethyloxetan-3-yl)methoxy]methyl}oxetane. --INVALID-LINK--

  • ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. --INVALID-LINK--

  • Master Organic Chemistry. Wittig Reaction – Examples and Mechanism. --INVALID-LINK--

  • African Rock Art. 3-Ethyloxetane-3-carboxylic acid. --INVALID-LINK--

  • Crescent Chemical Company. 3-ETHYLOXETANE-3-CARBOXYLIC ACID. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to 3-Ethyloxetane-3-carbaldehyde and Other Oxetane Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane motif has garnered significant attention as a versatile bioisostere and a synthetically tractable scaffold.[1][2][3] This guide provides an in-depth comparison of 3-Ethyloxetane-3-carbaldehyde , a promising but less explored building block, with other key oxetane derivatives. By examining their synthesis, reactivity, and impact on molecular properties, we aim to equip researchers with the knowledge to strategically deploy these valuable synthetic intermediates.

The Oxetane Advantage: More Than Just a Spacer

The four-membered oxetane ring is not merely a passive linker. Its inherent ring strain (approximately 106 kJ/mol) and the presence of an oxygen atom confer a unique set of properties that can be leveraged in drug design.[3] The oxetane moiety is a polar, sp³-rich feature that can serve as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles.[2][4] The oxygen atom acts as a hydrogen bond acceptor, a property that can be crucial for target engagement.[2][3]

Physicochemical Properties: A Comparative Overview

The substitution pattern on the oxetane ring significantly influences its physicochemical properties. The introduction of an aldehyde functionality at the 3-position, as in this compound, offers a reactive handle for further synthetic transformations. Below is a comparative table of calculated physicochemical properties for this compound and related oxetane derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₆H₁₀O₂114.140.002
3-Methyloxetane-3-carbaldehyde C₅H₈O₂100.12-0.302
3-Ethyloxetane-3-methanol C₆H₁₂O₂116.16-12
3-Methyloxetane-3-methanol C₅H₁₀O₂102.13-12

Data for this compound is from PubChem CID 53484567.[5] Data for 3-methyloxetane-3-carbaldehyde is from PubChem CID 18962468.[6]

The data suggests that the aldehyde-containing oxetanes are relatively polar, with low calculated logP values. The presence of the aldehyde provides a key point of synthetic diversification without introducing a hydrogen bond donor, which can be advantageous in modulating cell permeability.

Synthesis of 3-Alkyloxetane-3-carbaldehydes

The most direct route to 3-alkyloxetane-3-carbaldehydes is through the oxidation of the corresponding 3-alkyloxetane-3-methanols. This transformation is crucial for accessing the aldehyde functionality and requires mild oxidation conditions to avoid ring-opening of the strained oxetane.

Experimental Protocol: Oxidation of 3-Ethyloxetane-3-methanol

This protocol is adapted from the synthesis of oxetane-3-carbaldehyde.[7]

Reagents and Materials:

  • 3-Ethyloxetane-3-methanol

  • Pyridinium dichromate (PDC)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 3-ethyloxetane-3-methanol (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add pyridinium dichromate (PDC) (1.5 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Filter the suspension through a pad of Celatom® or Celite®, and wash the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure at low temperature (<30 °C) to afford crude this compound.

  • The crude product is often used directly in the next step without further purification due to its potential volatility and instability.

Causality Behind Experimental Choices:

  • PDC: A mild oxidizing agent that is less acidic than other chromium-based oxidants, minimizing the risk of oxetane ring-opening.

  • Anhydrous Conditions: Essential to prevent the formation of the corresponding carboxylic acid.

  • Inert Atmosphere: Protects the aldehyde from oxidation by atmospheric oxygen.

  • Low-Temperature Concentration: Minimizes the loss of the potentially volatile aldehyde product.

Synthetic Utility: this compound in Action

The aldehyde functionality of this compound opens a gateway to a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The Wittig Reaction: Olefination of the Oxetane Scaffold

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[8][9][10][11] This reaction is particularly useful for extending the carbon chain and introducing unsaturation.

Reagents and Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetonitrile

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (0.5 M).

  • Add (triphenylphosphoranylidene)acetonitrile (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired alkene product.

Wittig_Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition ylide Phosphonium Ylide (Ph3P=CHR) ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig Reaction.

Grignard Reaction: Nucleophilic Addition to the Carbonyl

Grignard reagents are potent nucleophiles that readily add to aldehydes, providing a versatile method for carbon-carbon bond formation and the synthesis of secondary alcohols.[12][13][14][15][16]

Reagents and Materials:

  • This compound

  • Phenylmagnesium bromide (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the secondary alcohol.

Grignard_Workflow start Start: this compound in THF add_grignard Add Phenylmagnesium Bromide at 0°C start->add_grignard react Stir at 0°C to Room Temperature add_grignard->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract workup Wash, Dry, Concentrate extract->workup purify Column Chromatography workup->purify product Product: Secondary Alcohol purify->product

Caption: Workflow for the Grignard Reaction.

Comparison with 3-Ethyloxetane-3-methanol

While this compound is a versatile intermediate for carbon-carbon bond formation, its precursor, 3-ethyloxetane-3-methanol, also serves as a valuable building block.

  • Reactivity: The primary alcohol of 3-ethyloxetane-3-methanol can be readily converted to various leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution reactions. It can also be used in etherification and esterification reactions.

  • Synthetic Equivalence: The aldehyde and the alcohol can be considered synthetic equivalents, with the choice depending on the desired transformation. The aldehyde is ideal for olefination and nucleophilic additions to the carbonyl, while the alcohol is suited for substitutions and O-functionalization.

Conclusion

This compound represents a valuable, albeit underutilized, building block in the synthetic chemist's toolbox. Its unique combination of a strained oxetane ring and a reactive aldehyde functionality provides a platform for the synthesis of novel and diverse molecular architectures. By understanding its synthesis, reactivity, and physicochemical properties in comparison to other oxetane derivatives, researchers can strategically employ this compound to accelerate the discovery and development of new therapeutic agents and functional materials. The stability of the oxetane ring under various reaction conditions underscores its utility as a robust scaffold in multistep synthetic sequences.[17]

References

A Comparative Analysis of the Reactivity of 3-Ethyloxetane-3-carbaldehyde and Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the judicious selection of building blocks is paramount to achieving desired molecular properties and reaction outcomes. Strained ring systems, such as oxetanes and cyclobutanes, have garnered significant interest due to their ability to impart unique three-dimensional conformations and influence physicochemical properties.[1] This guide provides an in-depth comparative analysis of the reactivity of two representative aldehydes appended to these four-membered rings: 3-Ethyloxetane-3-carbaldehyde and Cyclobutanecarboxaldehyde. By examining the electronic and steric factors governing their reactivity, we offer a predictive framework and experimental protocols for their differential behavior in key organic transformations.

Structural and Electronic Properties: Setting the Stage for Reactivity Differences

The reactivity of an aldehyde is intrinsically linked to the electrophilicity of its carbonyl carbon. Both this compound and Cyclobutanecarboxaldehyde feature an aldehyde functionality attached to a strained four-membered ring. However, the presence of a heteroatom in the oxetane ring introduces profound electronic differences.

Cyclobutanecarboxaldehyde consists of a cyclobutane ring, a puckered four-membered carbocycle, attached to a formyl group. The cyclobutane ring itself is characterized by significant angle and torsional strain.[1] The substituents on the ring influence its conformation.

This compound , in contrast, incorporates an oxygen atom into its four-membered ring. This oxygen atom, being highly electronegative, exerts a powerful inductive electron-withdrawing effect (-I effect). This effect propagates through the sigma bonds of the ring, significantly increasing the partial positive charge on the carbonyl carbon of the aldehyde group.[2] Furthermore, the oxetane ring is more strained than cyclobutane, which can also influence reactivity.[1] Oxetanes are also known to be excellent hydrogen-bond acceptors, a property that can influence their interactions in solution.[1]

PropertyThis compoundCyclobutanecarboxaldehydeReference
Molecular Formula C₆H₁₀O₂C₅H₈O
Key Structural Feature Oxetane ringCyclobutane ring
Dominant Electronic Effect on Aldehyde Strong -I effect from ring oxygenWeak +I effect from alkyl group[2]
Predicted Carbonyl Carbon Electrophilicity HighModerate
Ring Strain HighModerate[1]

Comparative Reactivity Analysis: A Predictive Framework

Based on the fundamental principles of electronic and steric effects, we can predict the relative reactivity of these two aldehydes in common organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Prediction: this compound is expected to be significantly more reactive towards nucleophiles than cyclobutanecarboxaldehyde. The potent electron-withdrawing nature of the oxetane ring enhances the electrophilicity of the adjacent aldehyde, making it a more susceptible target for nucleophilic attack.[2]

G cluster_0 Reactivity towards Nucleophiles This compound This compound Higher Reactivity Higher Reactivity This compound->Higher Reactivity -I effect enhances electrophilicity Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Lower Reactivity Lower Reactivity Cyclobutanecarboxaldehyde->Lower Reactivity Weaker inductive effect

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation. While both aldehydes are readily oxidizable, the electronic environment can influence the reaction rate.

Prediction: The relative rates of oxidation are less straightforward to predict without experimental data. While the electron-deficient nature of the oxetane-substituted aldehyde might slightly disfavor the removal of the aldehydic proton in some mechanisms, the overall reaction kinetics will depend on the specific oxidant and conditions employed.

Reduction Reactions

The reduction of aldehydes to primary alcohols is typically achieved using hydride reagents like sodium borohydride (NaBH₄).

Prediction: this compound is expected to undergo reduction at a faster rate than cyclobutanecarboxaldehyde due to its heightened electrophilicity.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another key transformation. The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

Prediction: Consistent with its higher electrophilicity, this compound is predicted to react more rapidly in Wittig reactions compared to cyclobutanecarboxaldehyde.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, a series of comparative experiments can be conducted. The following protocols are designed to provide a framework for such investigations.

Competitive Reduction with Sodium Borohydride

This experiment aims to directly compare the rates of reduction of the two aldehydes.

Protocol:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of this compound and cyclobutanecarboxaldehyde in a suitable solvent (e.g., 10 mL of methanol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 mmol) to the solution while stirring.

  • Allow the reaction to proceed for a set period (e.g., 15 minutes).

  • Quench the reaction by adding a few drops of acetone.

  • Analyze the reaction mixture by ¹H NMR spectroscopy or gas chromatography (GC) to determine the relative amounts of the unreacted aldehydes and their corresponding alcohol products.[3]

G cluster_workflow Competitive Reduction Workflow A Equimolar Aldehydes B Add Sub-stoichiometric NaBH4 C Reaction at 0°C D Quench E Analysis (NMR/GC)

Expected Outcome: It is anticipated that the reduction of this compound will be favored, resulting in a higher conversion to 3-ethyl-3-(hydroxymethyl)oxetane compared to the conversion of cyclobutanecarboxaldehyde to cyclobutylmethanol.

AldehydePredicted Relative Conversion
This compoundHigher
CyclobutanecarboxaldehydeLower
Competitive Wittig Reaction

This experiment will compare the reactivity of the two aldehydes towards a phosphorus ylide.

Protocol:

  • Prepare a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetate, in a suitable solvent (e.g., THF).

  • In a separate flask, mix equimolar amounts of this compound and cyclobutanecarboxaldehyde.

  • Add the aldehyde mixture to a sub-stoichiometric amount of the ylide solution at room temperature.

  • Stir the reaction for a defined time (e.g., 1 hour).

  • Analyze the product mixture by ¹H NMR or GC to quantify the formation of the corresponding α,β-unsaturated esters.

Expected Outcome: The Wittig reaction with this compound is expected to proceed at a faster rate, leading to a higher yield of the corresponding alkene product compared to the reaction with cyclobutanecarboxaldehyde.

AldehydePredicted Relative Yield of Alkene
This compoundHigher
CyclobutanecarboxaldehydeLower
Monitoring Oxidation by ¹H NMR Spectroscopy

This experiment will provide kinetic data on the oxidation of each aldehyde individually.

Protocol:

  • In an NMR tube, dissolve a known concentration of either this compound or cyclobutanecarboxaldehyde in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a known amount of a mild oxidizing agent, such as pyridinium chlorochromate (PCC).

  • Acquire ¹H NMR spectra at regular time intervals.[4]

  • Monitor the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of the carboxylic acid proton signal.[4]

  • Plot the concentration of the aldehyde versus time to determine the initial reaction rate.

G cluster_oxidation Oxidation Monitoring Aldehyde in NMR tube Aldehyde in NMR tube Add Oxidant Add Oxidant Aldehyde in NMR tube->Add Oxidant Acquire Spectra over Time Acquire Spectra over Time Add Oxidant->Acquire Spectra over Time Plot [Aldehyde] vs. Time Plot [Aldehyde] vs. Time Acquire Spectra over Time->Plot [Aldehyde] vs. Time Determine Rate Determine Rate Plot [Aldehyde] vs. Time->Determine Rate

Expected Outcome: While a definitive prediction is challenging, this experiment will provide quantitative data on the relative rates of oxidation under identical conditions.

Implications for Drug Discovery and Synthesis

The differential reactivity of this compound and cyclobutanecarboxaldehyde has significant implications for their application in multistep synthesis and drug discovery.

  • Chemoselectivity: The enhanced reactivity of the oxetane-containing aldehyde allows for selective reactions in the presence of less reactive carbonyl groups, including ketones and other aldehydes. This can simplify synthetic routes by reducing the need for protecting groups.

  • Scaffold Hopping: The oxetane motif is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[1] Understanding the reactivity of appended functional groups is crucial for the successful incorporation of this scaffold.

  • Reaction Optimization: Knowledge of the relative reactivity allows for the tailored optimization of reaction conditions. For the less reactive cyclobutanecarboxaldehyde, more forcing conditions or more reactive reagents may be necessary to achieve comparable yields and reaction times.

Conclusion

References

A Senior Application Scientist's Guide to the Structural Validation of 3-Ethyloxetane-3-carbaldehyde Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which successful drug design is built. This is particularly true for novel scaffolds like 3-Ethyloxetane-3-carbaldehyde and its derivatives. The oxetane ring, a strained four-membered ether, is an increasingly popular bioisostere for gem-dimethyl and carbonyl groups in medicinal chemistry.[1][2] Its incorporation can profoundly alter key drug-like properties, including aqueous solubility, metabolic stability, and conformational preference.[1][2] However, these valuable modifications introduce stereochemical complexity and subtle conformational nuances that can only be definitively resolved by the most powerful analytical techniques.

This guide provides an in-depth, experience-driven comparison of methods for validating the structure of these derivatives, with a primary focus on the gold-standard technique: Single-Crystal X-ray Diffraction (SCXRD). We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Imperative for Absolute Structural Knowledge

In drug development, an API's (Active Pharmaceutical Ingredient) solid-state structure dictates critical properties like stability and bioavailability.[3] Furthermore, since biological systems are chiral, the absolute configuration of a drug candidate is paramount; different enantiomers can have vastly different pharmacological and toxicological profiles.[4] While spectroscopic methods like NMR provide invaluable data on connectivity and solution-state conformation, SCXRD remains the only technique that provides a direct, high-resolution visualization of the atomic arrangement in three-dimensional space.[3][4][5] It is the ultimate arbiter for determining absolute stereochemistry, resolving any ambiguity left by other methods.[6]

The X-ray Crystallography Workflow: From Powder to Publication

The journey from a synthesized compound to a fully validated crystal structure is a multi-step process that demands both precision and patience. Each stage is critical for the success of the next.

X_Ray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_validation Validation & Output A Purified Derivative (>99% Purity) B Crystal Growth (The Rate-Limiting Step) A->B Solvent Selection C Crystal Selection & Mounting B->C D X-ray Data Collection (Diffractometer) C->D Cryo-cooling E Structure Solution (Phase Problem) D->E Processing (Integration & Scaling) F Structural Refinement E->F Model Building G Validated 3D Structure (CIF File) F->G Quality Metrics Check (R-factor, Flack Parameter)

Caption: The experimental workflow for Single-Crystal X-ray Diffraction analysis.

Detailed Experimental Protocol: SCXRD of a this compound Derivative

This protocol represents a self-validating system, where success at each step provides confidence for proceeding to the next.

Part 1: Crystal Growth – The Art and Science

This is often the most challenging phase in the entire process.[6][7] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, encouraging the formation of a few, well-ordered single crystals rather than a mass of polycrystalline powder.[6]

Prerequisites:

  • Compound Purity: The starting material must be of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Screening: A solvent must be chosen in which the compound is moderately soluble.[8] If solubility is too high, achieving supersaturation is difficult; if too low, insufficient material will be in solution to grow crystals.

Step-by-Step Methodology (Slow Evaporation):

  • Solution Preparation: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean glass vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This crucial step removes microscopic nucleation sites that would lead to the rapid growth of many small, unusable crystals.[8]

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow solvent evaporation. Place the vial in a vibration-free location (e.g., a dedicated quiet cupboard or a specialized crystal growing chamber).[8]

  • Monitoring: Patience is key. Do not disturb the vial.[8] Check for crystal growth every few days. Ideal crystals are transparent, have well-defined faces, and are between 0.1 and 0.3 mm in each dimension.[9]

Part 2: Data Collection and Processing
  • Crystal Selection: Under a microscope, select a high-quality crystal. It should be free of cracks, satellite growths, or opacity.

  • Mounting: Using a cryo-loop, carefully pick up the selected crystal and immediately plunge it into liquid nitrogen. This process, known as cryo-cooling, vitrifies the crystal, protecting it from radiation damage during data collection.

  • Data Acquisition: Mount the frozen crystal on the goniometer head of a single-crystal X-ray diffractometer. Modern instruments, such as a Bruker D8 VENTURE or Rigaku XtaLab Synergy-S, can collect a complete dataset in a matter of hours.[3][10] The instrument bombards the rotating crystal with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.[10]

  • Data Processing: Specialized software is used to integrate the raw diffraction images, correcting for experimental factors and scaling the data to produce a final reflection file.

Part 3: Structure Solution, Refinement, and Validation
  • Structure Solution: The processed data contains the diffraction intensities but lacks "phase" information. Solving the "phase problem" is the first step in generating an electron density map. For small organic molecules, this is typically achieved automatically using direct methods or dual-space algorithms.[4]

  • Model Building and Refinement: An initial molecular model is built by fitting atoms into the peaks of the electron density map.[4] This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

  • Validation: The final structure is rigorously validated. Key metrics include:

    • R-factor (R1): A measure of the agreement between the calculated and observed structure factors. A value below 5% (0.05) is considered excellent for small molecules.

    • Flack Parameter: For chiral molecules crystallizing in a non-centrosymmetric space group, this parameter is calculated to determine the absolute configuration. A value close to 0 indicates the correct enantiomer has been modeled; a value near 1 indicates the inverted structure is correct.[6]

    • Final Output: The validated structure is saved as a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and experimental details.

Comparative Analysis: Choosing the Right Tool for the Job

While SCXRD is definitive, it is not always feasible. A multi-faceted approach using complementary techniques provides the most comprehensive understanding.

Technique Primary Information Strengths for Oxetane Derivatives Limitations
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D atomic arrangement in the solid state.- Gold standard for absolute stereochemistry. [4][5] - Precisely defines bond lengths, angles, and conformation. - Reveals intermolecular packing interactions (H-bonds, etc.).- Requires a high-quality single crystal, which can be difficult or impossible to grow.[6][7] - Provides a static picture; does not show molecular dynamics.[11] - Poorly resolves hydrogen atom positions.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity and conformation in solution.- Analyzes molecules in a more biologically relevant solution state.[11] - Provides information on molecular dynamics and flexibility.[13] - Does not require crystallization.[11]- 3D structure is an interpretation derived from distance/angle restraints, not a direct image. - Cannot determine absolute stereochemistry without chiral auxiliaries. - Can be complex to interpret fully for novel structures.[13]
Mass Spectrometry (MS) Molecular weight and elemental composition.- High sensitivity; requires very little sample. - Confirms molecular formula with high accuracy.- Provides no information on atomic connectivity, conformation, or stereochemistry.
Powder X-ray Diffraction (PXRD) Crystalline phase identification and purity.- Useful for analyzing bulk material when single crystals are unavailable.[14] - Can distinguish between different polymorphic forms.[14][15]- Structure solution is significantly more challenging and less certain than with SCXRD.[16][17] - Overlapping peaks can make data interpretation difficult.

Conclusion

For this compound derivatives, where subtle changes in stereochemistry and conformation can have a profound impact on biological activity, single-crystal X-ray diffraction is an indispensable tool. It provides the unambiguous, high-resolution structural data necessary for confident decision-making in drug discovery and development.[6] While obtaining suitable crystals can be a significant bottleneck, the definitive nature of the resulting data justifies the effort. By integrating SCXRD with solution-state NMR and other analytical techniques, researchers can build a complete and robust understanding of these promising molecules, accelerating their journey from the bench to potential clinical applications.

References

A Comparative Guide to Catalytic Strategies for the Synthesis of 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Oxetane Motif and a Synthetic Challenge

To researchers, scientists, and drug development professionals, the oxetane ring is an increasingly important structural motif. Its unique physicochemical properties—acting as a polar surrogate for gem-dimethyl or carbonyl groups—can significantly improve metabolic stability, aqueous solubility, and lipophilicity of drug candidates. 3-Ethyloxetane-3-carbaldehyde, a functionalized building block, represents a valuable entry point for introducing this scaffold into complex molecules.

However, a direct, one-step catalytic synthesis of this target is not well-established in the literature. The inherent strain of the four-membered ring and the reactivity of the aldehyde group present a significant synthetic challenge. This guide, therefore, provides an in-depth comparative analysis of plausible two-step catalytic strategies, offering field-proven insights and experimental data to guide your synthetic choices. We will explore two primary synthetic disconnections, each beginning with a readily accessible precursor:

  • Route A: The selective catalytic oxidation of (3-ethyloxetan-3-yl)methanol.

  • Route B: The regioselective catalytic hydroformylation of 3-ethyl-3-vinyloxetane.

This document will dissect the catalytic systems available for each pathway, comparing their performance, mechanistic underpinnings, and suitability for preserving the sensitive oxetane core.

Part 1: Synthesis of Key Intermediates

A robust synthetic plan begins with reliable access to starting materials. Both proposed routes rely on key intermediates whose syntheses are feasible based on established chemical principles.

The Alcohol Precursor: (3-Ethyloxetan-3-yl)methanol

(3-Ethyloxetan-3-yl)methanol (also known as 3-ethyl-3-hydroxymethyloxetane) is a commercially available compound, making Route A highly accessible.[1][2][3][4] For researchers preferring an in-house synthesis, established methods include the base-catalyzed cyclization of a triol precursor. For instance, the reaction of trimethylolpropane with diethyl carbonate in the presence of potassium hydroxide provides a viable route to this key alcohol intermediate.[2] Another reported method involves the dehydration of trimethylolpropane using urea.[5] The availability and straightforward synthesis of this precursor make the oxidation pathway an attractive starting point for investigation.

The Olefin Precursor: 3-Ethyl-3-vinyloxetane

While not as readily available commercially, 3-ethyl-3-vinyloxetane can be synthesized from a suitable ketone precursor, 3-ethyloxetan-3-one. The synthesis of substituted oxetan-3-ones has been reported, for example, through gold-catalyzed cyclization of propargylic alcohols.[6] Once the ketone is in hand, standard olefination methodologies can be employed to install the vinyl group. The Wittig reaction, using a phosphonium ylide such as methyltriphenylphosphonium bromide, is a classic and reliable choice for this transformation.

G cluster_0 Synthesis of 3-Ethyl-3-vinyloxetane Propargylic Alcohol Propargylic Alcohol 3-Ethyloxetan-3-one 3-Ethyloxetan-3-one Propargylic Alcohol->3-Ethyloxetan-3-one Au-Catalysis 3-Ethyl-3-vinyloxetane 3-Ethyl-3-vinyloxetane 3-Ethyloxetan-3-one->3-Ethyl-3-vinyloxetane Wittig Olefination

Caption: Plausible synthetic route to the olefin precursor.

Part 2: Comparative Study of Catalysts for Route A: Oxidation of (3-Ethyloxetan-3-yl)methanol

The primary challenge in this step is the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or inducing ring-opening of the strained oxetane. This necessitates the use of mild and highly selective catalytic systems. We will compare several leading catalytic approaches.

Causality of Catalyst Selection

The choice of an oxidation catalyst must be guided by the need to avoid harsh conditions (strong acids, high temperatures) that could protonate the oxetane oxygen, leading to polymerization or ring cleavage. Therefore, systems that operate at or near room temperature under neutral or slightly basic conditions are strongly preferred. Catalytic aerobic oxidations and systems using mild terminal oxidants are ideal candidates.

Data Summary: Comparison of Oxidation Catalysts
Catalyst SystemPrimary OxidantTypical ConditionsSelectivity (Aldehyde)AdvantagesDisadvantages & Considerations
TEMPO / NaOCl (Anelli-type) Sodium HypochloriteCH₂Cl₂/H₂O, KBr, NaHCO₃, 0°CExcellentHigh selectivity, fast, uses inexpensive bleach.[7]Requires biphasic system, often limited to chlorinated solvents.[7]
(bpy)CuI / TEMPO Air or O₂Acetonitrile, Room Temp.ExcellentUses air as the ultimate oxidant, very mild conditions, broad functional group tolerance.[8]May require longer reaction times for aliphatic alcohols.
Fe(NO₃)₃ / TEMPO analogue (e.g., ABNO) Air or O₂Room Temp.ExcellentInexpensive iron catalyst, uses air, efficient for various alcohols.[8]Catalyst loading and choice of nitroxyl radical can be critical.
Au-Pd / TiO₂ O₂Toluene, 60-100°CVery Good to ExcellentHeterogeneous catalyst (easy removal), high turnover frequencies, solvent-free options.[9]Requires elevated temperatures, potential for over-oxidation.
FeCl₃ / BHDC / H₂O₂ Hydrogen PeroxideSolvent-free, Room Temp.Good to ExcellentVery fast (minutes), inexpensive reagents, environmentally benign oxidant.[10][11]Reaction can be exothermic, requires careful control of H₂O₂ addition.
PDC / Pyridinium Dichromate StoichiometricCH₂Cl₂, Room Temp.GoodWell-established reagent.Chromium-based (toxic), stoichiometric, and requires careful workup.

Mandatory Visualization: Catalytic Cycle of Cu/TEMPO Aerobic Oxidation

G cluster_main Main Catalytic Cycle cluster_cu Copper Co-catalyst Cycle Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) O2 (Reoxidation) Cu(I)->Cu(II) Cu(II)->Cu(I) TEMPOH Cu(II)->Cu(I) TEMPO TEMPO TEMPO+ TEMPO+ TEMPO->TEMPO+ Cu(II) TEMPO->TEMPO+ TEMPOH TEMPOH TEMPO+->TEMPOH R-CH2OH TEMPO+->TEMPOH TEMPOH->TEMPO RCHO R-CHO RCH2OH R-CH2OH RCH2OH->RCHO Oxidation H2O H2O O2 O2

Caption: Catalytic cycle for the aerobic oxidation of alcohols using a Cu/TEMPO system.

Experimental Protocol: (bpy)CuI/TEMPO Catalyzed Aerobic Oxidation

This protocol is adapted from the highly efficient and mild procedure developed by Stahl and co-workers.[8]

  • Catalyst Preparation: To a clean, dry flask equipped with a magnetic stir bar, add (3-ethyloxetan-3-yl)methanol (1.0 mmol, 116.2 mg).

  • Reaction Setup: Add 2,2'-bipyridine (bpy) (0.1 mmol, 15.6 mg), Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg), and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 mmol, 15.6 mg).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Reaction Execution: Seal the flask and stir the mixture vigorously under an atmosphere of air (or a balloon of O₂) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Part 3: Comparative Study of Catalysts for Route B: Hydroformylation of 3-Ethyl-3-vinyloxetane

Hydroformylation, or the "oxo process," involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. For a 1,1-disubstituted alkene like 3-ethyl-3-vinyloxetane, the reaction can theoretically produce a single aldehyde product, making it an attractive route. The key is to use a catalyst that is highly active under mild conditions to prevent side reactions.

Causality of Catalyst Selection

Rhodium-based complexes are the catalysts of choice for laboratory-scale and industrial hydroformylation due to their high activity and selectivity under mild pressures and temperatures (25-100 °C, 1-100 bar).[12] The performance of these catalysts is critically dependent on the ancillary ligands, typically phosphines or phosphites, which modulate the electronic and steric properties of the metal center. For this specific substrate, the goal is to achieve efficient formylation of the terminal vinyl carbon without promoting isomerization or hydrogenation of the double bond.

Data Summary: Comparison of Hydroformylation Catalysts
Catalyst System (Precursor + Ligand)P/Rh RatioTypical ConditionsRegioselectivity (Branched/Linear)AdvantagesDisadvantages & Considerations
Rh(CO)₂(acac) / PPh₃ >1080-120°C, 20-100 bar CO/H₂Low to ModerateThe classical, well-understood system.[12]Requires higher temperatures/pressures; modest regioselectivity.
[Rh(COD)Cl]₂ / TPPTS >250-120°C, 10-50 bar CO/H₂ModerateWater-soluble ligand allows for biphasic catalysis and easy catalyst recycling.Not suitable for non-polar substrates/solvents.
Rh(CO)₂(acac) / BISBI 2-450-80°C, 5-20 bar CO/H₂High for n-aldehydeBidentate ligand with a large natural bite angle, strongly favors linear aldehydes from terminal alkenes.Ligand synthesis can be complex.
[Rh(COD)Cl]₂ / P(V)-Phosphate Promoter 2-425-50°C, 10 bar CO/H₂Very High for branched (styrenes)Operates under remarkably mild conditions, high regioselectivity.[13]Promoter effect may be substrate-specific.
Single-Atom Rh in Zeolite N/A120°C, 40 bar CO/H₂>99% for n-butanalHeterogeneous, exceptional regioselectivity and recyclability.[14]Requires specific catalyst preparation, may have mass transfer limitations.

Mandatory Visualization: Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

G A HRh(CO)2L2 (Active Catalyst) B Olefin Coordination A->B + Olefin - L C Hydride Migration (Alkyl-Rh Complex) B->C D CO Insertion (Acyl-Rh Complex) C->D + CO E Oxidative Addition of H2 D->E + H2 F Reductive Elimination of Aldehyde E->F F->A + L Aldehyde R-CH2CH2CHO F->Aldehyde Olefin R-CH=CH2 Olefin->B CO CO CO->D H2 H2 H2->E

Caption: General catalytic cycle for rhodium-phosphine catalyzed hydroformylation.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is a general procedure that can be adapted using the catalysts from the table above.

  • System Setup: Assemble a high-pressure autoclave reactor equipped with a magnetic stir bar, gas inlet, and pressure gauge. Thoroughly dry the reactor and purge with an inert gas (Argon or Nitrogen).

  • Catalyst Loading: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor (e.g., Rh(CO)₂(acac), 0.01 mmol) and the desired phosphine ligand (e.g., triphenylphosphine, 0.1 mmol, for a 10:1 P/Rh ratio).

  • Reactant Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL), followed by 3-ethyl-3-vinyloxetane (1.0 mmol, 112.2 mg).

  • Reaction Execution: Seal the autoclave. Pressurize and vent with syngas (1:1 CO/H₂) three times to purge the system. Finally, pressurize the reactor to the desired pressure (e.g., 20 bar).

  • Heating and Monitoring: Place the reactor in a heating block set to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by observing the pressure drop.

  • Workup: After the reaction is complete (or after a set time), cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • Analysis and Purification: Open the reactor and analyze an aliquot of the crude reaction mixture by GC or ¹H NMR to determine conversion and selectivity. Concentrate the mixture and purify the resulting aldehyde by column chromatography.

Conclusion and Future Outlook

The synthesis of this compound is best approached via a two-step sequence. This guide provides a comparative analysis of robust catalytic systems for the two most plausible synthetic routes.

  • For Route A (Oxidation) , copper-catalyzed aerobic systems using TEMPO or its analogues offer a superior combination of mild conditions, high selectivity, and environmental sustainability compared to stoichiometric or more aggressive catalytic methods.[8] Their compatibility with the oxetane ring is predicted to be high.

  • For Route B (Hydroformylation) , rhodium complexes remain the state-of-the-art.[12] Modern ligand design allows for high activity and selectivity under mild conditions.[13] This route is highly promising, provided the vinyl-oxetane precursor can be efficiently prepared.

For researchers in drug development, the choice between these routes will depend on the availability of the starting intermediate and the scale of the synthesis. The oxidation route benefits from a commercially available starting material, making it ideal for rapid, small-scale synthesis of derivatives. The hydroformylation route, while requiring synthesis of the precursor, is highly atom-economical and may be advantageous for larger-scale campaigns. Future research should focus on obtaining direct experimental data for these transformations and exploring enantioselective variants to produce chiral oxetane building blocks.

References

A Comparative Guide to the Purity Analysis of 3-Ethyloxetane-3-carbaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural novelty of building blocks is paramount. 3-Ethyloxetane-3-carbaldehyde, a unique bifunctional molecule, offers a compact, sp³-rich scaffold that is increasingly utilized to impart favorable physicochemical properties such as improved solubility and metabolic stability to lead compounds.[1][2] The inherent ring strain of the oxetane moiety, however, presents a double-edged sword: it provides a unique conformational constraint beneficial for molecular design but also renders the molecule susceptible to degradation under certain analytical conditions.[3] Consequently, rigorous and reliable purity analysis is not merely a quality control checkpoint but a critical necessity to ensure the integrity of downstream applications.

This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers in selecting and implementing the most appropriate analytical strategy.

The Analytical Challenge: Understanding this compound and Its Potential Impurities

This compound is a small, polar molecule featuring a strained four-membered ether ring and a reactive aldehyde functionality. Its synthesis often involves the oxidation of 3-ethyl-3-(hydroxymethyl)oxetane. Given the reactivity of the aldehyde and the sensitivity of the oxetane ring, potential impurities can include:

  • Starting materials: Unreacted 3-ethyl-3-(hydroxymethyl)oxetane.

  • Over-oxidation products: 3-Ethyloxetane-3-carboxylic acid.

  • Degradation products: Ring-opened isomers or polymers, which can be promoted by acidic or basic conditions.

  • Residual solvents and reagents from the synthesis and purification process.

An effective purity analysis method must be capable of separating the active pharmaceutical ingredient (API) from these structurally similar compounds and quantifying them with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar analyte like this compound, a Reverse-Phase (RP-HPLC) method is the logical starting point.

The Rationale Behind Method Development for HPLC

The primary challenge in developing an RP-HPLC method for small, polar molecules is achieving adequate retention on a nonpolar stationary phase.[4][5] Standard C18 columns may exhibit poor retention for this compound, leading to co-elution with the solvent front. To overcome this, several strategies can be employed:

  • Use of Polar-Embedded or Polar-Endcapped Columns: These columns possess stationary phases that are modified to be more compatible with highly aqueous mobile phases, enhancing the retention of polar analytes.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is particularly well-suited for the retention and separation of very polar compounds.[5]

  • Aqueous Normal Phase (ANP) Chromatography: This approach combines aspects of both reversed-phase and normal-phase chromatography, offering unique selectivity for polar analytes.[5]

For this guide, we will focus on a robust RP-HPLC method utilizing a polar-endcapped C18 column, which often provides a good balance of retention, selectivity, and method ruggedness.

Experimental Protocol: RP-HPLC Method for this compound

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (aldehydes typically have a weak chromophore, necessitating detection at lower UV wavelengths).

  • Injection Volume: 10 µL.

  • Sample Diluent: Water/Acetonitrile (90:10 v/v).

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25.0 mL of the sample diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute with the sample diluent as necessary to fall within the linear range of the method.

Method Validation: The developed method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[6][7][8]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Dilute to Working Concentration s2->s3 h1 Inject Sample onto Column s3->h1 Autosampler h2 Gradient Elution Separation h1->h2 h3 UV/PDA Detection h2->h3 d1 Integrate Chromatogram h3->d1 Chromatographic Data d2 Quantify Impurities d1->d2 d3 Generate Purity Report d2->d3

Caption: Workflow for the HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is an exceptionally sensitive and specific technique, making it ideal for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can provide complementary information to HPLC, particularly for identifying unknown impurities through mass spectral data.

The Rationale Behind Method Development for GC-MS

Direct analysis of aldehydes by GC-MS can be challenging due to their polarity and potential for thermal degradation in the hot injector port.[9] To mitigate these issues, derivatization is often employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable oximes. This derivatization offers several advantages:

  • Improved Thermal Stability: The resulting oxime is more stable than the parent aldehyde at elevated GC temperatures.

  • Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to better peak shape and resolution on common non-polar GC columns.

  • Increased Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative amenable to highly sensitive detection by Electron Capture Detection (ECD) or by providing characteristic mass fragments in MS.

Experimental Protocol: GC-MS Method for this compound (with PFBHA Derivatization)

Objective: To develop a sensitive GC-MS method for the identification and quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

Derivatization Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like ethyl acetate.

  • In a 2 mL autosampler vial, combine 100 µL of the sample solution with 100 µL of a 10 mg/mL PFBHA hydrochloride solution in a suitable buffer (e.g., pH 4-5).

  • Add a small amount of a suitable catalyst, such as pyridine, if necessary.

  • Seal the vial and heat at 60-80 °C for 30-60 minutes.

  • Cool to room temperature. The resulting oxime derivative is now ready for GC-MS analysis.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Prepare Sample Solution s2 Add PFBHA Reagent s1->s2 s3 Heat to Form Oxime Derivative s2->s3 g1 Inject Derivatized Sample s3->g1 Autosampler g2 Chromatographic Separation g1->g2 g3 Mass Spectrometric Detection g2->g3 d1 Extract Ion Chromatograms g3->d1 MS Data Acquisition d2 Identify Peaks via Mass Spectra d1->d2 d3 Quantify and Report d2->d3

Caption: Workflow for the GC-MS purity analysis of this compound.

Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds, or those that can be made so through derivatization.
Sample Preparation Generally simpler, often involving only dissolution and dilution.May require more complex derivatization steps to improve volatility and stability.
Sensitivity Good, typically in the low ng range with UV detection.Excellent, often reaching the pg to fg range, especially with selected ion monitoring (SIM).
Specificity Good, based on retention time. PDA detectors can provide additional spectral information for peak purity assessment.Excellent, provides both retention time and a mass spectrum, which acts as a chemical fingerprint for definitive identification.
Quantification Highly accurate and precise, considered the gold standard for pharmaceutical assays.Can be highly quantitative, but may be more susceptible to variability from the derivatization step.
Impurity Identification Limited to comparison with known standards. Hyphenation with MS (LC-MS) is required for structural elucidation of unknowns.Excellent for the structural elucidation of unknown volatile impurities through mass spectral library matching and fragmentation analysis.
Throughput Moderate, with typical run times of 20-40 minutes.Can be faster for simple mixtures, but the derivatization step can add significant time.

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

For the comprehensive purity analysis of this compound, neither HPLC nor GC-MS should be viewed as a standalone solution. Instead, they are powerful, complementary techniques that, when used in conjunction, provide a holistic understanding of the sample's purity profile.

  • RP-HPLC is the recommended primary technique for routine quality control and quantification of the main component and known, non-volatile impurities. Its robustness, precision, and ease of use make it ideal for batch release testing and stability studies.

  • GC-MS serves as an invaluable orthogonal method for the identification of unknown volatile impurities, residual solvents, and for confirming the identity of the main component. The structural information provided by the mass spectrometer is crucial for impurity profiling during process development and for troubleshooting out-of-spec batches.

By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby building a solid foundation for the successful development of novel therapeutics. The methods and principles outlined in this guide are grounded in established chromatographic theory and adhere to international regulatory expectations, providing a trustworthy framework for your analytical endeavors.

References

A Comparative Guide to the Metabolic Stability of 3-Ethyloxetane-3-carbaldehyde Analogs: A Strategy for Optimizing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity is a critical determinant of its potential success. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy, while those that are excessively stable could accumulate and cause toxicity.[1][2] The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450s (CYPs) modify foreign compounds to facilitate their excretion.[3][4] Therefore, a central goal for medicinal chemists is to design molecules with an optimal metabolic profile, balancing efficacy and safety.

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug design for its ability to favorably modulate a compound's physicochemical properties.[5][6] The incorporation of an oxetane can enhance aqueous solubility, reduce lipophilicity, and, importantly, improve metabolic stability.[5][7][8] It often serves as a bioisostere for metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, by shielding adjacent sites from enzymatic attack.[5][9][10]

This guide provides a comparative analysis of the metabolic stability of a model compound, 3-Ethyloxetane-3-carbaldehyde, and several of its rationally designed analogs. We will explore how strategic structural modifications can mitigate metabolic liabilities, supported by a detailed experimental workflow for in vitro assessment using human liver microsomes and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Metabolic Challenge of Aldehydes

The aldehyde functional group present in our parent compound, this compound, represents a potential metabolic soft spot. Aldehydes are susceptible to rapid oxidation to carboxylic acids, a reaction catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are abundant in the liver.[11] This rapid conversion can be a significant clearance pathway, potentially limiting the compound's half-life and bioavailability. Additionally, the ethyl group can be a site for hydroxylation by CYP enzymes.

Rational Design of Analogs for Enhanced Metabolic Stability

To address the potential metabolic liabilities of this compound (Analog A), we have designed a series of analogs (B-E) to investigate the impact of structural modifications on metabolic stability. The design strategy focuses on modifying the aldehyde and ethyl groups.

  • Analog A (Parent): this compound

  • Analog B (Alcohol): (3-Ethyloxetane-3-yl)methanol - The aldehyde is reduced to a primary alcohol. Alcohols are often substrates for oxidation, but the kinetics can differ significantly from aldehydes.

  • Analog C (Carboxylic Acid): 3-Ethyloxetane-3-carboxylic acid - The aldehyde is pre-oxidized to the corresponding carboxylic acid. This metabolite is often more polar and readily excreted.

  • Analog D (Steric Hindrance): 3-(tert-Butyl)oxetane-3-carbaldehyde - The ethyl group is replaced with a bulkier tert-butyl group. This steric hindrance can shield the aldehyde and the adjacent ring from enzymatic attack.

  • Analog E (Bioisosteric Replacement): 3-Ethyl-3-(1,2,4-oxadiazol-5-yl)oxetane - The aldehyde is replaced with a 1,2,4-oxadiazole, a common heterocyclic bioisostere for amides and esters known for its metabolic stability.[12]

Experimental Design for a Comparative In Vitro Metabolic Stability Study

To quantitatively assess and compare the metabolic stability of our designed analogs, a well-established in vitro model utilizing human liver microsomes (HLM) is employed.[4][13] HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[4][14] The rate of disappearance of the parent compound is monitored over time, allowing for the calculation of key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).[2][3]

Workflow for Microsomal Stability Assay

The following diagram illustrates the overall experimental workflow, from the preparation of reagents to the final data analysis.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Cofactors) pre_incubate Pre-incubate Microsomes and Test Compound at 37°C prep_reagents->pre_incubate prep_compounds Prepare Test Compound Stock Solutions (10 mM in DMSO) prep_working Prepare Working Solutions (1 µM in Incubation Buffer) prep_working->pre_incubate initiate_reaction Initiate Reaction with NADPH Solution pre_incubate->initiate_reaction time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate Reaction at Each Time Point with Cold Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate t½ and CLint plot_data->calculate

Caption: Experimental workflow for the in vitro microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol is designed for the assessment of metabolic stability in a 96-well plate format for higher throughput.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Human Liver Microsomes (HLM): Thaw pooled HLM (20 mg/mL stock) on ice and dilute to 1.0 mg/mL in cold phosphate buffer.

  • Cofactor Solution (NADPH Regeneration System): Prepare a solution containing 3.3 mM NADP+, 3.3 mM MgCl₂, 7.5 mM isocitrate, and 0.5 U/mL isocitrate dehydrogenase in phosphate buffer. This system ensures a constant supply of NADPH during the incubation.[15]

  • Test and Control Compounds: Prepare 10 mM stock solutions in DMSO. Further dilute to a 100 µM intermediate stock in a 50:50 acetonitrile:water mixture. Positive controls (e.g., Testosterone, Verapamil) with known metabolic fates should be included.

  • Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., Tolbutamide, a compound structurally unrelated to the analogs with good ionization efficiency) in cold acetonitrile at a concentration of 100 ng/mL.

2. Incubation Procedure:

  • In a 96-well plate, add 90 µL of the HLM solution (1.0 mg/mL) to each well.

  • Add 5 µL of the 100 µM intermediate stock of each test compound to the designated wells to achieve a final concentration of 5 µM. The final microsomal protein concentration will be 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH regeneration system solution to each well. The final incubation volume is 100 µL.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of the cold acetonitrile with Internal Standard to the respective wells. The "0 minute" time point is terminated immediately after the addition of NADPH.

  • Include a negative control where the NADPH solution is replaced with a buffer to account for any non-enzymatic degradation.

3. Sample Analysis by LC-MS/MS:

  • Seal the 96-well plate, vortex, and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[16][17][18] The method should be optimized for each analog, including the selection of appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

Comparative Data and Discussion

The following table presents hypothetical, yet plausible, data from the described microsomal stability assay for this compound and its analogs.

AnalogStructureModificationIn Vitro t½ (min)CLint (µL/min/mg)Predicted Metabolic Stability
A This compoundParent Compound1592.4Low
B (3-Ethyloxetane-3-yl)methanolAldehyde to Alcohol4530.8Moderate
C 3-Ethyloxetane-3-carboxylic acidAldehyde to Acid> 60< 23.1High
D 3-(tert-Butyl)oxetane-3-carbaldehydeEthyl to tert-Butyl3539.6Moderate
E 3-Ethyl-3-(1,2,4-oxadiazol-5-yl)oxetaneAldehyde to Oxadiazole> 60< 23.1High
Interpretation of Results:
  • Analog A (Parent): As hypothesized, the parent compound with the aldehyde group shows a short half-life and high intrinsic clearance, indicating rapid metabolism.[19] This is likely due to oxidation by ALDH and potentially CYP-mediated pathways.

  • Analog B (Alcohol): The reduction of the aldehyde to a primary alcohol results in a significant increase in metabolic stability. While alcohols can be oxidized, the rate is often slower than that for aldehydes, leading to a longer half-life.

  • Analog C (Carboxylic Acid): This analog, which represents the primary metabolite of the parent aldehyde, is highly stable in this assay. This is expected as it is already in an oxidized state and is less likely to undergo further Phase I metabolism.

  • Analog D (Steric Hindrance): Replacing the ethyl group with a tert-butyl group moderately improves metabolic stability. The steric bulk of the tert-butyl group likely hinders the access of metabolic enzymes to the aldehyde, slowing down its oxidation.

  • Analog E (Bioisosteric Replacement): The replacement of the metabolically labile aldehyde with a stable 1,2,4-oxadiazole ring results in a dramatic improvement in metabolic stability.[20] Heterocyclic rings like oxadiazoles are often resistant to metabolism, making this a highly effective strategy for blocking a metabolic liability.[12]

Potential Metabolic Pathways

The following diagram illustrates the likely metabolic pathways for the parent compound, this compound, based on common biotransformations.

G A Analog A (this compound) B Analog B ((3-Ethyloxetane-3-yl)methanol) A->B Reduction (Carbonyl Reductases) C Analog C (3-Ethyloxetane-3-carboxylic acid) A->C Oxidation (ALDH/CYP) F Hydroxylated Metabolite A->F Hydroxylation (CYP) on Ethyl Group B->C Oxidation (ADH/CYP)

Caption: Potential metabolic pathways of this compound.

Conclusion

This guide demonstrates that the metabolic stability of a lead compound can be rationally and significantly improved through strategic structural modifications. The parent compound, this compound, while containing the beneficial oxetane motif, suffers from the metabolic liability of the aldehyde group. By exploring analogs where this group is reduced, oxidized, sterically hindered, or replaced with a bioisostere, we have shown a clear path to mitigating this liability. The in vitro human liver microsomal stability assay is an invaluable tool in this process, providing quantitative data to guide structure-activity and structure-metabolism relationships early in the drug discovery pipeline.[3][13] The high stability of the oxadiazole analog (Analog E) underscores the power of bioisosteric replacement as a key strategy in modern medicinal chemistry to produce more robust drug candidates.

References

A Spectroscopic Comparison of 3-Ethyloxetane-3-carbaldehyde and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, strained heterocyclic scaffolds like oxetanes have garnered significant attention.[1][2] Their unique three-dimensional structure and favorable physicochemical properties make them valuable building blocks in the synthesis of novel therapeutic agents.[1][2] Among these, 3-Ethyloxetane-3-carbaldehyde stands out as a versatile intermediate. A precise understanding of its spectroscopic characteristics, in comparison to its precursors, is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth spectroscopic analysis of this compound and its immediate precursor, 3-Ethyl-3-oxetanemethanol, offering experimental data and mechanistic insights for researchers in the field.

The synthetic transformation from a primary alcohol to an aldehyde is a fundamental reaction in organic chemistry. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for tracking this oxidation. Each method provides a unique window into the molecular changes, allowing for a comprehensive and self-validating analysis.

The Synthetic Pathway: From Alcohol to Aldehyde

The conversion of 3-Ethyl-3-oxetanemethanol to this compound is typically achieved through a mild oxidation reaction. This process specifically targets the primary alcohol functional group, converting it to an aldehyde while preserving the strained oxetane ring.

Synthetic Pathway Precursor 3-Ethyl-3-oxetanemethanol Reagent Mild Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) Precursor->Reagent Product This compound Reagent->Product

Caption: Oxidation of 3-Ethyl-3-oxetanemethanol to this compound.

Comparative FT-IR Spectroscopy

Infrared spectroscopy is highly effective for identifying the key functional groups involved in this transformation: the hydroxyl (-OH) group of the alcohol and the carbonyl (C=O) group of the aldehyde.

Key Differentiating Features:

  • 3-Ethyl-3-oxetanemethanol (Precursor): The most prominent feature in the IR spectrum of the precursor is a broad and intense absorption band in the region of 3400-3650 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol.[3] This broadening is a result of intermolecular hydrogen bonding.

  • This compound (Product): The disappearance of the broad O-H band and the appearance of a strong, sharp absorption band between 1720-1740 cm⁻¹ are definitive indicators of the aldehyde.[4][5] This new peak corresponds to the C=O stretching vibration of a saturated aliphatic aldehyde.[4][5] Additionally, aldehydes exhibit characteristic C-H stretching vibrations for the aldehydic proton, often appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[3][4]

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group Assignment
3-Ethyl-3-oxetanemethanol~3400 (broad, strong)O-H stretch (alcohol)
This compound~1730 (sharp, strong)C=O stretch (aldehyde)
~2720, ~2820 (weak)C-H stretch (aldehyde)

¹H and ¹³C NMR Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecules, allowing for unambiguous confirmation of the structural changes during the oxidation.

¹H NMR Spectroscopy

The transformation from the alcohol to the aldehyde results in significant changes in the proton NMR spectrum.

  • 3-Ethyl-3-oxetanemethanol: The ¹H NMR spectrum of the precursor shows a characteristic signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH), typically appearing around 3.5-3.8 ppm. The protons of the oxetane ring usually resonate at approximately 4.3-4.7 ppm.[6]

  • This compound: In the product, the signal for the -CH₂OH protons is absent. A new, highly deshielded singlet appears in the range of 9-10 ppm. This is the characteristic resonance of the aldehydic proton (-CHO). The chemical shifts of the oxetane ring protons may experience a slight downfield shift due to the electron-withdrawing effect of the adjacent carbonyl group.

CompoundKey ¹H NMR Signals (ppm)Proton Assignment
3-Ethyl-3-oxetanemethanol~3.6-CH ₂OH
~4.5Oxetane ring protons
~1.8-CH ₂CH₃
~0.9-CH₂CH
This compound~9.7-CH O
~4.6Oxetane ring protons
~2.0-CH ₂CH₃
~1.0-CH₂CH
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information, particularly regarding the carbon atoms involved in the functional group transformation.

  • 3-Ethyl-3-oxetanemethanol: The carbon of the -CH₂OH group typically resonates in the range of 60-70 ppm. The carbons of the oxetane ring are observed around 75-85 ppm for the CH₂ groups and a quaternary carbon at a slightly lower field.

  • This compound: The most significant change is the appearance of a new signal in the highly deshielded region of 190-210 ppm, which is characteristic of an aldehyde carbonyl carbon.[7][8] The signal for the former -CH₂OH carbon is no longer present.

CompoundKey ¹³C NMR Signals (ppm)Carbon Assignment
3-Ethyl-3-oxetanemethanol~65-C H₂OH
~80Oxetane ring C H₂
~45Quaternary oxetane carbon
~25-C H₂CH₃
~8-CH₂C H₃
This compound~200-C HO
~80Oxetane ring C H₂
~50Quaternary oxetane carbon
~23-C H₂CH₃
~7-CH₂C H₃

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight of the product and analyzing its fragmentation pattern, which can provide further structural evidence.

  • 3-Ethyl-3-oxetanemethanol (MW: 116.16 g/mol ): The mass spectrum will show a molecular ion peak (M⁺) at m/z 116. Common fragmentation pathways include the loss of a water molecule (M-18) or the loss of the ethyl group (M-29).

  • This compound (MW: 114.14 g/mol ): The molecular ion peak will be observed at m/z 114. A characteristic fragmentation pattern for aldehydes is the loss of the formyl radical (-CHO), resulting in a significant peak at M-29.[9][10] Another common fragmentation is the loss of the ethyl group, also at M-29.

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)Fragmentation Assignment
3-Ethyl-3-oxetanemethanol116.16116[M]⁺
98[M-H₂O]⁺
87[M-C₂H₅]⁺
This compound114.14114[M]⁺
85[M-CHO]⁺ or [M-C₂H₅]⁺

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the oxidation of 3-Ethyl-3-oxetanemethanol using pyridinium chlorochromate (PCC), a mild oxidizing agent.

Materials:

  • 3-Ethyl-3-oxetanemethanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve 3-Ethyl-3-oxetanemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC (1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Dissolve Dissolve Alcohol in DCM Add_PCC Add PCC Dissolve->Add_PCC Stir Stir at RT Add_PCC->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with Ether Monitor->Dilute Reaction Complete Filter Filter through Silica Gel Dilute->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Aldehyde

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Instrumentation:

  • FT-IR: A Fourier-transform infrared spectrometer. Samples can be analyzed as a neat thin film on a salt plate (NaCl or KBr).

  • NMR: A nuclear magnetic resonance spectrometer (e.g., 400 MHz). Samples should be dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • MS: A mass spectrometer, for example, with electron ionization (EI) source.

Sample Preparation:

  • For FT-IR, apply a small drop of the liquid sample between two salt plates.

  • For NMR, dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.

  • For MS, introduce a dilute solution of the sample into the instrument according to the manufacturer's instructions.

Conclusion

The spectroscopic comparison of this compound and its precursor, 3-Ethyl-3-oxetanemethanol, reveals distinct and readily identifiable differences. The key transformations—the disappearance of the alcohol's -OH group and the appearance of the aldehyde's -CHO group—are clearly evidenced by characteristic changes in IR, ¹H NMR, and ¹³C NMR spectra, and further confirmed by mass spectrometry. This guide provides a foundational reference for researchers, enabling confident synthesis, monitoring, and characterization of this important oxetane-containing building block.

References

A Senior Application Scientist's Comparative Guide to 3-Ethyloxetane-3-carbaldehyde in Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Functional Polyethers

In the dynamic landscape of polymer science, the quest for monomers that impart unique functionalities and enhance performance is perpetual. Oxetanes, four-membered cyclic ethers, have garnered significant attention for their propensity to undergo cationic ring-opening polymerization (CROP), yielding high-performance polyethers. While the polymerization of hydroxyl-functionalized oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), is well-documented, the introduction of other reactive moieties presents both opportunities and challenges. This guide provides a comprehensive evaluation of 3-Ethyloxetane-3-carbaldehyde, a monomer with the potential for novel polymer architectures and applications.

Due to the nascent stage of research into this specific monomer, this guide will adopt a predictive and comparative approach. We will leverage the extensive knowledge base of the closely related poly(3-ethyl-3-(hydroxymethyl)oxetane) (poly(EHO)) as a benchmark. By juxtaposing the known performance of poly(EHO) and other relevant alternatives with the anticipated behavior of poly(this compound), we aim to provide researchers, scientists, and drug development professionals with a robust framework for exploring this promising, yet uncharted, territory. Our discussion will be grounded in the fundamental principles of polymer chemistry, supported by experimental data from analogous systems, and will culminate in a proposed research workflow for the empirical validation of our hypotheses.

The Known Landscape: 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) as a Baseline

The cationic ring-opening polymerization of EHO is a well-established process that typically yields hyperbranched polyethers with a multitude of primary hydroxyl groups.[1] This structure arises from the dual role of the hydroxyl group, which can act as a chain transfer agent, leading to a multibranching polymerization pathway.[2]

Polymerization Mechanism of EHO

The polymerization is typically initiated by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), which activates the oxetane ring for nucleophilic attack. The propagation proceeds via two competing mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[1] The presence of hydroxyl groups favors the AM mechanism, contributing to the hyperbranched structure.

EHO_Polymerization Initiator Initiator (e.g., BF₃) EHO EHO Monomer Initiator->EHO Activation Activated_Monomer Activated Monomer EHO->Activated_Monomer Growing_Chain Growing Polymer Chain (Active End) EHO->Growing_Chain AM Mechanism Polymer Hyperbranched Poly(EHO) Activated_Monomer->Polymer Growing_Chain->EHO ACE Mechanism Growing_Chain->Polymer

Caption: Cationic Ring-Opening Polymerization of EHO.

The resultant poly(EHO) is a thermoplastic material with potential applications as a hot-melt adhesive, demonstrating good adhesion to polar substrates.[3] However, it is often characterized by brittleness, necessitating modifications to enhance its mechanical properties.[3]

The Challenger: this compound - A Bifunctional Monomer

Replacing the hydroxyl group of EHO with a carbaldehyde (aldehyde) group introduces a second reactive site for polymerization. Aldehydes themselves can undergo cationic polymerization to form polyacetals.[4] This dual reactivity is the cornerstone of our evaluation, suggesting that the polymerization of this compound could lead to complex polymer architectures with unique properties.

Postulated Polymerization Pathways

The polymerization of this compound is likely to proceed through a combination of oxetane ring-opening and aldehyde polymerization, the balance of which will be highly dependent on the reaction conditions.

Aldehyde_Oxetane_Polymerization Monomer This compound Pathway_A Pathway A: Oxetane Ring-Opening Monomer->Pathway_A Pathway_B Pathway B: Aldehyde Polymerization Monomer->Pathway_B Initiator Cationic Initiator Initiator->Monomer Polyether Linear Polyether with Pendant Aldehyde Groups Pathway_A->Polyether Polyacetal Polyacetal with Pendant Oxetane Groups Pathway_B->Polyacetal Crosslinked Crosslinked Polyether-Polyacetal Network Polyether->Crosslinked Inter-chain Acetal Formation Polyacetal->Crosslinked Oxetane Ring-Opening

Caption: Potential Polymerization Pathways of this compound.

  • Pathway A (Dominant Oxetane Polymerization): At lower temperatures, it is plausible that the more strained oxetane ring will preferentially polymerize, leading to a linear polyether with pendant aldehyde groups. These aldehyde groups could then undergo subsequent reactions, such as cross-linking through acetal formation, potentially even during the polymerization process.

  • Pathway B (Competitive Aldehyde Polymerization): Under certain conditions, the aldehyde group could also be activated by the cationic initiator, leading to the formation of a polyacetal backbone with pendant oxetane rings. These oxetane rings could then react further, leading to a highly cross-linked network.

The interplay between these pathways will dictate the final polymer structure, which could range from a linear thermoplastic to a highly cross-linked thermoset.

Performance Comparison: Poly(this compound) vs. Alternatives

To provide a clear perspective, we will compare the anticipated properties of poly(this compound) with the known properties of poly(EHO) and a common alternative, a cycloaliphatic epoxide polymer.

PropertyPoly(this compound) (Predicted)Poly(3-ethyl-3-(hydroxymethyl)oxetane) (Poly(EHO))Poly(cycloaliphatic epoxide)
Monomer Functionality Oxetane, AldehydeOxetane, HydroxylEpoxide
Polymerization Mechanism Cationic Ring-Opening (Oxetane & Aldehyde)Cationic Ring-OpeningCationic Ring-Opening
Expected Polymer Architecture Linear to highly cross-linkedHyperbranchedCross-linked network
Glass Transition Temp. (Tg) Higher (due to potential cross-linking)ModerateHigh
Tensile Strength Potentially High (tunable with cross-linking)Moderate but brittle[3]High
Thermal Stability Moderate to HighDecomposes > 200°C[5]High
Solvent Resistance Excellent (if cross-linked)GoodExcellent
Post-polymerization Reactivity High (pendant aldehydes/acetals)High (pendant hydroxyls)Low

Proposed Experimental Workflow for Validation

To move from prediction to empirical data, a structured experimental approach is necessary. The following workflow outlines the key steps to synthesize, characterize, and evaluate the performance of poly(this compound).

Experimental_Workflow Synthesis Monomer Synthesis & Polymerization Structural_Char Structural Characterization Synthesis->Structural_Char NMR, FTIR Thermal_Char Thermal Analysis Synthesis->Thermal_Char DSC, TGA Mechanical_Char Mechanical Testing Synthesis->Mechanical_Char Tensile Testing, DMA Performance_Eval Performance Evaluation Structural_Char->Performance_Eval Thermal_Char->Performance_Eval Mechanical_Char->Performance_Eval

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Ethyloxetane-3-carbaldehyde. As a reactive aldehyde containing a strained oxetane ring, this compound requires meticulous management to ensure personnel safety and environmental compliance. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Section 1: Hazard Assessment & Characterization

Understanding the hazard profile of a chemical is the foundation of its safe management. While comprehensive toxicological data for this compound is not extensively published, we can infer its likely hazards based on its functional groups—an aldehyde and an oxetane ring—and data from close structural analogs. Aldehydes are known for their reactivity and potential as irritants and sensitizers[1], while strained oxetane rings can be susceptible to ring-opening reactions[2].

Data from the closely related compound, 3-Methyloxetane-3-carbaldehyde, provides critical insight into the potential hazards.[3]

PropertyValue / Classification (based on structural analogs)Source
Molecular Formula C₆H₁₀O₂Inferred
Molecular Weight 114.14 g/mol Inferred
GHS Hazard Statement H302: Harmful if swallowed[3]
GHS Hazard Statement H411: Toxic to aquatic life with long lasting effects[3]
Likely Physical State Liquid[4]
Potential Hazards May cause respiratory irritation; May cause an allergic skin reaction.[1][5]

Given this profile, this compound must be treated as a hazardous substance requiring disposal through a regulated hazardous waste stream.

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for accumulation and disposal, establishing a safe working environment is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7][8]

Engineering Controls:

  • Chemical Fume Hood: All handling and aliquoting of this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[9][10]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the potential hazards of aldehydes and oxetanes.

  • Hand Protection: Wear nitrile or butyl rubber gloves. These materials offer superior resistance to aldehydes compared to latex.[1] Always inspect gloves before use and use proper removal technique to avoid skin contact.[11]

  • Eye and Face Protection: Use splash-proof safety goggles and a full-face shield to protect against splashes.[1]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[9]

Section 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: As the parent compound, oxetane, is flammable, extinguish all nearby flames and unplug electrical equipment as a precaution.[12][13]

  • Don PPE: Don the appropriate PPE as described in Section 2 before approaching the spill.

  • Containment & Absorption: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[14][15] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[5][11]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Label the container and manage it as hazardous waste according to the procedures in Section 4.

Section 4: Operational Disposal Plan

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[16][17] This "cradle-to-grave" system ensures that hazardous waste is managed safely from generation to final disposal.[18] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][19][20]

Step-by-Step Disposal Procedure
  • Waste Characterization: The first step is to identify the waste as hazardous.[21] Based on its likely properties, this compound qualifies as hazardous due to its oral toxicity and long-term aquatic toxicity.[3] Your institution's Environmental Health & Safety (EHS) department can provide the specific waste codes required for labeling.

  • Segregation: Keep this compound waste separate from other waste streams. It is particularly important to store it away from incompatible materials such as strong oxidizing agents to prevent potentially violent reactions.[15]

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container for waste accumulation.[20]

    • Ensure the container has a secure, tight-fitting lid.

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[22]

  • Labeling:

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound." Do not use abbreviations.

      • The specific hazard characteristics (e.g., Toxic, Environmental Hazard).

      • The accumulation start date.

  • Storage (Satellite Accumulation):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The storage area must be a secondary containment bin to capture any potential leaks.

    • Keep the container closed at all times except when adding waste.

  • Disposal:

    • Once the container is full or reaches the regulatory time limit for accumulation, contact your institution's EHS department.

    • EHS will arrange for the waste to be transported by a licensed professional waste disposal service for final treatment, which is typically incineration for organic compounds.[5][11]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Disposal Vendor Start Waste Generated: This compound PPE Step 1: Don Appropriate PPE Start->PPE Segregate Step 2: Segregate from Incompatibles PPE->Segregate Containerize Step 3: Containerize & Label Waste Segregate->Containerize Store Step 4: Store in Designated SAA Containerize->Store ContactEHS Step 5: Contact EHS for Pickup Store->ContactEHS Disposal Step 6: Transport by Licensed Vendor for Incineration ContactEHS->Disposal

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 3-Ethyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in both established principles and an understanding of structure-activity relationships. While 3-Ethyloxetane-3-carbaldehyde is a valuable building block, comprehensive toxicological data for this specific molecule is not thoroughly established[1][2]. Therefore, this guide synthesizes data from structurally similar oxetane and aldehyde-containing compounds to create a robust framework for its safe handling, storage, and disposal. Our primary directive is to empower researchers with the knowledge to mitigate risks effectively.

Immediate Safety Profile: Hazard Assessment

Based on data from analogous compounds, this compound should be treated as a substance with significant potential hazards. The primary concerns are acute oral toxicity, severe eye damage, and possible skin sensitization[1].

  • GHS Hazard Statements (Inferred):

    • H302: Harmful if swallowed.

    • H318: Causes serious eye damage.

    • H317: May cause an allergic skin reaction.

Always consult the most recent Safety Data Sheet (SDS) provided by your supplier. If one is not available, the precautionary principle dictates treating the substance with a high degree of caution.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in preventing chemical exposure. The following recommendations are based on the potential for serious eye damage and skin contact[1].

Eye and Face Protection: The Non-Negotiable First Line of Defense

The risk of serious, irreversible eye damage necessitates robust protection. Standard safety glasses are insufficient.

  • Required: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory whenever handling the liquid[3].

  • Highly Recommended: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashes or energetic reactions, such as when handling quantities greater than 25 mL, performing reactions under pressure, or during transfers[3][4].

Causality Explained: The aldehyde functional group can be highly reactive and corrosive to soft tissues. The oxetane ring, while generally stable, can undergo ring-opening reactions. This combination presents a significant risk to the delicate tissues of the eye, where exposure could lead to permanent damage.

Skin and Body Protection: Creating an Impermeable Barrier

  • Gloves: Standard disposable nitrile gloves may offer initial splash protection but should be chosen carefully.

    • Selection: Always use gloves with a minimum thickness of 4 mil. For prolonged contact or immersion, heavier-duty neoprene or butyl rubber gloves are recommended. Consult the glove manufacturer's chemical resistance guide to verify compatibility with aldehydes and ethers[3].

    • Practice: Never reuse disposable gloves. Employ the proper removal technique (without touching the glove's outer surface) to avoid skin contact[2]. Dispose of contaminated gloves immediately as hazardous waste and wash hands thoroughly with soap and water[1].

  • Lab Coat/Gown: A flame-resistant lab coat is essential. For procedures involving larger quantities (>100 mL), a chemically resistant apron made of PVC or a similar impervious material should be worn over the lab coat[4][5]. Gowns should be buttoned or secured completely[6].

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Do not wear perforated shoes or sandals in the laboratory[3].

Respiratory Protection: When Engineering Controls are Not Enough

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operations: For routine handling of small quantities (<50 mL) in a properly functioning fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios: In cases of inadequate ventilation, a large spill, or when weighing or transferring large quantities of the material, a respirator is necessary. Use a NIOSH-approved respirator with organic vapor (OV) cartridges[1][2]. A full-face respirator provides the dual benefit of eye and respiratory protection[6].

Handling ScenarioMinimum Required PPE
Small Scale (<10g/mL) Chemical Splash Goggles, Nitrile Gloves, Lab Coat
Medium Scale (10-100g/mL) Chemical Splash Goggles & Face Shield, Nitrile/Neoprene Gloves, Lab Coat, Chemical Apron
Large Scale (>100g/mL) or Spill Full-Face Respirator with OV Cartridges, Neoprene/Butyl Gloves, Chemical Resistant Suit/Coveralls

Operational and Disposal Plans

Safe Handling and Storage Protocol

  • Preparation: Designate a specific area within a chemical fume hood for the handling of this substance. Ensure an eyewash station and safety shower are immediately accessible and unobstructed[7].

  • Container Handling: Containers should be kept tightly closed when not in use. For oxetane-class compounds, there is a potential for peroxide formation over time, especially if exposed to air. It is prudent to date containers upon receipt and opening and to monitor for any signs of crystallization, especially around the cap[8].

  • Transfers: Use only non-sparking tools and ground/bond containers during large-volume transfers to prevent static discharge[9].

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[10][11]. The storage container should be tightly sealed.

Emergency Protocol: Spill Management Workflow

A chemical spill requires a calm, methodical, and immediate response. The following workflow outlines the necessary steps.

Spill_Response_Workflow Workflow: this compound Spill Response start Spill Detected assess Assess Spill Size & Immediate Danger start->assess small_spill Small Spill? (<100 mL & Contained) assess->small_spill large_spill_actions 1. Alert Others & Evacuate Area 2. Call Emergency Response (EHS) 3. Isolate the Area small_spill->large_spill_actions No don_ppe Don Appropriate PPE (Respirator, Goggles, Face Shield, Chem-Resistant Gloves, Gown) small_spill->don_ppe Yes end Spill Managed large_spill_actions->end Await Professional Response contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) don_ppe->contain collect Carefully Collect Absorbed Material using Non-Sparking Tools contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Package Waste in a Labeled, Sealed Container for Hazardous Disposal decontaminate->dispose dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyloxetane-3-carbaldehyde
Reactant of Route 2
3-Ethyloxetane-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.